molecular formula C6H2ClF3INO B2442459 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine CAS No. 1221171-96-5

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Cat. No.: B2442459
CAS No.: 1221171-96-5
M. Wt: 323.44
InChI Key: GBLAONUGHUCGKN-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H2ClF3INO and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLAONUGHUCGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OC(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide array of biological activities. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the pharmacological profile of these molecules. The trifluoromethoxy group is known to improve metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of three distinct functional groups—a chloro group, an iodo group, and a trifluoromethoxy group—at specific positions on the pyridine ring allows for selective and sequential chemical transformations, making it a valuable intermediate for the construction of novel chemical entities.

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established principles of organic chemistry and supported by relevant literature.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence starting from a readily available precursor. The proposed pathway involves the initial synthesis of a key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, followed by conversion to a hydroxypyridine derivative, which is then subjected to trifluoromethoxylation and subsequent iodination.

Synthesis_Pathway A 2-Chloro-6-methylpyridine B 2-Chloro-6-(trichloromethyl)pyridine A->B Radical Chlorination C 2-Chloro-6-(trifluoromethyl)pyridine B->C Fluorination D 2-Hydroxy-6-(trifluoromethyl)pyridine C->D Hydrolysis E This compound (Target) D->E 1. Trifluoromethoxylation 2. Chlorination 3. Iodination

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The initial step involves the conversion of the methyl group of 2-chloro-6-methylpyridine to a trifluoromethyl group. This transformation is typically achieved through a two-step process: radical chlorination to form the trichloromethyl intermediate, followed by a halogen exchange (Halex) reaction.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

  • Radical Chlorination:

    • To a solution of 2-chloro-6-methylpyridine in a suitable solvent such as carbon tetrachloride, add a radical initiator (e.g., benzoyl peroxide).

    • Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.

    • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired 2-chloro-6-(trichloromethyl)pyridine is the major product.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude trichloromethyl intermediate.

  • Fluorination:

    • The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to fluorination. A common method involves heating with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) at elevated temperatures in a pressure reactor.[1]

    • The reaction mixture is heated to the appropriate temperature and maintained for several hours.

    • After cooling, the reaction mixture is carefully quenched with water and neutralized.

    • The product, 2-chloro-6-(trifluoromethyl)pyridine, is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • Purification is achieved by distillation under reduced pressure.

Causality and Expertise: The radical chlorination of the methyl group is a well-established method for the synthesis of trichloromethylarenes. The use of a radical initiator and UV light is crucial for the selective chlorination of the methyl group over the pyridine ring. The subsequent fluorination with a Halex reagent is a standard procedure for converting trichloromethyl groups to trifluoromethyl groups. The choice of fluorinating agent and reaction conditions is critical to achieve high yields and minimize side reactions.

Step 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. In this step, 2-chloro-6-(trifluoromethyl)pyridine is hydrolyzed to 2-hydroxy-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

  • 2-Chloro-6-(trifluoromethyl)pyridine is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a sealed vessel at elevated temperatures (typically above 140 °C).[2]

  • The reaction is carried out under autogenous pressure to ensure the temperature can be maintained above the boiling point of the aqueous solution.

  • After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid 2-hydroxy-6-(trifluoromethyl)pyridine is collected by filtration, washed with water, and dried.

Causality and Expertise: The electron-withdrawing trifluoromethyl group at the 6-position activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloro group by a hydroxide ion.[3] The use of high temperatures and a sealed reactor is necessary to overcome the activation energy for this substitution on the relatively electron-rich pyridine ring. The product exists predominantly in its pyridone tautomeric form.[4]

Step 3: Synthesis of this compound

This final stage involves a sequence of transformations starting from 2-hydroxy-6-(trifluoromethyl)pyridine to introduce the trifluoromethoxy, chloro, and iodo groups at the desired positions. A plausible, albeit challenging, route would involve direct trifluoromethoxylation of the pyridine ring, followed by selective halogenations. However, a more controlled and literature-supported approach would be to first introduce the functionalities and then perform the trifluoromethoxylation. Given the available literature, a more practical approach is proposed below, starting from a different precursor that leads to the key 2-chloro-6-(trifluoromethoxy)pyridine intermediate.

Revised and More Feasible Pathway to the Target Molecule:

A more strategic synthesis would begin with a precursor that allows for the sequential and controlled introduction of the required functional groups. A plausible route is outlined below:

Alternative Step 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine

The direct trifluoromethoxylation of pyridines has been reported and can be a powerful tool.[5] Starting with 2,6-dichloropyridine, a selective nucleophilic substitution with a trifluoromethoxide source could potentially yield 2-chloro-6-(trifluoromethoxy)pyridine.

Alternative Step 2: Electrophilic Iodination

The subsequent step is the selective iodination of 2-chloro-6-(trifluoromethoxy)pyridine at the 4-position.

Protocol 3: Electrophilic Iodination of 2-Chloro-6-(trifluoromethoxy)pyridine

  • To a solution of 2-chloro-6-(trifluoromethoxy)pyridine in a suitable solvent (e.g., concentrated sulfuric acid or a mixture of acetic acid and nitric acid), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[6][7]

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to slightly elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is then carefully quenched by pouring it onto ice and neutralized with a base.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Causality and Expertise: Both the chloro and trifluoromethoxy groups are electron-withdrawing and will deactivate the pyridine ring towards electrophilic substitution. They are also ortho, para-directing. In the case of 2-chloro-6-(trifluoromethoxy)pyridine, the positions ortho and para to the trifluoromethoxy group are C3, C5, and C4 (para to the chloro group). The C4 position is the most sterically accessible and electronically favored position for electrophilic attack. The choice of a potent iodinating agent and acidic conditions is necessary to achieve iodination on the deactivated pyridine ring.[8]

Data Summary

StepStarting MaterialKey ReagentsSolventConditionsProduct
1a2-Chloro-6-methylpyridineCl₂, Benzoyl peroxide, UV lightCCl₄Reflux2-Chloro-6-(trichloromethyl)pyridine
1b2-Chloro-6-(trichloromethyl)pyridineSbF₃, SbCl₅ (cat.) or HF-High Temp., Pressure2-Chloro-6-(trifluoromethyl)pyridine
22-Chloro-6-(trifluoromethyl)pyridineNaOH or KOH (aq.)Water>140 °C, Sealed vessel2-Hydroxy-6-(trifluoromethyl)pyridine
3 (Alternative)2-Chloro-6-(trifluoromethoxy)pyridineNIS or IClH₂SO₄ or AcOH/HNO₃RT to elevated temp.This compound

Visualization of the Key Transformation

Sources

An In-Depth Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide focuses on 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS Number: 205444-22-0) . Initial searches for "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" did not yield a corresponding chemical entity in available databases. It is presumed that the intended compound of interest for this technical guide is the widely referenced trifluoromethyl analogue, which is a critical building block in contemporary medicinal chemistry.

Introduction and Strategic Importance

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals. The unique arrangement of its functional groups—a nucleophilic substitution-susceptible chloro group, an iodo group amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group—renders it a versatile scaffold for molecular elaboration.

The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] As such, trifluoromethylpyridines, including the title compound, are highly valued for their potential to accelerate the development of novel therapeutics for a range of diseases.[1][3][4]

Physicochemical and Structural Properties

The structural and physical properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 205444-22-0[5][6][7]
Molecular Formula C6H2ClF3IN[6][7]
Molecular Weight 307.44 g/mol [7]
IUPAC Name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine[8]
SMILES FC(F)(F)C1=CC(I)=CC(Cl)=N1[9]
InChI Key JHKQSKCFLAXPKK-UHFFFAOYSA-N[9]

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a multi-step process that requires precise control of reaction conditions. A common laboratory-scale synthesis is detailed below, which leverages directed ortho-metalation.[5]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine A Precursor: 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine B Reaction Conditions: 1. Lithium Diisopropylamide (LDA) 2. Tetrahydrofuran (THF), -78 °C A->B Dissolution & Cooling C Intermediate Formation (Directed ortho-metalation) B->C Deprotonation D Quenching & Workup: 1. 1 M HCl (aq) 2. Ethyl Acetate Extraction C->D Protonation & Extraction E Purification: Column Chromatography (Petroleum Ether) D->E Isolation of Crude Product F Final Product: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine E->F Purification

Caption: Synthetic workflow for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis starting from 2-chloro-3-iodo-6-(trifluoromethyl)pyridine.[5]

Materials:

  • 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (10.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (35 mL)

  • Lithium diisopropylamide (LDA), 2 M solution in THF (5.5 mL)

  • 1 M Hydrochloric acid (HCl) solution (15 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Petroleum ether for chromatography

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (3.07 g, 10.0 mmol) in anhydrous THF (35 mL) in a flame-dried, three-necked flask.

    • Expert Insight: An inert atmosphere is critical to prevent quenching of the highly basic LDA reagent by atmospheric moisture and oxygen.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (5.5 mL, 11.0 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

    • Causality: LDA is a strong, non-nucleophilic base used here to deprotonate the pyridine ring. The low temperature is essential to control the reaction, prevent side reactions, and ensure the kinetic stability of the lithiated intermediate.

  • Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of 1 M aqueous HCl (15 mL). Continue stirring for 30 minutes.

    • Causality: The acid quench protonates the lithiated intermediate and neutralizes the excess LDA. A slow addition at low temperature is necessary to manage the exothermic nature of the neutralization.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. Remove the THF under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (2 x 100 mL). Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

    • Expert Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography using petroleum ether as the eluent to yield 2-chloro-4-iodo-6-(trifluoromethyl)pyridine as a white solid (yield: ~81%).[5]

Applications in Drug Discovery

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a versatile building block primarily due to its two distinct reactive sites: the 2-chloro and 4-iodo positions. This allows for sequential and site-selective reactions, making it invaluable for constructing complex molecular architectures.

Role as a Key Intermediate

This compound serves as a key starting material in the synthesis of inhibitors for various biological targets, including:

  • OGA (O-GlcNAc hydrolase) Inhibitors: Patents show its use in the development of OGA inhibitors, which are being investigated for the treatment of tauopathies such as Alzheimer's disease and other neurodegenerative disorders.[10][11]

  • CBL-B Inhibitors: It is also used in the synthesis of amides that act as inhibitors of Casitas B-lineage lymphoma proto-oncogene-B (CBL-B), an E3 ubiquitin ligase that is a key negative regulator of T-cell activation and a target in immuno-oncology.[12]

Logical Flow in Medicinal Chemistry

G cluster_1 Utility in Drug Discovery Start 2-Chloro-4-iodo-6- (trifluoromethyl)pyridine Reaction1 Suzuki or Stille Coupling (at C4-Iodo position) Start->Reaction1 Intermediate1 Aryl- or Heteroaryl-substituted Pyridine Intermediate Reaction1->Intermediate1 Reaction2 Nucleophilic Aromatic Substitution (at C2-Chloro position) Intermediate1->Reaction2 Final Complex Drug Candidate (e.g., OGA or CBL-B Inhibitor) Reaction2->Final

Caption: Sequential functionalization of the pyridine scaffold in drug synthesis.

The iodine at the 4-position is typically functionalized first via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The chlorine at the 2-position, being less reactive in such couplings but susceptible to nucleophilic aromatic substitution, can be replaced in a subsequent step. This controlled, stepwise elaboration is a powerful tool for building molecular diversity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a high-value chemical intermediate whose utility is firmly established in modern pharmaceutical and agrochemical research. Its unique combination of reactive sites and the presence of the beneficial trifluoromethyl group make it a powerful scaffold for the synthesis of novel, complex molecules. The synthetic protocols for its preparation are well-defined, allowing for its reliable use in multi-step synthetic campaigns aimed at discovering next-generation therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Işık, M., Sben, F., & Campillo, N. E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2530. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133-142. Available at: [Link]

  • Google Patents. (n.d.). WO2022169998A1 - Amides as cbl-b inhibitors.
  • Google Patents. (n.d.). WO2021094312A1 - Pyrrolidine and bicycloheteroaryl containing oga inhibitor compounds.
  • Google Patents. (n.d.). CA3102903A1 - Oga inhibitor compounds.
  • Google Patents. (n.d.). WO 2019/243530 A1.

Sources

A Comprehensive Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This technical guide is centered on 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine . It is presumed that the query regarding "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" contained a typographical error, as the former is a well-documented and commercially available compound, while the latter is not readily found in scientific literature or chemical databases. The trifluoromethyl group is a critical pharmacophore, and this guide provides an in-depth analysis of its pyridine-based derivative.

Executive Summary

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the strategically placed chloro and iodo substituents, make it a versatile building block for the synthesis of complex molecular architectures. The distinct reactivity of the chloro and iodo groups allows for selective, sequential functionalization, primarily through cross-coupling reactions. This guide details the fundamental physicochemical properties, a validated synthetic protocol, key applications, and essential safety and handling information for this important synthetic intermediate.

Physicochemical and Structural Properties

The structural and chemical properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine make it a valuable reagent in organic synthesis. The presence of three different functional groups on the pyridine ring allows for a high degree of synthetic versatility.

PropertyValueSource
Molecular Weight 307.44 g/mol [1][2][3][4][5]
Molecular Formula C6H2ClF3IN[1][2][3][4][5]
CAS Number 205444-22-0[1][2][3][4][6]
Melting Point 94-95 °C[2][6][7]
Boiling Point 230.5 °C at 760 mmHg[2][7]
Appearance White solid[6]
SMILES FC(F)(F)C1=CC(I)=CC(Cl)=N1[4]
InChI Key JHKQSKCFLAXPKK-UHFFFAOYSA-N[7][8]

Synthesis Protocol: Directed Ortho-Metalation Approach

The synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine can be efficiently achieved through a directed ortho-metalation strategy. This approach leverages the directing ability of the chloro and trifluoromethyl groups to facilitate regioselective iodination.

Experimental Workflow

A common and effective method for the synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine involves the deprotonation of a precursor followed by quenching with an iodine source.[6]

Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine Key Reagent: Lithium diisopropylamide (LDA) Iodine Source: Iodine (I2)

Step-by-Step Protocol:

  • Reaction Setup: A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.2 eq) in a suitable solvent is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.

  • Iodination: A solution of iodine (I2) (1.1 eq) in anhydrous THF is added slowly to the reaction mixture. The reaction is stirred for an additional 1-2 hours at -78 °C.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess iodine.

  • Workup and Extraction: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-chloro-4-iodo-6-(trifluoromethyl)pyridine as a white solid.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF cool Cool to -78 °C start->cool Inert Atmosphere deprotonation Add LDA dropwise (1-2 h) cool->deprotonation iodination Add I2 solution (1-2 h) deprotonation->iodination Formation of Lithiated Intermediate quench Quench with Na2S2O3 iodination->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 2-Chloro-4-iodo-6- (trifluoromethyl)pyridine purify->product

Caption: Directed ortho-metalation and iodination workflow.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are indispensable building blocks in modern synthetic chemistry. The title compound is particularly valuable due to the differential reactivity of its halogen substituents.

  • Cross-Coupling Reactions: The iodo group at the 4-position is significantly more reactive than the chloro group at the 2-position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the selective introduction of a wide range of substituents at the 4-position while leaving the 2-chloro position intact for subsequent transformations. This sequential functionalization is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecules.[9]

  • Scaffold for Biologically Active Molecules: The trifluoromethyl-pyridine motif is present in numerous agrochemicals and pharmaceuticals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[10][11][12] Consequently, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of novel bioactive compounds.[10][12]

Safety and Handling

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard StatementGHS CodePrecautionary Measures
Harmful if swallowedH302Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[7][13]
Causes skin irritationH315Wear protective gloves. Wash skin thoroughly after handling.[7][13]
Causes serious eye irritationH319Wear eye protection/face protection.[7][13]
May cause respiratory irritationH335Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[14]

Storage:

  • Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[4]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

References

  • Chemsrc. (2025). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google. (n.d.). Chemical Label for 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine in Pharma. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
  • NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

Sources

"2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Introduction

This compound is a halogenated and trifluoromethoxylated pyridine derivative. Such highly substituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as versatile building blocks in organic synthesis. The precise structural characterization of these molecules is paramount for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. As a senior application scientist, the focus extends beyond simple data reporting to explaining the underlying principles and experimental considerations. We will delve into the causal relationships between the molecular structure and the spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to equip the reader with the expertise to predict, interpret, and validate the structure of this and similar complex heterocyclic systems.

Theoretical Principles of NMR Spectroscopy

The interpretation of an NMR spectrum relies on understanding a few key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and integration.[1][2] For this compound, the presence of three strong electron-withdrawing substituents on the pyridine ring dramatically influences the electronic environment of the remaining nuclei.

  • Chemical Shift (δ) : This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -Cl, -I, and -OCF₃) deshield nearby nuclei, causing their resonance signals to appear at a higher frequency (further downfield) in the NMR spectrum.[2] The pyridine nitrogen atom also has a significant deshielding effect, particularly on the α-carbons and protons.

  • Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.

  • Integration : The area under an NMR signal is proportional to the number of nuclei generating that signal.[1] This is particularly useful in ¹H NMR for determining the relative ratio of different types of protons in the molecule.

The combined effects of the chloro, iodo, and trifluoromethoxy substituents, each with distinct electronic properties, create a unique and predictable NMR fingerprint for the two remaining protons and four sp² carbons of the pyridine core.[3][4][5][6]

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental protocol is the foundation of accurate structural elucidation. The following methodology represents a self-validating system for acquiring high-quality NMR data for the title compound.

Sample Preparation
  • Solvent Selection : Chloroform-d (CDCl₃) is a common and appropriate first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it is crucial to note that solvent choice can significantly impact chemical shifts, particularly for heterocyclic systems like pyridine.[7][8][9]

  • Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.[2] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced internally.

  • Filtration : To ensure spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)Proton-decoupled
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2 seconds2-5 seconds
Number of Scans (ns) 8-161024-409616-64
Spectral Width 0-12 ppm0-200 ppm+50 to -100 ppm
Temperature 298 K298 K298 K

Causality Behind Choices :

  • A longer relaxation delay in ¹³C NMR ensures quantitative data, especially for quaternary carbons which have longer relaxation times.

  • A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Proton decoupling is standard for ¹³C and ¹⁹F NMR to simplify the spectra by collapsing multiplets into singlets, making chemical shift assignment easier.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Compound (5-10 mg) p2 Dissolve in Solvent (0.6 mL CDCl₃ + TMS) p1->p2 p3 Filter into NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Load & Tune Experiment Parameters a1->a2 a3 Acquire Spectra (¹H, ¹³C, ¹⁹F) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectra (TMS = 0 ppm) d2->d3 end end d3->end Final Spectra for Analysis

Caption: Experimental workflow from sample preparation to processed NMR spectra.

Analysis and Interpretation of NMR Spectra

The following sections detail the predicted NMR data for this compound based on established substituent effects.

¹H NMR Spectrum Analysis

The molecule has two aromatic protons at positions 3 and 5. Due to the asymmetric substitution, they are chemically non-equivalent and are expected to couple with each other.

  • H-5 : This proton is flanked by the iodo group at C-4 and the trifluoromethoxy group at C-6. The iodine atom is the least electronegative of the substituents, while the OCF₃ group is strongly electron-withdrawing. This proton is expected to be the most downfield of the two.

  • H-3 : This proton is adjacent to the chloro group at C-2 and the iodo group at C-4. It will be deshielded, but likely less so than H-5.

The two protons will appear as doublets due to mutual coupling (⁴JHH), with a small coupling constant typical for a 4-bond coupling in aromatic systems (meta-coupling).

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~7.5 - 7.8Doublet (d)1H⁴JHH ≈ 1.5 - 2.5 Hz
H-5~7.8 - 8.1Doublet (d)1H⁴JHH ≈ 1.5 - 2.5 Hz
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring.

  • C-2, C-4, C-6 : These carbons are directly attached to the electron-withdrawing substituents and the nitrogen atom. They will be the most downfield signals. C-2 (bearing Cl) and C-6 (bearing OCF₃) are in alpha positions to the nitrogen, further increasing their downfield shift. C-4 is attached to the less electronegative iodine.

  • C-3, C-5 : These are the protonated carbons and will appear further upfield.

  • C(OCF₃) : The carbon of the trifluoromethoxy group will appear as a distinct quartet due to the large one-bond coupling to the three fluorine atoms (¹JC-F).[10]

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Expected Multiplicity (¹⁹F Coupled)Key Feature
C-2~152 - 156SingletAttached to Cl, α to N
C-3~125 - 130SingletProtonated carbon
C-4~95 - 105SingletAttached to I (heavy atom effect)
C-5~120 - 125Quartet (small ⁴JC-F)Protonated carbon
C-6~158 - 162Quartet (small ²JC-F)Attached to OCF₃, α to N
-OCF₃~118 - 122Quartet (large ¹JC-F ≈ 255 Hz)Characteristic OCF₃ signal[10]
¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a simple and unambiguous confirmation of the trifluoromethoxy group. Since all three fluorine atoms are chemically equivalent, they will give rise to a single signal.

Predicted ¹⁹F NMR Data (vs. CFCl₃)

GroupPredicted δ (ppm)Multiplicity
-OCF₃~ -56 to -60Singlet

The chemical shift is characteristic for an aromatic trifluoromethoxy group.[11] Long-range couplings to the aromatic protons might be observed, potentially broadening the singlet or resolving it into a narrow triplet (coupling to H-5).[10]

Structural Elucidation and Verification

The definitive structural confirmation of this compound is achieved by synthesizing the information from all three NMR experiments.

  • ¹H NMR : Confirms the presence of two protons on the pyridine ring in a 1:1 ratio and establishes their meta-relationship through the observed small J-coupling.

  • ¹⁹F NMR : Unambiguously identifies the -OCF₃ group via its characteristic chemical shift.

  • ¹³C NMR : Confirms the presence of six distinct aromatic carbons. The key signal is the quartet around 120 ppm with a very large coupling constant (~255 Hz), which is a definitive signature of the CF₃ carbon in the trifluoromethoxy group.[10] The other chemical shifts are consistent with the substitution pattern on the pyridine ring.

Logical Relationship Diagram

G H_NMR ¹H NMR H_info Two doublets (1H each) Meta-coupling (⁴J) H_NMR->H_info C_NMR ¹³C NMR C_info Six aromatic C signals Quartet at ~120 ppm (¹JC-F ≈ 255 Hz) C_NMR->C_info F_NMR ¹⁹F NMR F_info One singlet at ~ -58 ppm F_NMR->F_info Structure Confirmed Structure: 2-Chloro-4-iodo-6- (trifluoromethoxy)pyridine H_info->Structure C_info->Structure F_info->Structure

Caption: Logical flow showing how data from three NMR techniques validates the structure.

Conclusion

The comprehensive NMR analysis of this compound provides a clear and definitive spectroscopic fingerprint. The ¹H NMR spectrum reveals the two remaining aromatic protons, while the ¹⁹F NMR confirms the trifluoromethoxy substituent. The ¹³C NMR spectrum corroborates these findings with six distinct carbon signals, including the highly characteristic quartet of the CF₃ group. By understanding the fundamental principles of substituent effects and applying a robust experimental protocol, researchers can confidently use this multi-nuclear NMR approach to verify the structure and assess the purity of this and other complex heterocyclic molecules, a critical step in the pipeline of drug discovery and materials science.

References

Navigating the Uncharted Territory of Halogenated Pyridines: A Technical Guide to the Crystal Structure of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Advanced Molecular Structures Initiative

Abstract: The strategic incorporation of halogen atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. The pyridine derivative, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, represents a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel bioactive compounds. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and the prediction of its physicochemical properties. This technical guide addresses the current state of knowledge regarding the crystal structure of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. Notably, as of the date of this publication, the experimental crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this guide provides a comprehensive roadmap for its determination and analysis, including a detailed, field-proven protocol for single-crystal X-ray diffraction. Furthermore, by examining the crystal structure of the closely related compound, 4-iodopyridine, we offer expert insights into the anticipated molecular geometry and intermolecular interactions that are likely to govern the solid-state architecture of the title compound.

Introduction: The Significance of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Chemical Synthesis

Halogenated pyridines are a privileged class of compounds in the development of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The title compound, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, with its distinct substitution pattern, offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its potential applications span from the development of novel insecticides to the creation of targeted therapeutics in oncology.[1][2]

A definitive understanding of the solid-state structure of this compound through single-crystal X-ray diffraction would provide invaluable information on:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which dictate the crystal packing.

  • Solid-State Properties: Insights into physical properties like melting point, solubility, and stability.

This guide is designed to empower researchers to bridge the current knowledge gap by providing the necessary theoretical framework and practical protocols to determine and analyze the crystal structure of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.

A Roadmap to Elucidation: Determining the Crystal Structure

The unambiguous determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction (SC-XRD).[3][4] This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice.[4] The resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional model of the atomic arrangement.[3]

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine can be broken down into a series of logical steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of 2-Chloro-4-iodo-6- (trifluoromethyl)pyridine crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting High Quality Crystal xray Single-Crystal X-ray Diffraction Data Collection mounting->xray Mounted Crystal solution Structure Solution (e.g., Direct Methods) xray->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Structure Validation & Analysis refinement->validation Refined Structure

Sources

Technical Guide on the Solubility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Approach to Characterization

Introduction and Theoretical Context

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and utility as building blocks in organic synthesis.[1][2] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, reaction kinetics, and formulation development.

The structure of this compound—featuring a pyridine ring, a trifluoromethoxy group, and both chloro and iodo substituents—suggests a molecule with significant molecular weight and a complex electronic profile. The pyridine nitrogen offers a site for hydrogen bonding, while the extensive halogenation and the trifluoromethoxy group contribute to its lipophilicity.[3] Based on the general principle of "like dissolves like," one can hypothesize that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.[4]

Physicochemical Properties (Predicted)

While experimental data is scarce, computational models provide valuable estimations for guiding experimental design. The following table summarizes key predicted properties for this compound.

PropertyPredicted ValueSourceImplication for Solubility
Molecular Formula C6H2ClF3IN[5][6]High molecular weight (307.44 g/mol ) often correlates with lower solubility.
Melting Point 94-95°C[5]A relatively high melting point for a molecule of its size suggests a stable crystal lattice, which can negatively impact solubility as more energy is required to break the lattice.
Boiling Point 230.5 ± 35.0 °C at 760 mmHg[5]Indicates low volatility.
Density 2.0 ± 0.1 g/cm3 [5]A high-density solid.

Note: These values are computationally predicted or sourced from chemical supplier databases and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following section provides a detailed, field-proven methodology for determining the equilibrium solubility of this compound in various solvents. The shake-flask method, coupled with HPLC quantification, is the gold standard for its accuracy and reproducibility.

Principle of the Method

The equilibrium or thermodynamic solubility is determined by creating a saturated solution of the compound in a given solvent. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium through agitation. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Compound: this compound (solid)

  • Solvents: A range of analytical grade solvents should be tested to build a comprehensive profile. A suggested list includes:

    • Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Polar Protic: Ethanol, Methanol, Isopropanol

    • Non-Polar: Hexane, Toluene, Dichloromethane (DCM)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker/incubator

    • Centrifuge

    • HPLC system with a UV detector

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • Autosampler vials, glass test tubes, or scintillation vials

Experimental Workflow Diagram

G cluster_prep Step 1: Sample Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Weigh excess compound into vials prep2 Add precise volume of each solvent prep1->prep2 For each solvent equil1 Seal vials tightly prep2->equil1 equil2 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) equil1->equil2 sep1 Centrifuge vials to pellet excess solid equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 quant1 Prepare serial dilutions of supernatant sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 sep3->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately prepare a high-concentration stock solution (e.g., 1 mg/mL) of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

    • Perform serial dilutions from this stock solution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation for Solubility Testing:

    • Into appropriately labeled glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Precisely add a known volume of the test solvent (e.g., 1.0 mL) to each vial.[7][8]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24 to 48-hour period is typical. A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and let them stand to allow the solid to settle.

    • Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to firmly pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Data Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventClassificationTemperature (°C)Experimental Solubility (mg/mL)
Deionized WaterAqueous25[Enter experimental value]
PBS (pH 7.4)Aqueous Buffer25[Enter experimental value]
AcetonitrilePolar Aprotic25[Enter experimental value]
DMSOPolar Aprotic25[Enter experimental value]
EthanolPolar Protic25[Enter experimental value]
DichloromethaneNon-Polar25[Enter experimental value]
HexaneNon-Polar25[Enter experimental value]

Safety and Handling

As with any halogenated organic compound, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact molecule may not be widely available, data from similar compounds should be used as a guide.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous experimental approach. By following the detailed protocol outlined in this guide, researchers can confidently generate an accurate and comprehensive solubility profile. This foundational data is indispensable for advancing the compound's development, whether for use in synthetic reactions, formulation studies, or as a candidate in drug discovery pipelines.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemsrc. (2025, August 28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • ChemicalBook. (2025, July 24). 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE.
  • Biosynth. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Synblock. (n.d.). 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.
  • Solubility of Things. (n.d.). Pyridine.
  • Echemi. (n.d.). 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine.
  • BLDpharm. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • ChemicalBook. (2025, November 29). 2-Chloro-4-(trifluoromethyl)pyridine - Safety Data Sheet.
  • chemeurope.com. (n.d.). Pyridine.
  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

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A Comprehensive Guide to the Spectroscopic Characterization of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While publicly available, fully elucidated spectra for this specific molecule are limited, this document synthesizes data from structurally analogous compounds and first-principle chemical concepts to present a robust, predictive guide. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of this compound dictates its reactivity and its spectroscopic characteristics. The presence of a chloro group at the 2-position, an iodo group at the 4-position, and a trifluoromethoxy group at the 6-position creates a distinct electronic environment around the pyridine ring.

PropertyValueSource
Chemical Formula C₆H₂ClF₃IN[1]
Molecular Weight 323.44 g/mol N/A
CAS Number 1221171-96-5[2]
Canonical SMILES C1=C(C=C(N=C1C(F)(F)F)Cl)I[1]
Physical Form Solid (Predicted)
Melting Point 94-95°C (for trifluoromethyl analog)
Boiling Point 230.5°C at 760 mmHg (for trifluoromethyl analog)[3]

Note: Some physical properties are referenced from the closely related trifluoromethyl analog due to a lack of specific data for the trifluoromethoxy compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous characterization.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and data quality.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) may be needed for quaternary carbons.

    • ¹⁹F NMR: Acquire 64-128 scans. ¹⁹F NMR is a highly sensitive technique and requires fewer scans than ¹³C NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis prep1 Weigh 5-10 mg Sample prep2 Add 0.6 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 acq1 ¹H NMR (16-32 scans) prep2->acq1 Insert into Spectrometer acq2 ¹³C NMR (1024-2048 scans) acq1->acq2 acq3 ¹⁹F NMR (64-128 scans) acq2->acq3 analysis Process & Interpret Spectra (Chemical Shift, Coupling, Integration) acq3->analysis caption Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The pyridine ring contains two protons. Their chemical environment is heavily influenced by the electronegative nitrogen atom and the three electron-withdrawing substituents (Cl, I, OCF₃). This leads to a significant downfield shift.

Predicted Proton SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-37.8 - 8.2Singlet (s) or Doublet (d)1HDeshielded by adjacent electron-withdrawing Cl and N. May exhibit a small ⁴J coupling to H-5.
H-58.0 - 8.4Singlet (s) or Doublet (d)1HDeshielded by adjacent Iodo group and N. A similar compound, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, shows signals at 8.34 and 8.39 ppm.[4]
Predicted ¹³C NMR Spectrum

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring. The chemical shifts are dictated by the attached substituents.

Predicted Carbon SignalChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale
C-2 (C-Cl)150 - 155Singlet (s)Attached to electronegative Cl and N.
C-3125 - 130Singlet (s)Standard aromatic C-H.
C-4 (C-I)95 - 105Singlet (s)The "heavy atom effect" of iodine typically shields the attached carbon, shifting it significantly upfield.
C-5135 - 140Singlet (s)Standard aromatic C-H, deshielded by proximity to iodine.
C-6 (C-OCF₃)158 - 165Quartet (q)Attached to the highly electronegative OCF₃ group and N. The signal will be split into a quartet by coupling to the three fluorine atoms (¹JCF).
-OCF₃118 - 122Quartet (q)The trifluoromethoxy carbon itself, exhibiting a large ¹JCF coupling constant (~275 Hz).[5]
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the trifluoromethoxy group.

Predicted Fluorine SignalChemical Shift (δ, ppm)MultiplicityRationale
-OCF₃-58 to -65Singlet (s)A single signal is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring. For comparison, the CF₃ group in 2-chloro-4-(trifluoromethyl)pyridine appears at -62.4 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of molecular weight and elemental composition.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule, typically run in positive ion mode ([M+H]⁺).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of chlorine.

High-Resolution Mass and Predicted Adducts

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula by measuring the exact mass to several decimal places.

Ion SpeciesCalculated Monoisotopic Mass (Da)
[M]⁺ (C₆H₂³⁵Cl¹⁹F₃¹²⁷IN)⁺322.8818
[M+H]⁺323.8896
[M+Na]⁺345.8716

Calculated based on monoisotopic masses.

Isotopic Pattern Analysis

The presence of chlorine creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in a molecular ion cluster where the M+2 peak is approximately one-third the intensity of the M peak.

G cluster_mol cluster_ms cluster_ratio mol {this compound | Contains ³⁵Cl / ³⁷Cl} spec M M+1 M+2 mol->spec Generates ratio M peak (from ³⁵Cl) ~100% M+2 peak (from ³⁷Cl) ~32% caption Isotopic pattern signature due to Chlorine.

Sources

An In-depth Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring chloro, iodo, and trifluoromethoxy substituents on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a pathway to novel compounds with potential applications in drug discovery and agrochemical research. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in the design of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and safety considerations for this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 1221171-96-5,
Molecular Formula C₆H₂ClF₃INO
Molecular Weight 323.44 g/mol
Appearance Colorless to light yellow solidChemicalBook
Storage Temperature 2–8 °C, under inert gas (nitrogen or Argon)ChemicalBook
Boiling Point 104-107 °C at 16 mbar (during vacuum distillation)ChemicalBook
Melting Point Not available
Density Not available
Solubility Not available

Spectral Data:

Some nuclear magnetic resonance (NMR) data for the compound has been reported as follows:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.66 (d, J=1.0 Hz, 1H), 7.34 (d, J=1.0 Hz, 1H)

  • ¹⁹F NMR (282 MHz, CDCl₃): δ -57.1

  • ¹³C NMR (75 MHz, CDCl₃): δ 155.1

Synthesis

A general procedure for the synthesis of this compound has been documented, starting from 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine. The process involves a lithium-halogen exchange followed by quenching with an iodine source.

Experimental Protocol

Starting Material: 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine (CAS 1221171-95-4)

Reagents:

  • Diisopropylamine

  • n-Butyllithium (1.56 M in hexane)

  • Tetrahydrofuran (THF)

  • Iodine (I₂)

  • 2N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diisopropylamine (1.1 equivalents) in THF, slowly add n-butyllithium (1.1 equivalents) dropwise at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of 2-chloro-5-iodo-6-trifluoromethoxypyridine (1 equivalent) in THF dropwise to the LDA solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the addition of a 2N hydrochloric acid solution.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation (boiling point 104-107 °C at 16 mbar) to yield 2-chloro-4-iodo-6-trifluoromethoxypyridine as a colorless oil.

Synthesis Workflow Diagram

SynthesisWorkflow A Start: 6-chloro-3-iodo-2- (trifluoromethoxy)pyridine C Lithiation: Addition of starting material to LDA solution at -78°C A->C B LDA Generation: Diisopropylamine + n-BuLi in THF at 0°C B->C D Reaction: Stir at 0°C for 1 hour C->D E Quench: Add 2N HCl D->E F Neutralization: Saturated NaHCO₃ solution E->F G Extraction: Diethyl ether F->G H Drying & Filtration: Anhydrous Na₂SO₄ G->H I Concentration: Rotary Evaporation H->I J Purification: Vacuum Distillation I->J K Final Product: 2-Chloro-4-iodo-6- (trifluoromethoxy)pyridine J->K

Caption: Synthetic workflow for this compound.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3]

Hazard Identification:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

First Aid:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Stability and Reactivity:

  • The compound is stable under recommended storage temperatures and pressures.[3]

  • It is incompatible with strong oxidizing agents.[3]

  • Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[3]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications.[4][5][6]

The pyridine ring is a common scaffold in many approved drugs. The trifluoromethoxy group is known to improve metabolic stability and membrane permeability of drug candidates.[1][2] The chloro and iodo substituents provide two distinct reaction sites for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the modular construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs. The differential reactivity of the C-I versus C-Cl bond can be exploited for selective, stepwise elaboration of the pyridine core.

The broader class of trifluoromethylpyridines, to which this compound is related, has been instrumental in the development of a range of bioactive molecules, including antivirals and antitumor agents.[5][6] Given these precedents, this compound represents a valuable building block for researchers aiming to synthesize novel, highly functionalized pyridine derivatives with potential biological activity.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Watson International. (n.d.). This compound CAS 1221171-96-5. Retrieved from [Link]

Sources

The Strategic Utility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Medicinal Chemists

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" (CAS No. 1221171-96-5) has emerged as a highly valuable, albeit under-documented, trifunctional building block. Its unique arrangement of three distinct functional handles—a reactive iodine, a less reactive chlorine, and a bioisosterically significant trifluoromethoxy group—offers a powerful platform for the sequential and regioselective synthesis of complex, multi-substituted pyridine derivatives.

This technical guide provides a comprehensive overview of the chemical properties, predicted reactivity, and strategic applications of this compound. By drawing upon established principles of organic chemistry and leveraging data from analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this potent synthetic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical characteristics of this compound are summarized below.

PropertyValue
CAS Number 1221171-96-5
Molecular Formula C₆H₂ClF₃INO
Molecular Weight 323.44 g/mol
Canonical SMILES C1=C(C=C(N=C1OC(F)(F)F)Cl)I
InChI Key GBLAONUGHUCGKN-UHFFFAOYSA-N

The trifluoromethoxy (-OCF3) group is a critical feature of this molecule. It is a highly electronegative and metabolically stable moiety that can significantly enhance the lipophilicity of a parent molecule, thereby improving its membrane permeability and bioavailability.[1][2] The -OCF3 group is often employed as a bioisostere for other functional groups, such as a methoxy or a trifluoromethyl group, to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4]

Synthetic Pathways: Accessing the Trifluoromethoxypyridine Core

A plausible synthetic approach is outlined below:

  • Chlorothionoformate Formation: Reaction of a substituted 2-chloro-4-iodo-6-hydroxypyridine with thiophosgene in the presence of a base to yield a chlorothionoformiate intermediate.

  • Chlorination: Treatment of the chlorothionoformiate with elemental chlorine to produce a trichloromethoxy pyridine.

  • Fluorination: The final and crucial step is the conversion of the trichloromethoxy group to a trifluoromethoxy group using a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[5][6]

This sequence highlights a robust method for introducing the trifluoromethoxy group onto a pre-functionalized pyridine ring.

G cluster_synthesis Plausible Synthetic Pathway start Substituted Hydroxypyridine intermediate1 Chlorothionoformiate Intermediate start->intermediate1 Step 1 step1 Thiophosgene, Base intermediate2 Trichloromethoxy Pyridine intermediate1->intermediate2 Step 2 step2 Cl₂ product This compound intermediate2->product Step 3 step3 SbF₃, SbCl₅ (cat.)

Caption: A generalized synthetic route to trifluoromethoxylated pyridines.

Predicted Reactivity and Strategic Application in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its application in sequential, regioselective cross-coupling reactions.[7]

Selective Functionalization at the C4-Position: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction is predicted to occur with high selectivity at the C4-iodo position under relatively mild conditions, leaving the C2-chloro position intact for subsequent transformations.[7][8]

General Protocol for Selective Suzuki-Miyaura Coupling:

  • Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

G cluster_reactivity Predicted Regioselective Cross-Coupling start This compound intermediate 4-Aryl/Heteroaryl-2-chloro-6-(trifluoromethoxy)pyridine start->intermediate Selective reaction at C4-Iodo suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) suzuki->intermediate buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) final_product 2,4-Disubstituted-6-(trifluoromethoxy)pyridine buchwald->final_product intermediate->final_product Reaction at C2-Chloro

Caption: Sequential functionalization strategy for the title compound.

Functionalization at the C2-Position: Buchwald-Hartwig Amination

Following the selective modification of the C4-position, the remaining C2-chloro substituent can be targeted for further functionalization. The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds and is well-suited for the amination of less reactive aryl chlorides.[9][10][11] This reaction typically requires more forcing conditions (higher temperatures and stronger catalyst systems) than the Suzuki coupling at the iodo-position.

General Protocol for Buchwald-Hartwig Amination:

  • Reagents and Setup: In a glovebox or under a strictly inert atmosphere, combine the 4-substituted-2-chloro-6-(trifluoromethoxy)pyridine intermediate (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) (2-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically to temperatures between 100-120 °C. Monitor the reaction's progress.

  • Workup and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with aqueous solutions to remove the base and other inorganic byproducts. Dry, concentrate, and purify the product by column chromatography.

The Role in Medicinal Chemistry: A Bioisosteric Advantage

The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the drug-like properties of lead compounds.[1][12] Its introduction can lead to:

  • Improved Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, which can increase the half-life of a drug.[1]

  • Enhanced Lipophilicity: The -OCF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby basic centers, such as the pyridine nitrogen, which can affect drug-receptor interactions.

By serving as a versatile scaffold, this compound allows for the systematic exploration of chemical space around a core structure, enabling the optimization of a compound's therapeutic potential.

Conclusion

This compound represents a strategically designed building block for the synthesis of complex, multi-functionalized pyridine derivatives. Its key advantage lies in the predictable, regioselective reactivity of its iodo and chloro substituents, allowing for a modular and sequential approach to molecular construction. While detailed literature on this specific compound is emerging, the well-established principles of cross-coupling chemistry, combined with the known benefits of the trifluoromethoxy group in medicinal chemistry, underscore its significant potential. For researchers engaged in the discovery and development of novel therapeutics, this compound offers a powerful tool to accelerate the synthesis of innovative drug candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Method for the preparation of functionalized trihalomethoxy substituted pyridines. (n.d.).
  • Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. (n.d.). ResearchGate. [Link]

  • Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. [Link]

  • Trifluoromethoxy group. (n.d.). Wikipedia. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. (n.d.). National Institutes of Health. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ACS Publications. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). National Institutes of Health. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

Sources

Methodological & Application

Suzuki coupling of "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of this compound as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We explore the principles of chemoselectivity, offering field-proven protocols for the selective arylation at both the C-4 (iodo) and C-2 (chloro) positions. This guide emphasizes the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base, enabling the rational design of synthetic routes for complex, highly functionalized pyridine derivatives.

Introduction: The Strategic Value of Dihalo-TFMO-Pyridine

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, prized for their unique physicochemical properties and ability to engage in critical biological interactions.[1] The incorporation of a trifluoromethoxy (-OCF₃) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. The subject of this guide, this compound, is a powerful and versatile synthetic intermediate. Its dihalogenated nature presents a unique opportunity for sequential and site-selective functionalization through the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for C(sp²)–C(sp²) bond formation.[2][3]

The primary challenge and strategic advantage of this substrate lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed activation than the more robust carbon-chlorine bond.[4][5] This intrinsic reactivity difference forms the basis for predictable and high-yielding chemoselective cross-coupling, allowing for the stepwise introduction of different aryl or heteroaryl moieties. This guide will provide a mechanistic framework and detailed protocols to exploit this reactivity for controlled, selective synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[6] The catalytic cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the electrophile. This is often the rate-determining step and results in a Pd(II) complex. The reactivity order for this step is a key factor in achieving chemoselectivity: C–I > C–Br > C–OTf >> C–Cl.[2][4]

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., R²B(OH)₃⁻), which then displaces the halide on the Pd(II) complex.[9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxadd Oxidative Addition pd0->oxadd r1x R¹-X (Aryl Halide) r1x->oxadd pd2_complex1 R¹-Pd(II)L₂-X oxadd->pd2_complex1 [Pd(0) inserts into C-X bond] transmetal Transmetalation pd2_complex1->transmetal pd2_complex2 R¹-Pd(II)L₂-R² transmetal->pd2_complex2 [R² replaces X] boronate [R²B(OH)₃]⁻ (Activated Boronate) boronate->transmetal base Base (e.g., CO₃²⁻) boronic_acid R²B(OH)₂ redelim Reductive Elimination pd2_complex2->redelim redelim->pd0 [Catalyst is regenerated] product R¹-R² (Coupled Product) redelim->product dummy1 dummy2 Workflow start Start: 2-Chloro-4-iodo-6-(OCF₃)pyridine decision Desired Functionalization Site? start->decision c4_path Protocol I Conditions: - Mild Catalyst (e.g., Pd(PPh₃)₄) - Base: K₂CO₃ - Solvent: Dioxane/H₂O - Temp: 80-100 °C decision->c4_path C-4 (Iodo) product1 Product 1: 2-Chloro-4-aryl-6-(OCF₃)pyridine c4_path->product1 c2_path Protocol II Conditions: - Advanced Catalyst (e.g., Pd₂(dba)₃/XPhos) - Base: K₃PO₄ - Solvent: Anhydrous Toluene - Temp: 100-120 °C product2 Product 2: 2,4-Diaryl-6-(OCF₃)pyridine c2_path->product2 decision2 Further Reaction? product1->decision2 decision2->c2_path Yes (C-2 Chloro) stop Stop decision2->stop No

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol and scientific rationale for the selective C-N cross-coupling reaction on the C4-position of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine via the Buchwald-Hartwig amination. The inherent differential reactivity between the aryl-iodide and aryl-chloride bonds is exploited to achieve high regioselectivity, a critical challenge in the synthesis of complex, functionalized heteroaromatic compounds for pharmaceutical and agrochemical research. We detail the mechanistic basis for this selectivity, provide guidance on the rational selection of an optimal catalyst system, and present a robust, step-by-step protocol for researchers. This note also includes a workflow diagram, a mechanistic overview of the catalytic cycle, and a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has profoundly impacted drug development, where the aryl amine moiety is a ubiquitous structural motif. However, the synthesis of polysubstituted heteroaromatic amines presents unique challenges, particularly when multiple, differentially reactive halogen atoms are present on the same scaffold.

The substrate, this compound, is a prime example of such a challenge. As an electron-deficient pyridine ring bearing two distinct halogen substituents, it represents a valuable building block for creating highly functionalized molecules. The key to its synthetic utility lies in the ability to perform sequential, site-selective functionalization. This guide focuses on the first critical step: the highly regioselective amination at the C4 (iodo) position, leaving the C2 (chloro) position intact for subsequent transformations.

The Principle of Regioselectivity: A Mechanistic Rationale

The high degree of regioselectivity in the Buchwald-Hartwig amination of dihalopyridines is governed by the kinetics of the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[2][3]

The relative reactivity of aryl halides in this step follows the order: C-I > C-Br > C-Cl .[4] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, resulting in a much lower activation energy for its cleavage and subsequent insertion of the Pd(0) catalyst.

For the substrate this compound, the oxidative addition will occur almost exclusively at the C-I bond under carefully controlled conditions. This kinetic preference allows for the selective formation of the 4-amino-2-chloro-6-(trifluoromethoxy)pyridine product. Subsequent amination at the more robust C-Cl bond would require more forcing conditions, such as higher temperatures or a more active catalyst system.[5]

Rational Selection of the Catalyst System

The success of the Buchwald-Hartwig amination, especially with challenging substrates like electron-deficient heteroaryl chlorides, hinges on the judicious choice of the palladium precursor, ligand, base, and solvent.[4][6]

  • Palladium Precursor: While simple Pd(II) salts like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species.[7] For consistency and higher activity, particularly with less reactive aryl chlorides, well-defined Pd(0) sources like Pd₂(dba)₃ or modern, air-stable pre-catalysts (e.g., XPhos Pd G3) are often preferred as they form the active catalytic species more cleanly and efficiently.[4]

  • Ligand: The evolution of phosphine ligands has been paramount to the broad applicability of this reaction.[1] For electron-deficient heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art. Ligands such as XPhos , RuPhos , or BrettPhos are highly effective.[6][8]

    • Causality: These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species. Their steric bulk accelerates the final, product-releasing reductive elimination step while their electron-donating nature facilitates the initial, rate-limiting oxidative addition.[1] This combination increases catalytic turnover and suppresses side reactions.[6] For this protocol, we recommend XPhos, which has demonstrated broad utility for heteroaryl halide amination.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[10] Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base for a wide range of substrates.[4] If the substrate possesses base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[11]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Common choices include toluene , 1,4-dioxane , or THF .[10] Thoroughly degassing the solvent is critical for reproducibility and high yields.

Experimental Workflow and Protocol

The following diagram outlines the general experimental workflow for the regioselective amination.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation reagents Weigh Reagents: - Aryl Halide - Amine - Pd Precursor & Ligand - Base setup Assemble Glassware (Flask, Condenser) solvent Prepare Dry, Degassed Solvent (e.g., Toluene) inert Purge with Inert Gas (Argon or N2) setup->inert add Add Reagents & Solvent Under Inert Atmosphere inert->add heat Heat to Reaction Temp (e.g., 80-110 °C) add->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor quench Cool & Quench (e.g., with Water) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Chromatography dry->purify product Characterize Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol: Regioselective Mono-amination of this compound

This protocol describes the reaction of the title compound with a generic secondary amine (e.g., morpholine) on a 0.5 mmol scale.

Reagent/ComponentMolar Eq.AmountPurpose
This compound1.0162 mg (0.5 mmol)Aryl Halide Substrate
Amine (e.g., Morpholine)1.252 mg (0.6 mmol)Nucleophile
Pd₂(dba)₃0.01 (1 mol % Pd)4.6 mg (0.005 mmol)Palladium Precursor
XPhos0.022 (2.2 mol %)5.2 mg (0.011 mmol)Ligand
Sodium tert-butoxide (NaOt-Bu)1.467 mg (0.7 mmol)Base
Anhydrous Toluene-5 mLSolvent

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (162 mg, 0.5 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), XPhos (5.2 mg, 0.011 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot (under an argon blanket) and quenching it with water/EtOAc. The reaction is complete upon full consumption of the starting aryl iodide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-6-(trifluoromethoxy)pyridine product.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

G pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-I pd0->oa_complex + Ar-I amide_complex Ar-Pd(II)(L)-NR'R'' oa_complex->amide_complex + HNR'R'', - HI (via Base) amide_complex->pd0 product Ar-NR'R'' amide_complex->product oa_label Oxidative Addition re_label Reductive Elimination amine_label Amine Binding & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) complex. This is the selectivity-determining step.[2]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then removes a proton from the amine, forming a palladium-amido complex.[1]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Troubleshooting and Further Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst/ligand (oxidation).2. Insufficient temperature.3. Presence of water or oxygen.1. Use a fresh catalyst/ligand or a pre-catalyst.[4]2. Increase temperature in 10 °C increments (up to 120 °C).3. Ensure all reagents, solvents, and glassware are scrupulously dry and the system is under a robust inert atmosphere.[4]
Hydrodehalogenation 1. Competing reaction with trace water.2. Slow reductive elimination relative to β-hydride elimination (if amine has β-hydrogens).1. Use rigorously dried and degassed solvents and reagents.[4]2. Use a slight excess of the amine (1.2-1.5 eq.).[4]3. Ensure a sufficiently bulky ligand (like XPhos) is used to promote reductive elimination.[1]
Loss of Selectivity 1. Reaction temperature is too high or reaction time is too long, allowing for slower reaction at the C-Cl bond.1. Carefully monitor the reaction and stop it once the C-I starting material is consumed.2. Lower the reaction temperature if C-Cl reactivity is observed.
Second Amination The product of the first amination can act as a substrate for a second coupling at the C-Cl position.This can be exploited synthetically. To achieve a second, different amination, isolate the mono-aminated product first. Then, subject it to a new Buchwald-Hartwig reaction with a different amine, likely requiring higher temperatures or a more active catalyst system (e.g., one designed for aryl chlorides).[5][6]

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the regioselective functionalization of this compound. By leveraging the significant difference in reactivity between the C-I and C-Cl bonds, chemists can selectively install an amino group at the C4-position with high fidelity. The success of this transformation relies on a mechanistically informed choice of a modern, bulky monophosphine ligand, a strong non-nucleophilic base, and strict adherence to anhydrous and anaerobic reaction conditions. This protocol serves as a robust starting point for the synthesis of valuable, highly functionalized pyridine derivatives for applications across the chemical sciences.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Punsch, I., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • National Institutes of Health (NIH). (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Wiley Online Library. (2015). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. [Link]

Sources

Application Notes and Protocols: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has gained significant traction for its ability to profoundly and beneficially modulate the physicochemical properties of drug candidates.[1][2] When installed on a versatile heterocyclic scaffold like pyridine, the resulting building block becomes a powerful tool for navigating the complexities of absorption, distribution, metabolism, and excretion (ADME). This guide focuses on the utility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine , a trifunctionalized building block designed for sequential and regioselective elaboration in the synthesis of complex molecular architectures.

The trifluoromethoxy group offers a unique combination of high electronegativity and moderate lipophilicity, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] The pyridine core is a common motif in numerous FDA-approved drugs, often serving as a key hydrogen bond acceptor or a scaffold for orienting other functional groups. The differential reactivity of the halogen substituents on this building block—the highly reactive iodine at the 4-position and the less reactive chlorine at the 2-position—allows for a programmed and efficient synthetic strategy.

This document provides a comprehensive overview of the synthetic utility of this compound, detailing its synthesis and application in key palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and handling requirements is paramount for its safe and effective use.

PropertyValueSource
CAS Number 1221171-96-5[3]
Molecular Formula C6H2ClF3INO[3]
Molecular Weight 323.44 g/mol [3]
Appearance Solid (form may vary)General observation
Storage Store in a cool, dry, dark place under an inert atmosphere.[4]

Safety and Handling:

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available precursor. While a direct synthesis is not explicitly detailed in the provided literature, a plausible and scientifically sound route can be constructed based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

G A 2-Hydroxy-6-(trifluoromethoxy)pyridine B 2-Chloro-6-(trifluoromethoxy)pyridine A->B Chlorination (e.g., POCl3) C This compound B->C Directed Iodination (e.g., I2, LDA)

Caption: Proposed synthetic route to the title compound.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine

This initial step involves the conversion of the corresponding hydroxypyridine to the chloropyridine. This is a standard transformation in heterocyclic chemistry.

  • Protocol:

    • To a solution of 2-hydroxy-6-(trifluoromethoxy)pyridine (1.0 equiv) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl3, 2.0-3.0 equiv).

    • A catalytic amount of a tertiary amine base like triethylamine or N,N-dimethylaniline may be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-(trifluoromethoxy)pyridine.

Step 2: Synthesis of this compound

The final step is the regioselective iodination at the 4-position of the pyridine ring. Directed ortho-metalation followed by quenching with an electrophilic iodine source is a common and effective strategy.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-6-(trifluoromethoxy)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA, 1.05-1.1 equiv) in THF dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

    • In a separate flask, prepare a solution of iodine (I2, 1.05-1.1 equiv) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C.

    • Stir the reaction for an additional 1-2 hours at -78 °C.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or recrystallization to afford this compound.

Application in Cross-Coupling Reactions

The true utility of this compound lies in its capacity for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, allowing for selective elaboration at the 4-position.

G cluster_0 Position 4 Functionalization (High Reactivity) cluster_1 Position 2 Functionalization (Lower Reactivity) A This compound B Suzuki-Miyaura (Ar-B(OH)2) A->B C Sonogashira (Terminal Alkyne) A->C D Buchwald-Hartwig (Amine) A->D E 4-Substituted-2-chloro-6-(trifluoromethoxy)pyridine F Further Cross-Coupling or SNAr E->F

Caption: Sequential functionalization strategy.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the building block and various aryl or heteroaryl boronic acids.

  • Reaction Scheme: (Illustrative scheme)

  • Materials:

    • This compound

    • Aryl/heteroaryl boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

    • Base (e.g., K2CO3, Cs2CO3, K3PO4)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a carbon-carbon bond with a terminal alkyne, yielding 4-alkynyl-substituted pyridines.

  • Reaction Scheme: (Illustrative scheme)

  • Materials:

    • This compound

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

    • Copper(I) salt (e.g., CuI)

    • Amine base/solvent (e.g., triethylamine, diisopropylamine)

    • Optional co-solvent (e.g., THF, DMF)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the copper(I) salt (0.02-0.1 equiv).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the solvent(s) and the amine base.

    • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing carbon-nitrogen bonds, coupling the building block with a wide range of primary and secondary amines.

  • Reaction Scheme: (Illustrative scheme)

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

    • Phosphine ligand (e.g., BINAP, XPhos, SPhos)

    • Base (e.g., NaOtBu, Cs2CO3, K3PO4)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equiv), the phosphine ligand (0.012-0.06 equiv), and the base (1.5-2.0 equiv) to a reaction vessel.

    • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

    • Add the anhydrous solvent.

    • Seal the vessel and heat to the required temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Case Study: Application in Kinase Inhibitor Synthesis

While a specific drug synthesized from this compound is not publicly disclosed in the searched literature, its structural motifs are highly relevant to the field of kinase inhibitor development. The 2,4,6-trisubstituted pyridine scaffold is a common core in many kinase inhibitors, where the substituents are tailored to interact with specific residues in the ATP-binding pocket of the kinase.

G A This compound B Suzuki or Sonogashira at C4 A->B Introduce hinge-binding group C Buchwald-Hartwig or SNAr at C2 B->C Introduce solvent-front interacting group D Kinase Inhibitor Candidate C->D

Caption: General workflow for kinase inhibitor synthesis.

The trifluoromethoxy group at the 6-position can project into a lipophilic pocket, enhancing binding affinity and metabolic stability. The substituent introduced at the 4-position via Suzuki or Sonogashira coupling can be designed to form crucial hydrogen bonds with the kinase hinge region. The amine introduced at the 2-position via Buchwald-Hartwig amination can extend towards the solvent-exposed region, providing a handle for modulating solubility and pharmacokinetic properties.

Conclusion

This compound is a highly versatile and strategically designed building block for medicinal chemistry. Its trifunctional nature allows for a programmed and regioselective approach to the synthesis of complex, highly substituted pyridine derivatives. The unique electronic and steric properties imparted by the trifluoromethoxy group, combined with the proven utility of the pyridine scaffold, make this an invaluable tool for drug discovery programs targeting a wide range of diseases. The protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). Scilit. Retrieved from [Link]

  • What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized? - FAQ. (n.d.). Retrieved from [Link]

  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents.
  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.). Google Patents.
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the strategic use of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine as a cornerstone building block in the synthesis of diverse, high-value heterocyclic compounds. We delve into the unique reactivity profile of this substrate, dictated by its distinct halogen substituents and the electronically influential trifluoromethoxy group. The protocols herein focus on selective, high-yield transformations at the C2 (chloro) and C4 (iodo) positions, including transition metal-mediated cross-coupling reactions and nucleophilic aromatic substitutions, to construct fused bicyclic systems such as furopyridines and pyridopyrimidines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox and access novel chemical matter.

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

Fluorinated heterocyclic compounds are indispensable in modern drug discovery. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, can profoundly enhance key pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The trifluoromethoxy group, in particular, is valued for its unique electronic properties and its orthogonal orientation to the aromatic ring, which can provide beneficial binding interactions[2].

This compound emerges as a highly versatile and strategic starting material for constructing complex molecular architectures. Its utility is rooted in the differential reactivity of its three key substituents:

  • 4-Iodo Position : The carbon-iodine bond is the most labile site for oxidative addition to low-valent transition metals, making it the preferred handle for a wide array of palladium-catalyzed cross-coupling reactions[3].

  • 2-Chloro Position : While less reactive than the C-I bond in cross-coupling, the chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reaction is facilitated by the electron-deficient nature of the pyridine ring[4][5].

  • 6-Trifluoromethoxy Group : This powerful electron-withdrawing group further activates the pyridine ring towards nucleophilic attack, while simultaneously imparting valuable physicochemical properties to the final products[2].

This differential reactivity allows for a programmed, sequential approach to functionalization, enabling the precise and controlled synthesis of novel heterocyclic systems.

Caption: Key reactive sites and functional groups of the title compound.

Synthetic Transformations & Protocols

This section outlines detailed protocols for key transformations, leveraging the unique reactivity at the C4 and C2 positions.

Selective Functionalization at the C4-Iodo Position via Cross-Coupling

The C-I bond is the primary site for transition metal-catalyzed reactions. Suzuki-Miyaura and Sonogashira couplings are particularly effective for introducing new carbon-carbon bonds at this position.

This protocol describes a general procedure for coupling an arylboronic acid to the C4 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh3)4 (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to make a 0.2 M solution with respect to the starting pyridine).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 4-aryl-2-chloro-6-(trifluoromethoxy)pyridine product.

Boronic Acid Partner Catalyst System Base Typical Yield (%) [3]
Phenylboronic acidPd(PPh3)4K2CO385-95
3-Thienylboronic acidPd(dppf)Cl2Cs2CO380-90
Vinylboronic acid pinacol esterPd(PPh3)4K2CO375-85

This reaction introduces an alkyne moiety, a versatile functional group for subsequent cyclization reactions to form heterocycles like furopyridines[6].

Materials:

  • This compound

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • If a TMS-protected alkyne was used, deprotection can be achieved by dissolving the crude residue in methanol and adding a catalytic amount of K2CO3, stirring for 1-2 hours.

  • Purify the crude product by flash column chromatography to yield the 4-alkynyl-2-chloro-6-(trifluoromethoxy)pyridine.

Functionalization at the C2-Chloro Position via SNAr

The C2 position is readily functionalized by nucleophiles. This step is often performed after functionalizing the C4 position.

This protocol describes the coupling of a primary or secondary amine to the C2 position.

Materials:

  • 4-Substituted-2-chloro-6-(trifluoromethoxy)pyridine (from a previous step)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried flask, combine the 2-chloropyridine substrate (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.05 eq).

  • Add sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the mixture to 100-110 °C for 18-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to obtain the 2-amino-pyridine derivative.

Application in Heterocycle Synthesis: A Sequential Approach

The differential reactivity of the C-I and C-Cl bonds enables a powerful and modular synthetic strategy. A typical workflow involves an initial Pd-catalyzed cross-coupling at the C4-iodo position, followed by a nucleophilic substitution at the C2-chloro position, which can lead to a subsequent cyclization to form a fused heterocyclic system.

Sequential_Functionalization start 2-Chloro-4-iodo-6-(OCF3)pyridine step1 Step 1: Suzuki or Sonogashira Coupling (at C4-Iodo position) start->step1 intermediate 4-Substituted-2-chloro-6-(OCF3)pyridine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (at C2-Chloro position) intermediate->step2 product 2,4-Disubstituted-6-(OCF3)pyridine step2->product cyclization Intramolecular Cyclization (Optional) product->cyclization fused_heterocycle Novel Fused Heterocycle (e.g., Furopyridine, Pyridopyrimidine) cyclization->fused_heterocycle

Caption: Workflow for sequential functionalization of the starting material.

Protocol 3.1: Synthesis of a Furo[3,2-b]pyridine Scaffold

This protocol illustrates the synthesis of a furopyridine, a common scaffold in medicinal chemistry, via a Sonogashira coupling followed by intramolecular cyclization.

Step A: Sonogashira Coupling (as per Protocol 2.1.2)

  • React this compound with propargyl alcohol.

Step B: Intramolecular Cyclization

  • Dissolve the crude 4-(3-hydroxyprop-1-yn-1-yl)-2-chloro-6-(trifluoromethoxy)pyridine from Step A in anhydrous DMF.

  • Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the Furo[3,2-b]pyridine derivative.

Protocol 3.2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

The pyridopyrimidine core is a privileged structure in drug discovery, often found in kinase inhibitors[7][8].

Step A: SNAr with a Guanidine Equivalent

  • To a solution of this compound (1.0 eq) in 2-propanol, add guanidine carbonate (0.6 eq).

  • Heat the mixture to reflux (approx. 85 °C) for 24 hours. The reaction mixture should become a thick slurry.

  • Cool the reaction to room temperature and collect the solid by filtration.

  • Wash the solid with cold 2-propanol and then water to remove salts.

  • Dry the solid under vacuum to yield 4-iodo-6-(trifluoromethoxy)pyrido[2,3-d]pyrimidin-2-amine.

Step B: Suzuki Coupling on the Fused System

  • The resulting iodinated pyridopyrimidine can now be subjected to Suzuki-Miyaura coupling conditions as described in Protocol 2.1.1 to install a variety of substituents at the former C4 position of the pyridine ring. This late-stage functionalization is highly valuable for building a library of analogues.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, fluorinated heterocycles. The distinct reactivity of the chloro and iodo substituents allows for a predictable and sequential approach to molecular construction. The protocols provided herein serve as a robust starting point for researchers to access novel furopyridines, pyridopyrimidines, and other valuable scaffolds for application in drug discovery and materials science.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888. (n.d.). Biosynth.
  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. (2023, August 16). Smolecule.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). ResearchGate.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar.
  • 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. (n.d.). Sigma-Aldrich.
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (n.d.). PubMed.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences.
  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. (n.d.). Journal of Nanostructures.
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019, April 8). PMC - NIH.
  • 2-Fluoro-5-iodopyridine synthesis. (n.d.). ChemicalBook.
  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0. (n.d.). Sigma-Aldrich.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • 2-Chloro-4-iodopyridine. (n.d.). Chem-Impex.
  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC - NIH.
  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. (2025, August 28). Chemsrc.
  • CAS 205444-22-0 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. (n.d.). Alfa Chemistry.
  • 205444-22-0|2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. (n.d.). BLDpharm.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2006, March 3). Infoscience.
  • 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. (n.d.). ChemShuttle.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda.
  • Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. (2025, December 10). PMC - NIH.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0) Suppliers. (n.d.).

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The Strategic Utility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyridines in Crop Protection

In the relentless pursuit of enhanced crop yields and sustainable agricultural practices, the development of novel, highly effective agrochemicals is paramount. Among the privileged scaffolds in modern pesticide discovery, fluorinated pyridine derivatives have emerged as a cornerstone for innovation. The strategic incorporation of fluorine, particularly as a trifluoromethoxy (-OCF₃) group, can dramatically improve a molecule's physicochemical and biological properties.[1][2] The -OCF₃ group, a bioisostere of other functionalities, often enhances metabolic stability, increases lipophilicity for better membrane penetration, and improves binding affinity to target enzymes or receptors.[2]

This guide focuses on 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine (CAS No. 1221171-96-5), a highly functionalized and versatile building block for the synthesis of next-generation agrochemicals. Its unique arrangement of three distinct functional groups—a stable trifluoromethoxy moiety, and two halogen atoms (chloro and iodo) with orthogonal reactivity—offers a powerful platform for sequential and site-selective chemical modifications. This allows for the construction of complex molecular architectures, a critical capability in the development of herbicides, insecticides, and fungicides with novel modes of action.[3][4]

Physicochemical Properties and Structural Data

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1221171-96-5[1]
Molecular Formula C₆H₂ClF₃INO[1]
Molecular Weight 323.44 g/mol [1]
Appearance Solid (Typical)N/A

Core Synthetic Strategy: Exploiting Differential Halogen Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference (Reactivity: C-I >> C-Cl) is the cornerstone of its utility, enabling chemists to perform selective functionalization at the C4-position while leaving the C2-chloro group intact for subsequent transformations. This sequential approach is critical for the modular synthesis of complex, multi-substituted pyridine scaffolds.

Below is a conceptual workflow illustrating this principle of sequential functionalization.

G A This compound B Step 1: Selective C4 Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Conditions target C-I bond A->B Mild Pd-Catalysis C 4-Substituted-2-chloro-6-(trifluoromethoxy)pyridine (Key Intermediate) B->C D Step 2: C2 Coupling or Substitution (More forcing conditions) Conditions target C-Cl bond C->D Harsher Pd-Catalysis or SNAr E 2,4-Disubstituted-6-(trifluoromethoxy)pyridine (Final Agrochemical Scaffold) D->E

Figure 1: Sequential functionalization workflow for this compound.

Application Protocols for Key Synthetic Transformations

The following protocols are model procedures based on established methodologies for structurally similar halo-pyridines. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties that are common in agrochemical structures.

Rationale: This protocol uses mild conditions that favor the oxidative addition of the more labile C-I bond, ensuring high selectivity for functionalization at the C4 position. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and preventing side reactions.

Experimental Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Phenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85685-95
3-Thienylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90880-90
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85590-98

Yields are estimates based on analogous reactions and should be considered representative.

Protocol 2: Site-Selective Sonogashira Coupling at the C4-Position

The Sonogashira coupling is the premier method for installing alkynyl groups, which can act as important linkers or pharmacophores in agrochemicals.

Rationale: This reaction also exploits the high reactivity of the C-I bond. A palladium catalyst is used in conjunction with a copper(I) co-catalyst, which facilitates the key transmetalation step with the terminal alkyne. An amine base is required for both the reaction mechanism and to neutralize the HI generated.

Experimental Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL).

  • Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and an amine base like triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to facilitate the reaction. Monitor for completion by TLC. Reactions are often complete within 2-8 hours.

  • Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L₂ B->C D Transmetalation C->D Cu-alkynyl E Ar-Pd(II)(alkynyl)L₂ D->E F Reductive Elimination E->F F->A Ar-alkynyl G Cu(I)I H Base, Alkyne-H G->H I Cu-alkynyl H->I I->D

Sources

Application Note: Chemoselective Stille Coupling of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive, field-tested protocol for the chemoselective Stille cross-coupling reaction using the trifunctionalized heterocyclic building block, 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. The inherent reactivity difference between the aryl-iodide and aryl-chloride bonds is exploited to achieve selective C-C bond formation at the C-4 position. This guide details the mechanistic rationale, a step-by-step experimental procedure, safety precautions, and data interpretation, tailored for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Context

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its tolerance for a wide array of functional groups makes it an indispensable tool in the synthesis of complex organic molecules, natural products, and pharmaceuticals.[2][3]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen leaving groups, an iodo group at the 4-position and a chloro group at the 2-position. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is highly dependent on the carbon-halogen bond strength. This reactivity trend is generally I > Br > OTf >> Cl.[1][3] This significant difference allows for the highly selective activation of the C-I bond over the C-Cl bond, enabling a targeted coupling at the C-4 position while leaving the C-2 chloro substituent intact for potential subsequent transformations.

This protocol leverages this reactivity differential to selectively couple an organostannane partner at the C-4 position, a strategy of significant value in building complex substituted pyridine scaffolds.

The Catalytic Cycle and Chemoselectivity

The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodide bond of the pyridine substrate. This is the chemoselectivity-determining step, as the C-I bond is significantly more reactive than the C-Cl bond.[1][3]

  • Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium center. This step can be accelerated by additives.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][4]

The diagram below illustrates the catalytic cycle for this specific reaction.

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)(I)L₂) pd0->oa_complex Oxidative Addition + Ar-I transmetal_complex Transmetalation Intermediate (Ar-Pd(II)(R')L₂) oa_complex->transmetal_complex Transmetalation + R'-SnR₃ - XSnR₃ transmetal_complex->pd0 Reductive Elimination - Ar-R' product Coupled Product (Ar-R') transmetal_complex->product byproduct Tin Halide (XSnR₃) transmetal_complex->byproduct substrate 2-Chloro-4-iodo-6-(TfO)Pyridine (Ar-I) substrate->oa_complex stannane Organostannane (R'-SnR₃) stannane->transmetal_complex

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol

This protocol is designed for a ~0.5 mmol scale reaction. Adjustments can be made as needed, but reagent stoichiometry should be maintained.

Reagents and Materials
ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound323.431620.501.0
Organostannane (e.g., Tributyl(vinyl)tin)317.091740.551.1
Pd(PPh₃)₄ (Tetrakis)1155.56290.0250.05
Copper(I) Iodide (CuI)190.459.50.050.10
Anhydrous, Degassed Dioxane or DMF-5 mL--

Note: Organotin reagents are highly toxic.[6] Handle with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel)

  • Rotary evaporator

Step-by-Step Procedure

The overall experimental workflow is outlined below.

Workflow start Start setup 1. Reaction Setup - Add solids to flask - Purge with inert gas start->setup reagents 2. Reagent Addition - Add degassed solvent - Add organostannane setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC reagents->reaction workup 4. Workup - Quench with KF (aq) - Extract with organic solvent reaction->workup purify 5. Purification - Column Chromatography workup->purify end Characterized Product purify->end

Caption: Experimental workflow for the Stille coupling.

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (162 mg, 0.50 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Add 5 mL of anhydrous, degassed dioxane (or DMF) via syringe. Stir the mixture to dissolve the solids.

    • Using a syringe, add the organostannane reagent (e.g., Tributyl(vinyl)tin, 174 mg, 0.55 mmol) to the reaction mixture.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl iodide) is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • To remove the tin byproducts, quench the reaction by adding 10 mL of a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for 30-60 minutes. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Rationale for Protocol Choices

  • Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst that is effective for a wide range of Stille couplings.[2][7] The triphenylphosphine ligands stabilize the palladium center.

  • Solvent: Anhydrous and degassed polar aprotic solvents like dioxane or DMF are typically used.[8] It is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of the organostannane.[9]

  • Additive (CuI): Copper(I) iodide is a common and highly effective co-catalyst in Stille reactions. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the reaction, and may also participate in a parallel transmetalation pathway, significantly accelerating the overall reaction rate.[1][7][10]

  • Workup with KF: Tributyltin halides, the primary byproduct, can be difficult to remove. Reacting the crude mixture with aqueous potassium fluoride precipitates the tin as insoluble tributyltin fluoride, which can be easily removed by filtration, greatly simplifying purification.[4]

Safety and Waste Disposal

  • Organotin Toxicity: Organotin compounds, particularly tributyltin and trimethyltin derivatives, are highly toxic and can be absorbed through the skin.[6] Always handle these reagents in a certified chemical fume hood while wearing appropriate PPE, including double gloves (nitrile), a lab coat, and safety glasses.[11][12]

  • Waste Disposal: All waste containing organotin compounds, including residual reaction mixture, contaminated Celite, and purification solvents, must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.[13] Glassware should be decontaminated by rinsing with an oxidizing solution (e.g., 10% hydrogen peroxide or bleach) before standard washing.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Homocoupling of Stannane Presence of oxygenImprove degassing procedure.
Difficult Purification Incomplete removal of tin byproductsEnsure the KF wash is performed with vigorous stirring for an adequate amount of time (at least 30 minutes).

References

  • Stille reaction - Wikipedia. (URL: [Link])

  • Stille Coupling | OpenOChem Learn. (URL: [Link])

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. (URL: [Link])

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (URL: [Link])

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Safety Tin. (URL: [Link])

  • The Mechanisms of the Stille Reaction (2004) | Pablo Espinet | 901 Citations - SciSpace. (URL: [Link])

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (URL: [Link])

  • ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. (URL: [Link])

  • Stille Coupling | NROChemistry. (URL: [Link])

  • The Stille Reaction - Chem 115 Myers. (URL: [Link])

  • The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - ACS Publications. (URL: [Link])

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])

  • Stille reaction - chemeurope.com. (URL: [Link])

  • MIT Open Access Articles Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. (URL: [Link])

  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc. (URL: [Link])

  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

  • Cross-Coupling of silanes with Aryl Halides.. (URL: [Link])

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Application Notes: Regioselective Functionalization of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a highly versatile and functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing trifluoromethoxy group, allows for a series of predictable and regioselective transformations. The differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.

Note: While the protocols described are robust, the analogous compound 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS 205444-22-0) is more extensively documented.[1][2][3] The principles and conditions outlined herein are directly applicable and adaptable to the target trifluoromethoxy compound due to the similar electronic nature of the -CF3 and -OCF3 groups.

Core Reactivity Principles

The synthetic utility of this reagent is governed by two primary factors:

  • Chemoselective Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial, rate-determining oxidative addition step to the Pd(0) catalyst.[4][5] This reactivity difference allows for selective functionalization at the C4 position while leaving the C2-Cl bond intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient (π-deficient). This characteristic is significantly amplified by the presence of the electron-withdrawing chloro and trifluoromethoxy groups. Consequently, the ring is activated towards attack by nucleophiles. The positions ortho and para to the nitrogen atom (C2, C4, C6) are the most electrophilic.[6] Given the substitution pattern, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the chloride leaving group.

G

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, this reaction proceeds selectively at the C4-iodo position.[7]

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(dppf)Cl₂ often provides better stability and is effective for heteroaromatic substrates.

  • Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is used to dissolve both the organic substrate and the inorganic base.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and will be deactivated via oxidation. Therefore, degassing the solvent and maintaining an argon or nitrogen atmosphere is critical for catalytic turnover.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Execution:

    • Stir the reaction mixture vigorously and heat to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%)Efficient for heteroaryl couplings.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃ (2-3 equiv)Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic system to dissolve all components.
Temperature 80-100 °CProvides thermal energy for oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of Pd(0).

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex1 [label="Ar-Pd(II)(I)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex2 [label="Ar-Pd(II)(OR)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex3 [label="Ar-Pd(II)(Ar')L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout boronic [label="Ar'B(OH)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base (OH⁻)", shape=plaintext, fontcolor="#202124"]; boronate [label="[Ar'B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"]; substrate [label="Ar-I", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd_complex1 [label="Oxidative\nAddition"]; pd_complex1 -> pd_complex2 [label="Ligand\nExchange"]; pd_complex2 -> pd_complex3 [label="Transmetalation"]; pd_complex3 -> pd0 [label="Reductive\nElimination"];

// Input/Output Edges substrate -> pd_complex1; boronic -> boronate [label="+ OH⁻"]; boronate -> pd_complex3; pd_complex3 -> product; } } Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes.[8] The reaction is highly chemoselective for the C4-iodo position, typically proceeding under mild, room-temperature conditions.[4]

Causality Behind Protocol Choices:

  • Catalysts: A dual-catalyst system is standard: a palladium source (e.g., Pd(PPh₃)₂Cl₂) catalyzes the cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst.[9] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical synthesis have led to the development of copper-free protocols. These often require stronger bases or specialized ligands to facilitate the direct reaction of the palladium-acetylide complex.[9]

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
  • Reagent Preparation:

    • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Reaction Setup:

    • Seal the flask, evacuate, and backfill with argon three times.

    • Add anhydrous, degassed solvent (e.g., THF or DMF).

    • Add the amine base (e.g., Et₃N, 3.0 equiv).

    • Finally, add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Execution:

    • Stir the reaction at room temperature. The reaction is often rapid, but can be gently heated (40-60 °C) if starting materials persist.

    • Monitor progress by TLC or LC-MS until the starting iodide is consumed (typically 1-6 hours).

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Primary catalyst for the cross-coupling cycle.
Cu Co-catalyst CuI (2-10 mol%)Forms copper acetylide to accelerate transmetalation.[10]
Base Et₃N, DIPEA, PiperidineDeprotonates the alkyne and acts as a solvent/scavenger.
Solvent THF, DMF, Dioxane (Anhydrous)Must be anhydrous and degassed.
Temperature Room Temperature to 60 °CMild conditions are usually sufficient for reactive iodides.

// Nodes prep [label="1. Prepare Flask\n(Substrate, Pd Catalyst, CuI)", fillcolor="#D2E3FC"]; inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)", fillcolor="#D2E3FC"]; solvents [label="3. Add Solvents\n(Anhydrous THF, Et₃N)", fillcolor="#D2E3FC"]; alkyne [label="4. Add Terminal Alkyne", fillcolor="#D2E3FC"]; react [label="5. React at RT\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05"]; workup [label="6. Aqueous Workup\n(NH₄Cl wash)", fillcolor="#CEEAD6"]; purify [label="7. Purify\n(Column Chromatography)", fillcolor="#CEEAD6"]; product [label="Product:\n4-Alkynyl-2-chloropyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inert [penwidth=1.5, color="#4285F4"]; inert -> solvents [penwidth=1.5, color="#4285F4"]; solvents -> alkyne [penwidth=1.5, color="#4285F4"]; alkyne -> react [penwidth=1.5, color="#4285F4"]; react -> workup [penwidth=1.5, color="#4285F4"]; workup -> purify [penwidth=1.5, color="#4285F4"]; purify -> product [penwidth=1.5, color="#4285F4"]; } } Caption: Experimental workflow for Sonogashira coupling.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11] This transformation allows for the introduction of primary or secondary amines at the C4-iodo position.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: The choice of ligand is critical and dictates the reaction's scope and efficiency.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are required to promote the reductive elimination step, which is often rate-limiting. Pre-catalysts are often used for convenience and air stability.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary as protic solvents would quench the strong base.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation:

    • In a glovebox or under a strong flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., XPhos, 0.06 equiv) to an oven-dried Schlenk tube.

    • Add the base (NaOtBu, 1.4 equiv).

    • In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous toluene.

  • Reaction Setup:

    • Add the substrate/amine solution to the Schlenk tube containing the catalyst and base.

    • Seal the tube tightly with a Teflon screw cap.

  • Execution:

    • Remove the tube from the glovebox and place it in a preheated oil bath at 100-110 °C.

    • Stir vigorously for the required time (6-24 hours), monitoring by LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Filter the mixture through a pad of Celite to remove palladium black.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterConditionRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Air-stable Pd(II) or Pd(0) precursors.
Ligand XPhos, RuPhos, BINAP (2-8 mol%)Bulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.5 equiv)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, Dioxane (Anhydrous)Anhydrous, aprotic solvent is essential.
Temperature 90-120 °CHigher temperatures are needed to drive the catalytic cycle.

// Nodes pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex1 [label="Ar-Pd(II)(I)L", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex2 [label="[Ar-Pd(II)(NR'R'')L]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout amine [label="HNR'R''", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar-NR'R''", shape=plaintext, fontcolor="#202124"]; substrate [label="Ar-I", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd_complex1 [label="Oxidative\nAddition"]; pd_complex1 -> pd_complex2 [label="+ HNR'R''\n- HI (via Base)"]; pd_complex2 -> pd0 [label="Reductive\nElimination"];

// Input/Output Edges substrate -> pd_complex1; amine -> pd_complex1; base -> pd_complex1; pd_complex2 -> product; } } Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate allow for the introduction of heteroatom nucleophiles (O, N, S) at the C2 position, displacing the chloride. This reactivity is a result of the electron-deficient nature of the pyridine ring.[7]

Causality Behind Protocol Choices:

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.[6]

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amides). For weaker nucleophiles like alcohols or amines, a base (e.g., NaH, K₂CO₃) is needed to generate the more reactive conjugate base in situ.

  • Solvent: Polar aprotic solvents (DMF, DMSO) are ideal as they can solvate the cation of the nucleophile salt but do not solvate the anion, thus increasing its nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.

Detailed Protocol: SNAr with an Alcohol
  • Reagent Preparation:

    • To a flame-dried round-bottom flask under argon, add a solution of the alcohol (1.5 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Reaction Setup:

    • Add a solution of this compound (1.0 equiv) in anhydrous DMF to the alkoxide solution at 0 °C.

  • Execution:

    • Allow the reaction to warm to room temperature or gently heat (e.g., 60 °C) if necessary.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Concentrate and purify by column chromatography.

Data Summary: Typical SNAr Conditions
ParameterNucleophileBaseSolventTemperature
C-O Bond Alcohol (ROH)NaH, K₂CO₃DMF, THF0 °C to 80 °C
C-N Bond Amine (R₂NH)K₂CO₃, Cs₂CO₃DMSO, NMP80 °C to 150 °C
C-S Bond Thiol (RSH)K₂CO₃, NaHDMF, DMSORT to 60 °C

// Structures start [label="Pyridine Substrate\n(Ar-Cl)"]; meisenheimer [label=<Meisenheimer Intermediate[Resonance Stabilized Anion]>]; product [label="Substituted Product\n(Ar-Nu)"];

// Reactants/Products nucleophile [label="Nucleophile (Nu⁻)"]; chloride [label="Chloride (Cl⁻)"];

// Edges start -> meisenheimer [label="Addition Step\n(Slow, RDS)"]; meisenheimer -> product [label="Elimination Step\n(Fast)"];

nucleophile -> start; meisenheimer -> chloride; } } Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

  • D. A. Thomas and S. D. R. Christie, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," PubMed Central, Available: [Link]

  • M. D. Duca and S. C. C. M. L. G. Jouffroy, "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," PubMed Central, Available: [Link]

  • J. D. Sears, "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions," pubs.acs.org, 2022. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, Available: [Link]

  • A. S. Franklin, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," ACS Publications, Available: [Link]

  • D. A. Thomas and S. D. R. Christie, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," ACS Catalysis, 2022. Available: [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia, Available: [Link]

  • Chemsrc, "2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | CAS#:205444-22-0," Chemsrc, Available: [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, Available: [Link]

  • Chem Help ASAP, "SNAr reactions of pi-deficient aromatic rings," YouTube, 2020. Available: [Link]

  • E. T. S. Morales et al., "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," National Institutes of Health, Available: [Link]

  • Z. Liu et al., "Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes," PubMed Central, 2024. Available: [Link]

  • ResearchGate, "Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine," ResearchGate, Available: [Link]

  • Google Patents, "WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine," Google Patents, Available
  • Google Patents, "CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)
  • D. A. Colby et al., "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization," PubMed Central, 2012. Available: [Link]

  • ResearchGate, "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines," ResearchGate, Available: [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. Available: [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, Available: [Link]

  • ResearchGate, "(PDF) Recent Advances in Sonogashira Reactions," ResearchGate, 2025. Available: [Link]

  • T. Markovic et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Royal Society of Chemistry, 2017. Available: [Link]

  • Semantic Scholar, "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids," Semantic Scholar, Available: [Link]

  • ResearchGate, "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF," ResearchGate, Available: [Link]

  • T. Zhou and M. Szostak, "Palladium-catalyzed cross-couplings by C–O bond activation," Royal Society of Chemistry, Available: [Link]

  • ResearchGate, "Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF," ResearchGate, 2025. Available: [Link]

  • DSpace@MIT, "Palladium-catalyzed C-C, C-N and C-O bond formation," DSpace@MIT, Available: [Link]

  • ResearchGate, "How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?," ResearchGate, 2017. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this highly functionalized pyridine derivative. Drawing upon established principles of organic chemistry and extensive experience with halogenated and fluorinated heterocyclic compounds, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Understanding the Molecule: Physicochemical Properties and Inherent Challenges

This compound is a solid compound with a molecular weight of 323.4 g/mol . Its structure presents a unique combination of functional groups that, while synthetically valuable, contribute to its purification complexities. The electron-withdrawing nature of the chloro, iodo, and trifluoromethoxy groups significantly influences the reactivity and chromatographic behavior of the pyridine core.

PropertyValueSource
Molecular Formula C₆H₂ClF₃INO[1][2][3]
Molecular Weight 323.4 g/mol [1][2][3]
Physical Form Solid
Melting Point 94-95°C[1]
Boiling Point 230.5 ± 35.0 °C at 760 mmHg[1]

The primary challenges in the purification of this molecule often revolve around:

  • Co-eluting Impurities: Structurally similar side-products from the synthesis can be difficult to separate using standard chromatographic techniques.

  • Compound Instability: The presence of multiple halogens and an electron-deficient pyridine ring can render the molecule susceptible to degradation on certain stationary phases or under specific pH conditions.[4]

  • Low Recovery: Product loss can occur due to irreversible adsorption onto the stationary phase or volatilization during solvent removal.[4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

FAQ 1: My crude NMR shows a mixture of regioisomers. How can I effectively separate them by column chromatography?

Answer: The separation of regioisomers is a common challenge. The subtle differences in polarity and steric hindrance between isomers require careful optimization of your chromatographic conditions.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Begin with a non-polar eluent system, such as a hexane/ethyl acetate gradient. The trifluoromethyl group imparts significant non-polar character, often requiring a low percentage of the polar modifier.[5]

    • For challenging separations, consider using a toluene/hexane or dichloromethane/hexane mixture. The aromatic nature of toluene can offer different selectivity for pyridine-containing compounds.

    • A shallow gradient is crucial. A slow increase in the polar solvent concentration (e.g., 0.5-1% increments) can significantly improve resolution.

  • Stationary Phase Selection:

    • Standard silica gel is a good starting point. However, if you observe peak tailing or poor separation, consider using a less acidic, end-capped silica gel or even alumina (neutral or basic). Pyridine derivatives can interact strongly with the acidic silanol groups on the surface of standard silica, leading to tailing.[4]

  • Alternative Chromatographic Techniques:

    • If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) with a normal-phase column (e.g., silica, cyano, or amino-propyl) can provide superior resolution.

    • Supercritical Fluid Chromatography (SFC) is another powerful technique for separating closely related isomers and is often successful where liquid chromatography fails.

FAQ 2: I am observing significant peak tailing during column chromatography. What is the cause and how can I prevent it?

Answer: Peak tailing for pyridine-containing compounds on silica gel is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the stationary phase.[4]

Troubleshooting Workflow:

start Peak Tailing Observed decision1 Is the mobile phase neutral? start->decision1 action1 Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or pyridine). decision1->action1 No decision2 Is tailing still present? decision1->decision2 Yes action1->decision2 action2 Change the stationary phase. Consider neutral alumina or end-capped silica. decision2->action2 Yes end Improved Peak Shape decision2->end No action2->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Addition of a Basic Modifier: Including a small amount of a basic additive like triethylamine or pyridine in your eluent will saturate the acidic sites on the silica gel, preventing your target compound from interacting strongly and thus reducing tailing.

  • Changing the Stationary Phase: If a basic modifier is not desired or is ineffective, switching to a more inert stationary phase like neutral alumina or end-capped silica gel can resolve the issue.

FAQ 3: My product appears to be degrading on the column, leading to low recovery and the appearance of new, more polar spots on TLC. How can I mitigate this?

Answer: Degradation of halogenated pyridines on silica gel can occur, especially if the compound is sensitive to acid. The trifluoromethoxy group is generally stable, but the overall electron-deficient nature of the ring can make it susceptible to nucleophilic attack if trace amounts of nucleophiles are present and activated by the acidic silica surface.[4][6]

Protocol for Assessing and Preventing Degradation:

  • 2D TLC Stability Test:

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen eluent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees counter-clockwise and re-develop it in the same eluent system.

    • Interpretation: A stable compound will show spots only along the diagonal. Any spots appearing off the diagonal indicate degradation on the silica.[4]

  • Mitigation Strategies:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine. Gently evaporate the solvent to obtain a deactivated silica gel for column packing.

    • Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.

    • Work Quickly and at Low Temperatures: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to minimize the rate of any potential degradation reactions.

FAQ 4: I am struggling to remove a persistent, non-polar impurity. What are my options?

Answer: A common non-polar impurity could be an unreacted starting material or a deiodinated version of your product.

Purification Strategies for Non-Polar Impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.

    • Solvent Screening: Test a variety of solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for a compound of this nature include hexanes, heptane, ethanol, or mixtures such as hexane/dichloromethane or ethanol/water.

    • Procedure:

      • Dissolve the crude material in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can offer excellent resolution for closely eluting non-polar compounds.

  • Reverse-Phase Chromatography: If the impurity is significantly less polar than your product, reverse-phase chromatography (e.g., on a C18 column with a water/acetonitrile or water/methanol mobile phase) can be highly effective. Your product, being more polar, will elute earlier.

Experimental Protocols

Protocol 1: Standard Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity according to your TLC optimization.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that prolonged exposure to high vacuum, especially with heating, can lead to sublimation of solid products.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture gently. A good solvent will fully dissolve the product when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the solution.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and allow them to air dry.

Concluding Remarks

The purification of this compound requires a systematic and informed approach. By understanding the inherent properties of the molecule and anticipating potential challenges such as isomer separation, peak tailing, and on-column degradation, researchers can develop a robust purification strategy. The key to success lies in careful optimization of chromatographic conditions and the consideration of alternative purification methods like recrystallization when necessary. This guide provides a foundation for troubleshooting common issues, enabling the isolation of this valuable synthetic building block with the high degree of purity required for subsequent applications.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem Technical Support.
  • Chemsrc. (2025). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Karton, A., & Tarnopolsky, A. (2022). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 27(15), 4998. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–309. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflow for this versatile but complex dihalogenated pyridine substrate.

Understanding the Substrate: Key Challenges and Considerations

The structure of this compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. A successful outcome hinges on understanding its inherent properties:

  • Chemoselectivity: The substrate contains two different halogen atoms, iodine and chlorine. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[1] This pronounced difference in reactivity is the most critical factor, allowing for selective coupling at the more reactive C4-Iodo position under standard conditions, while the C2-Chloro position remains available for subsequent transformations under more forcing conditions.[2][3]

  • Electronic Effects: The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system.[3] This deficiency is further amplified by the electron-withdrawing effects of the chloro, iodo, and trifluoromethoxy substituents. This electronic nature facilitates the crucial oxidative addition step of the catalytic cycle but also influences the stability of intermediates.

  • Catalyst Interaction: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This interaction can sometimes inhibit catalytic activity by occupying a coordination site on the metal, a common challenge when working with nitrogen-containing heterocycles.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product at all. What are the likely causes?

A1: Low or no yield is a common issue that can typically be traced back to one of four areas: catalyst activity, reaction atmosphere, reagent quality, or temperature.

  • Inactive Catalyst System: For the initial, more facile coupling at the C4-Iodo position, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. However, if you are attempting the more challenging C2-Chloro coupling, this catalyst will likely be ineffective.[1][5] You must switch to a more active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that are specifically designed to activate C-Cl bonds.[5][6]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote unwanted side reactions like boronic acid homocoupling.[5][7] It is imperative to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and to maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8][9]

  • Reagent Degradation: Boronic acids, especially electron-deficient or some heteroaryl variants, are susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[7][10] Confirm the purity of your boronic acid before use. If degradation is suspected, consider using a more stable boronic pinacol ester derivative, which can offer a longer shelf life and greater stability under reaction conditions.[8][11]

  • Insufficient Temperature: While the C-I coupling may proceed at moderate temperatures (e.g., 80-90 °C), activating the C-Cl bond almost certainly requires higher temperatures (e.g., 100-120 °C) to overcome the higher activation energy of oxidative addition.[2][12]

Q2: I'm observing a significant amount of a biaryl side product derived from my boronic acid (homocoupling). How can I prevent this?

A2: Homocoupling is a classic side reaction in Suzuki couplings and is almost always caused by the presence of oxygen.[5][7] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium species.

Primary Solution: The most effective way to minimize homocoupling is to rigorously exclude oxygen from your reaction. Ensure your degassing procedure for the solvent and the vacuum/inert gas cycling for the reaction flask containing the solid reagents are performed diligently.[9]

Secondary Solution: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf). This is because Pd(II) sources require an in situ reduction to the active Pd(0) state, a process that can sometimes be inefficient and leave residual Pd(II) that can promote homocoupling.[5]

Q3: TLC/LCMS analysis shows my starting material is consumed, but my desired product yield is low, and I see a byproduct corresponding to the loss of the boronic acid group. What is happening?

A3: This is a clear indication of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (often water).[7][10] This side reaction competes with the desired transmetalation step.

Solutions:

  • Use a Boronic Ester: The most robust solution is to switch from a boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol boronic ester. These are significantly less prone to protodeboronation.[8][13]

  • Modify the Base/Solvent System: The rate of protodeboronation can be influenced by the base and solvent. Sometimes, using a non-aqueous system with a base like potassium fluoride (KF) or cesium fluoride (CsF) can help. If an aqueous system is necessary, using a phosphate base (e.g., K₃PO₄) can sometimes be milder and less prone to causing this side reaction than strong hydroxides or some carbonates.[9][14]

  • Use Stoichiometry to Your Advantage: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can help compensate for some degradation and drive the reaction toward the desired product.

Q4: The reaction works perfectly at the 4-iodo position, but I cannot get any coupling to occur at the 2-chloro position. How do I achieve the second coupling?

A4: This is an expected result due to the inherent chemoselectivity of the substrate. Activating the C-Cl bond requires significantly more energy than the C-I bond. To achieve a second coupling at the C2 position, you must employ more "forcing" reaction conditions after the first coupling is complete and the product has been isolated.

Required Modifications for C2-Cl Coupling:

  • High-Activity Catalyst System: This is non-negotiable. Use a palladium precatalyst with a bulky, electron-rich ligand. Buchwald-type ligands and their corresponding precatalysts (e.g., SPhos, XPhos, RuPhos) are industry standards for this type of transformation.[5][6]

  • Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄), is often required to facilitate the transmetalation step with the less reactive chloro-substrate.[15]

  • Higher Temperature: Increase the reaction temperature to 100-120 °C.[12]

  • Aprotic Solvent: Solvents like toluene, dioxane, or DMF are typically used for these more challenging couplings.[12]

Frequently Asked Questions (FAQs)

  • Which palladium catalyst and ligand combination is best to start with?

    • For selective C4-Iodo coupling: Pd(PPh₃)₄ or PdCl₂(dppf) are excellent starting points. They are robust, easy to handle, and selective for the more reactive site.

    • For C2-Chloro coupling: A Buchwald Gen 3 or Gen 4 precatalyst (e.g., XPhos Pd G3/G4) is highly recommended. These are commercially available, air-stable, and provide high activity for activating C-Cl bonds.[14]

  • Should I use a boronic acid or a boronic ester?

    • Boronic acids are often more reactive and can sometimes lead to faster reaction times.[16] However, they are less stable and prone to protodeboronation and trimerization into boroxines.[7]

    • Boronic esters (especially pinacol esters) are significantly more stable, have a longer shelf life, are easier to purify, and are less susceptible to side reactions.[8][13] For consistency and to minimize side reactions, using the pinacol ester is often the preferred choice in drug development settings.

  • How critical is the choice of base?

    • The base is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[17] The choice of base can significantly impact yield. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often a valuable optimization step. K₃PO₄ is often a good choice for challenging couplings.[15]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate: I > Cl) trans_complex Ar-Pd(II)L₂(R') Transmetalation Complex oa_complex->trans_complex Transmetalation product_complex Ar-R' Pd(II)L₂ trans_complex->product_complex Isomerization (cis) product_complex->pd0 Reductive Elimination product Ar-R' (Product) product_complex->product reagents Ar-X (2-Chloro-4-iodo...) reagents->oa_complex boron R'-B(OR)₂ + Base boron->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield check_sm Starting Material Consumed? start->check_sm no_reaction No Reaction / Stalled check_sm->no_reaction No side_products Side Products Observed? check_sm->side_products Yes check_catalyst Is Catalyst Active? (C-I vs C-Cl) no_reaction->check_catalyst check_temp Is Temp High Enough? check_catalyst->check_temp Yes solution_catalyst Use Buchwald Ligand for C-Cl bond check_catalyst->solution_catalyst No check_degas Degassing Sufficient? check_temp->check_degas Yes solution_temp Increase Temp (100-120°C) check_temp->solution_temp No solution_degas Improve Degassing (Freeze-Pump-Thaw) check_degas->solution_degas No unknown Complex Mixture Re-evaluate Conditions check_degas->unknown Yes homocoupling Homocoupling Present? side_products->homocoupling Yes side_products->unknown No protodeboronation Protodeboronation Present? homocoupling->protodeboronation No solution_homocoupling Rigorously Exclude O₂ homocoupling->solution_homocoupling Yes solution_proto Use Pinacol Ester Instead of Boronic Acid protodeboronation->solution_proto Yes protodeboronation->unknown No

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Recommended Starting Protocol: Selective Coupling at the C4-Iodo Position

This protocol is a robust starting point for the selective functionalization of the C4-iodo position.

Table 1: Reagent and Condition Recommendations

ParameterRecommendationRationale
Aryl Halide This compound1.0 equivalent
Boronic Partner Arylboronic Pinacol Ester1.2 equivalents
Palladium Catalyst PdCl₂(dppf) or Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Degassed thoroughly
Temperature 80 - 100 °CStandard for C-I coupling
Atmosphere Argon or NitrogenEssential to prevent catalyst death
Step-by-Step Methodology
  • Preparation and Degassing:

    • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic pinacol ester (1.2 eq.), the base (e.g., K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

    • Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove oxygen from the solids.

    • Separately, degas the solvent mixture (e.g., 1,4-Dioxane/H₂O) by sparging with argon for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.

  • Reaction Execution:

    • Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask via syringe.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting aryl iodide. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6-(trifluoromethoxy)pyridine product.[8]

References

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
  • Tlahuext-Aca, A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(1), 12-15. [Link]
  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(12), 2261-2264. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Braga, A. A. C., et al. (2005). The Suzuki−Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Journal of the American Chemical Society, 127(26), 9298-9299. [Link]
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Journal of the American Chemical Society, 129(45), 13818-13819. [Link]
  • Stanforth, S. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7129-7135. [Link]
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate Q&A. [Link]
  • Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4433-4449. [Link]
  • Mondal, P. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary, 1(1), 15-19. [Link]
  • Worthington, R. J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
  • Shields, J. D., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(34), 10952-10955. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
  • Viciu, M. S., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(13), 4068-4069. [Link]
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
  • Frazer, J. L., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(2), 496-506. [Link]
  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. ResearchGate Q&A. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate Q&A. [Link]
  • Abolhasani, M., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(4), 464-473. [Link]
  • Tlahuext-Aca, A., et al. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications, 53(56), 7982-7985. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate Q&A. [Link]
  • Person, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]
  • ResearchGate. (2015). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]
  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2002-2009. [Link]
  • Roizen, J. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4280-4283. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • ResearchGate. (2022). (PDF) Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. ResearchGate. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
  • ResearchGate. (2012). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

Sources

Technical Support Center: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with this highly functionalized pyridine derivative.

Introduction to the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, coupled with the strongly electron-withdrawing nature of the trifluoromethoxy group. However, these same features contribute to its potential instability under certain experimental conditions. The pyridine ring is rendered highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This guide will help you navigate the potential challenges associated with the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The primary stability concern is its high reactivity towards nucleophiles. The trifluoromethoxy group is a powerful electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][2] Both the chlorine and iodine atoms are good leaving groups, making the 2- and 4-positions susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and even water under certain conditions.

Q2: How should I properly store this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: Supplier recommendations suggest storage at 4°C.

  • Protect from light: The compound may be light-sensitive. Store in an amber vial or a container protected from light.

  • Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.

  • Tightly sealed container: Use a container with a secure, airtight seal to prevent exposure to moisture and air.[3][4]

Q3: I've noticed the appearance of a new spot on my TLC plate during my reaction. What could it be?

A new spot on a TLC plate could indicate several possibilities:

  • Nucleophilic substitution: The most likely cause is the reaction of your starting material with a nucleophile in the reaction mixture. This could be your intended reagent or a component of the solvent or base.

  • Hydrolysis: If your reaction conditions are not strictly anhydrous, you may be observing the product of hydrolysis, where a chloro or iodo group is replaced by a hydroxyl group.

  • Decomposition: Prolonged heating or exposure to strong acids or bases can lead to decomposition, resulting in various byproducts.

Q4: Can I use protic solvents with this compound?

Caution should be exercised when using protic solvents (e.g., methanol, ethanol, water). These solvents can act as nucleophiles, especially in the presence of a base, leading to the substitution of the chloro or iodo groups. If a protic solvent is necessary, it is advisable to conduct the reaction at low temperatures and for the shortest possible time.

Q5: Which of the two halogens, chlorine or iodine, is more likely to be substituted?

In nucleophilic aromatic substitution reactions, iodide is generally a better leaving group than chloride. Therefore, under most conditions, the iodo group at the 4-position is more susceptible to substitution than the chloro group at the 2-position. However, the regioselectivity can be influenced by the nature of the nucleophile and the specific reaction conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Low or no yield of the desired product, with recovery of starting material.
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient activation of the nucleophile Increase the amount of base or use a stronger, non-nucleophilic base.Many nucleophiles require deprotonation to become sufficiently reactive for SNAr.
Low reaction temperature Gradually increase the reaction temperature while monitoring for decomposition.SNAr reactions often require thermal energy to overcome the activation barrier, even with an activated substrate.
Steric hindrance If your nucleophile is bulky, consider a less sterically hindered alternative if possible.The approach of the nucleophile to the pyridine ring can be impeded by large substituents.
Issue 2: Formation of multiple unidentified byproducts.
Potential Cause Troubleshooting Steps Scientific Rationale
Decomposition of starting material - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is performed under an inert atmosphere.The electron-deficient pyridine ring can be unstable at elevated temperatures or in the presence of oxygen.
Reaction with solvent - Use an aprotic, non-nucleophilic solvent (e.g., THF, dioxane, toluene).- If a protic solvent is unavoidable, use it at a low temperature.Protic solvents can act as nucleophiles, leading to unwanted side reactions.
Presence of moisture - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.Water can act as a nucleophile, leading to hydrolysis products.
Side reactions of the product - Once the desired product is formed, consider if it is stable under the reaction conditions.- It may be necessary to isolate the product as soon as it is formed.The product of the initial substitution may be susceptible to further reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a starting point for reacting this compound with a generic nucleophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous, aprotic solvent (e.g., THF, dioxane).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, add it directly. If it is a liquid, add it via syringe.

  • Addition of Base (if required): If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) (1.1-1.5 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to stir at the desired temperature (starting from room temperature and gently heating if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH4Cl for reactions with strong bases). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Assessing Compound Stability

This workflow can be used to determine the stability of this compound under your specific experimental conditions.

Caption: Workflow for assessing the stability of the compound.

Visualizing Potential Decomposition Pathways

The primary mode of degradation for this compound is through nucleophilic aromatic substitution. The following diagram illustrates the general mechanism.

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products Reactant This compound Intermediate Meisenheimer Complex (anionic intermediate) Reactant->Intermediate + Nu- Nucleophile Nu- Product Substituted Product Intermediate->Product - X- LeavingGroup X- (Cl- or I-)

Caption: Generalized SNAr mechanism.

References

  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113. [Link]

  • Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions (NAS). YouTube. [Link]

  • Chemistry LibreTexts. (2018, October 17). Nucleophilic Aromatic Substitution on Pyridines. Retrieved from [Link]

  • ChemSrc. (2025). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively optimize your synthetic strategy.

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug discovery, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa.[1][2] When incorporated into a pyridine scaffold, these properties can significantly improve the pharmacokinetic profile of a molecule.[3] The target compound, this compound, serves as a versatile building block, offering multiple reaction sites for further elaboration in complex molecule synthesis.[4]

This guide will focus on a likely synthetic route, addressing the preparation of a key intermediate and the final iodination step, which leverages a Directed ortho-Metalation (DoM) strategy.

I. Synthetic Strategy Overview

A logical synthetic approach to this compound involves a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 2-Chloro-6-(trifluoromethoxy)pyridine. This stage focuses on the introduction of the critical trifluoromethoxy group onto the pyridine ring.

  • Stage 2: Regioselective Iodination via Directed ortho-Metalation (DoM). This final step installs the iodine atom at the C4 position.

Below is a visual representation of the overall workflow.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Start 2-Chloro-6-hydroxypyridine Intermediate 2-Chloro-6-(trifluoromethoxy)pyridine Start->Intermediate Trifluoromethoxylation DoM Directed ortho-Metalation (LDA, -78 °C) Intermediate->DoM 1. LDA Product This compound DoM->Product 2. I₂ Quench

Caption: High-level overview of the two-stage synthetic pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely precursor for the synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine?

A1: A common and practical precursor is 2-Chloro-6-hydroxypyridine. The hydroxyl group can be converted to the trifluoromethoxy group. While other methods exist, such as those starting from pyridine N-oxides, the hydroxypyridine route is often more direct for this substitution pattern.[5][6]

Q2: Why is Directed ortho-Metalation (DoM) used for the final iodination step?

A2: Electrophilic aromatic substitution on a pyridine ring can be challenging and often leads to a mixture of regioisomers.[7] The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack. DoM provides a powerful and highly regioselective alternative. A strong base, typically a lithium amide like Lithium Diisopropylamide (LDA), is used to deprotonate a specific C-H bond ortho (adjacent) to a directing metalating group (DMG).[8] In the case of 2-Chloro-6-(trifluoromethoxy)pyridine, the trifluoromethoxy group is a potent directing group, guiding the deprotonation to the C5 position. The resulting lithiated intermediate can then be quenched with an electrophile, such as iodine, to install the substituent with high precision.

Q3: Why is a low temperature (-78 °C) critical for the DoM reaction?

A3: The use of low temperatures is crucial for several reasons:

  • Preventing Side Reactions: Organolithium reagents, including LDA, can act as nucleophiles and add to the electron-deficient pyridine ring, typically at the C2 or C6 positions.[7][9] Low temperatures suppress this competing nucleophilic addition pathway.

  • Stability of the Lithiated Intermediate: The lithiated pyridine intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition or undesired rearrangements.

  • Kinetic vs. Thermodynamic Control: Low temperatures favor the kinetically controlled deprotonation at the most acidic proton, which is influenced by the directing group.

Q4: Can I use n-Butyllithium (n-BuLi) instead of LDA for the DoM step?

A4: While n-BuLi is a strong base, it is generally not recommended for the metalation of simple substituted pyridines. n-BuLi is more prone to nucleophilic addition to the pyridine ring than the more sterically hindered LDA.[7] The use of a hindered base like LDA is a key strategy to favor deprotonation over addition.[7]

III. Troubleshooting Guide: Stage 1 - Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine

This stage is critical as the purity of the intermediate directly impacts the success of the subsequent DoM reaction. A common route involves the conversion of 2-chloro-6-hydroxypyridine.

Problem 1: Low or No Conversion to the Trifluoromethoxy Product
Potential Cause Underlying Rationale & Explanation Recommended Solution
Inefficient Trifluoromethoxylating Agent The OCF₃ group cannot be installed via a simple SN2 reaction with a trifluoromethoxide anion due to unfavorable electronics.[5] Specialized reagents are required. For electron-deficient systems like chloropyridines, a robust method is necessary.Primary Recommendation: Utilize a modern electrophilic trifluoromethoxylating reagent such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[10] These reagents are effective for a wide range of substrates. Alternative: A multi-step approach involving conversion of the hydroxyl group to a xanthate, followed by oxidative desulfurization-fluorination, can be employed, though it is more complex.[11]
Decomposition of Reagents or Starting Material Trifluoromethoxylating reagents can be sensitive to moisture and air. The pyridine starting material might degrade under harsh conditions if older, less refined methods are attempted.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents.
Incorrect Reaction Conditions Trifluoromethoxylation reactions are often sensitive to temperature and reaction time. The mechanism can involve radical intermediates, making the reaction kinetics complex.[5]Follow a validated protocol closely. For Togni-reagent based methods, the reaction may proceed at or below room temperature.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Detailed Protocol: Trifluoromethoxylation of 2-Chloro-6-hydroxypyridine (Representative)

This protocol is based on modern trifluoromethoxylation methods using hypervalent iodine reagents.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloro-6-hydroxypyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., chloroform, 0.1 M).[10]

  • Reagent Addition: Add a catalytic amount of a base such as cesium carbonate (Cs₂CO₃, 0.1 equiv).[10] To this suspension, add the Togni reagent (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature (23 °C) for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 2-Chloro-6-(trifluoromethoxy)pyridine.

IV. Troubleshooting Guide: Stage 2 - Regioselective Iodination

This step utilizes a Directed ortho-Metalation (DoM) followed by quenching with an iodine source.

Caption: Simplified reaction pathway for the DoM and iodination step.

Problem 2: Low Yield of the Iodinated Product
Potential Cause Underlying Rationale & Explanation Recommended Solution
Insufficient Deprotonation The success of the reaction hinges on the efficient formation of the lithiated intermediate. This requires a sufficiently strong base and anhydrous conditions.LDA Quality: Use freshly prepared or recently titrated LDA. Commercial solutions can vary in molarity over time. Moisture: Ensure rigorous anhydrous conditions. Any trace of water will quench the LDA and the lithiated intermediate. Flame-dry all glassware and use anhydrous solvents.
Competitive Nucleophilic Addition As previously mentioned, organolithium reagents can add to the pyridine ring. This is a common side reaction that consumes both the starting material and the base.[9]Temperature Control: Maintain the reaction temperature strictly at -78 °C (a dry ice/acetone bath is recommended). Slow Addition: Add the LDA solution dropwise to the solution of the pyridine substrate to avoid localized high concentrations of the base.
Poor Electrophile Quench The lithiated intermediate is highly reactive. If the iodine is not delivered effectively or if it is impure, the quench will be inefficient.Iodine Solution: Prepare a solution of iodine in anhydrous THF and add it to the reaction mixture at -78 °C. Adding solid iodine can be slow and inefficient. Purity: Use high-purity iodine.
Formation of Regioisomers While the trifluoromethoxy group is a strong director, deprotonation at other positions, although less likely, could occur, leading to isomeric products.This is less common but can be influenced by the solvent or additives. Confirm the identity of your product and any byproducts by careful NMR analysis.
Problem 3: Complex Product Mixture or Decomposition
Potential Cause Underlying Rationale & Explanation Recommended Solution
Warming of the Reaction Mixture If the reaction is allowed to warm up before or during the iodine quench, the highly reactive lithiated intermediate can undergo decomposition or react with the solvent.Ensure the reaction is maintained at -78 °C until the quench is complete. Quench the reaction at low temperature before allowing it to warm to room temperature.
Excess LDA A large excess of LDA can lead to multiple deprotonations or other undesired side reactions.Use a slight excess of LDA (typically 1.05-1.1 equivalents) to ensure complete deprotonation of the starting material.
Impure Starting Material Impurities in the 2-Chloro-6-(trifluoromethoxy)pyridine can react with LDA, leading to a complex mixture of byproducts.Ensure the starting material is of high purity (>98%) before proceeding with the DoM reaction.
Detailed Protocol: Directed ortho-Metalation and Iodination
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2-Chloro-6-(trifluoromethoxy)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.05 equiv, e.g., 2 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Quenching: Prepare a solution of iodine (I₂, 1.1 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Workup: After stirring for an additional 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using petroleum ether or a hexanes/ethyl acetate gradient) to yield this compound as a solid.[12]

V. Characterization and Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Key ¹H NMR Signals (approx.)
2-Chloro-6-(trifluoromethyl)pyridineC₆H₃ClF₃N181.5432-36Signals in the aromatic region.
This compoundC₆H₂ClF₃INO323.4494-95Two singlets in the aromatic region (e.g., ~δ 8.3-8.4 ppm in DMSO-d₆).[12]

Note: NMR shifts are approximate and can vary based on the solvent and instrument.

VI. Safety Precautions

  • Lithium Diisopropylamide (LDA): LDA solutions are pyrophoric and will ignite spontaneously on contact with air. They are also highly corrosive and react violently with water. Always handle LDA under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Wear flame-resistant lab coats, safety glasses, and appropriate gloves.[5][13]

  • Trifluoromethoxylating Reagents: Some hypervalent iodine-based trifluoromethoxylating reagents can be impact and friction sensitive.[10] Handle with care, avoid grinding, and use behind a safety shield.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

By understanding the mechanistic underpinnings of each reaction and anticipating potential pitfalls, you can significantly increase the success rate of your synthesis of this compound. For further assistance, please consult the references provided.

VII. References

Sources

Byproduct formation in "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges related to byproduct formation in palladium-catalyzed cross-coupling reactions, providing in-depth troubleshooting advice and validated protocols to enhance reaction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?

A1: The most frequently encountered byproducts are related to the reactivity of the halide groups and the stability of the coupling partners. These include:

  • Proto-deiodination: The replacement of the iodine atom with a hydrogen atom, yielding 2-chloro-6-(trifluoromethoxy)pyridine. This is a common side reaction in palladium-catalyzed processes, often facilitated by sources of hydride or premature termination of the catalytic cycle.[1]

  • Homocoupling: The dimerization of the boronic acid or ester coupling partner is a prevalent byproduct, particularly if the reaction mixture is exposed to oxygen or if Pd(II) species are present during the reduction to the active Pd(0) catalyst.[2][3][4][5]

  • Reaction at the C-Cl bond: While the C-I bond is significantly more reactive, under certain conditions (e.g., prolonged reaction times, high temperatures, or with highly active catalyst systems), undesired coupling can occur at the C-Cl position.

  • Hydrolysis of Boronic Acid: Protodeboronation, where the boronic acid coupling partner is replaced by a hydrogen atom, can reduce yield and generate aromatic byproducts derived from the coupling partner.[4]

Q2: Why is the C-I bond preferentially targeted over the C-Cl bond in cross-coupling reactions?

A2: The selectivity arises from the difference in bond dissociation energies and the mechanism of the initial step in most palladium-catalyzed cross-coupling reactions: oxidative addition. The C-I bond is weaker and more polarizable than the C-Cl bond. Consequently, the low-valent palladium catalyst (Pd(0)) can insert into the C-I bond much more readily and at lower temperatures. The general reactivity order for aryl halides in oxidative addition is I > OTf > Br >> Cl.[6] This significant difference in reactivity allows for highly selective functionalization of the C-4 position.

Q3: Can the trifluoromethoxy (-OCF₃) group interfere with the reaction?

A3: The trifluoromethoxy group is generally considered a stable and robust electron-withdrawing group under most cross-coupling conditions. Its strong electron-withdrawing nature can influence the reactivity of the pyridine ring but it does not typically participate in the reaction. However, under extremely harsh basic or acidic conditions not typical for standard cross-coupling, its stability could be compromised.

Troubleshooting Guides: Specific Byproduct Issues

Guide 1: Problem - Significant Proto-deiodination Byproduct Formation

You observe a significant peak in your LC-MS or NMR corresponding to 2-chloro-6-(trifluoromethoxy)pyridine, indicating loss of iodine.

Root Causes & Mechanistic Insight: Proto-dehalogenation is a common side reaction in palladium-catalyzed couplings.[1][7] It can occur through several pathways:

  • Reaction with Hydride Sources: Trace water, alcohols (if used as a solvent), or even the phosphine ligand can act as a source of hydride, which intercepts the Ar-Pd(II)-X intermediate.

  • Premature Reductive Elimination: If the transmetalation step is slow, the Ar-Pd(II)-H species, formed from hydride abstraction, can undergo reductive elimination to release the dehalogenated arene.

  • Hydrolysis of the Organoboron Reagent: The base and water present can hydrolyze the boronic acid, which can indirectly lead to pathways that favor proto-dehalogenation of the starting material.

Solutions & Mitigation Strategies:

StrategyDetailed Explanation & Rationale
1. Rigorous Anhydrous/Inert Conditions Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). This minimizes water, a potential hydrogen source.[8]
2. Choice of Base & Solvent Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While some water is often necessary to activate boronic acids, excess water can be detrimental. Using a solvent system like dioxane/water (e.g., 10:1 ratio) can provide sufficient water for activation without promoting excessive side reactions.
3. Optimize Catalyst & Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the proto-deiodination pathway.[4] Pre-catalysts that form the active L₁Pd(0) species cleanly are also preferred.[9]
4. Temperature Control Run the reaction at the lowest effective temperature. Higher temperatures can accelerate side reactions, including proto-deiodination.

Workflow for Minimizing Proto-deiodination:

Caption: Troubleshooting workflow for proto-deiodination.

Guide 2: Problem - Boronic Acid Homocoupling (Glaser-Hay type byproduct)

Your analysis shows a significant amount of a biaryl byproduct derived from your boronic acid coupling partner.

Root Causes & Mechanistic Insight: Homocoupling is often a Pd(II)-mediated process that competes with the desired catalytic cycle.[3] It is particularly problematic under two conditions:

  • Presence of Oxygen: If the reaction is not properly degassed, O₂ can oxidize the active Pd(0) catalyst to Pd(II) species, which can then catalyze the homocoupling of two boronic acid molecules.[5]

  • Slow Catalyst Activation: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, its reduction to Pd(0) in situ can be slow or incomplete, leaving residual Pd(II) to promote homocoupling.[4]

Solutions & Mitigation Strategies:

StrategyDetailed Explanation & Rationale
1. Thorough Degassing This is the most critical step. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes prior to adding the catalyst.[5]
2. Use a Pd(0) Source Employing a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the problematic in situ reduction step.[4] Modern, well-defined precatalysts (e.g., G3-palladacycles) are also excellent at cleanly generating the active catalyst.
3. Add a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help scavenge residual Pd(II) without interfering with the main catalytic cycle.[3]
4. Control Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes increase the rate of homocoupling. Optimize the stoichiometry for your specific substrates.

Diagram of Competing Pathways:

G cluster_desired Desired Suzuki Cycle cluster_byproduct Homocoupling Side Reaction Pd0 LₙPd(0) OA Ar-Pd(II)-I Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-Ar' OA->TM Transmetalation (+ Ar'B(OH)₂) TM->Pd0 Reductive Elimination Product Product TM->Product Product (Ar-Ar') PdII Pd(II) species (from O₂ or precatalyst) TM2 Ar'-Pd(II)-Ar' PdII->TM2 2 x Ar'B(OH)₂ Pd0_side Pd(0) TM2->Pd0_side Reductive Elimination Byproduct Byproduct TM2->Byproduct Byproduct (Ar'-Ar')

Caption: Desired Suzuki cycle vs. Pd(II)-mediated homocoupling.

Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is optimized to minimize proto-deiodination and homocoupling byproducts.

Objective: To couple this compound with a generic Arylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of anhydrous dioxane to form the catalyst solution.

  • Solvent Addition: Add anhydrous dioxane and degassed water (10:1 v/v ratio) to the main reaction flask via syringe. Stir the mixture to form a suspension.

  • Degassing: Sparge the suspension with a stream of argon for 15-20 minutes.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating & Monitoring: Heat the reaction to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Al-Masum, M., & Islam, M. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Fairlamb, I. J. S., et al. (2021). Deciphering complexity in Pd–catalyzed cross–couplings.
  • Fairlamb, I. J. S., et al. (2022).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Various Authors. (2018).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Burke, M. D., et al. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • Anderson, B. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, J., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
  • Various Authors. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • van der Boom, M. E., et al. (2014).
  • Sarpong, R., & Tantillo, D. J. (2018). Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums. Accounts of Chemical Research.
  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.
  • Nolan, S. P., & Cazin, C. S. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Ueno, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Organ, M. G., & Miller, J. A. (2010). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research.
  • Singh, A., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
  • Chemsrc. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Breher, F., et al. (2025). Selective Carbanion–Pyridine Coordination of a Reactive P,N Ligand to Rh I. Chemistry – A European Journal.
  • Glorius, F., & van der Vight, L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science.
  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Procter, D. J., & He, Y. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Vanelle, P., & Crozet, M. P. (2007). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Tetrahedron.

Sources

Technical Support Center: A Guide to Regioselective Reactions with 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot challenges encountered during its use in chemical synthesis. The unique substitution pattern of this pyridine derivative offers a powerful tool for constructing complex molecular architectures, but harnessing its full potential requires a nuanced understanding of its reactivity. This guide provides field-proven insights and detailed protocols to help you achieve optimal regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a valuable reagent for regioselective synthesis?

A: The key to this reagent's utility lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1] This reactivity difference (I > Br > Cl > F) is a well-established principle in cross-coupling chemistry and allows for selective functionalization at the C4 position while leaving the C2-chloro group intact for subsequent transformations.[2][3] The electron-withdrawing trifluoromethoxy group at C6 further influences the electronic properties of the pyridine ring, impacting the reactivity at different positions.[4]

Q2: I am observing a mixture of products from mono- and di-substituted pyridines in my cross-coupling reaction. What is the likely cause?

A: Achieving high regioselectivity is a common challenge.[5] Several factors can lead to the formation of di-substituted byproducts:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to activate the less reactive C-Cl bond, leading to a loss of selectivity.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Highly active catalyst systems, while beneficial for difficult couplings, may also promote the undesired second coupling.

  • Reaction Time: Prolonged reaction times, especially after the initial C-I coupling is complete, can increase the likelihood of the C-Cl bond reacting.

Q3: Can I perform a reaction other than a cross-coupling at one of the halogenated positions?

A: Yes, while palladium-catalyzed cross-couplings are the most common application, the halogen substituents can participate in other transformations. For instance, the chloro group can be a target for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or highly activated substrates. Additionally, directed ortho-metalation strategies can be employed, where a directing group on the pyridine ring guides deprotonation and subsequent functionalization at an adjacent position.[6][7]

Troubleshooting Guide: Improving Regioselectivity

This guide addresses specific issues you might encounter when using this compound in regioselective cross-coupling reactions.

Issue 1: Poor or No Reactivity at the C4-Iodo Position
  • Potential Cause: Inefficient catalyst activation or catalyst poisoning. Pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[8]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the catalytic cycle and may sterically hinder the coordination of the pyridine nitrogen to the palladium center.[8][9]

    • Catalyst Precursor: Use a well-defined palladium(0) source or ensure efficient in-situ reduction of a palladium(II) precursor.

    • Base Selection: The choice of base is critical in Suzuki-Miyaura couplings as it participates in the transmetalation step.[10] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrates.

    • Solvent System: Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.

Issue 2: Loss of Regioselectivity - Reaction at the C2-Chloro Position
  • Potential Cause: Reaction conditions are too harsh, leading to the activation of the C-Cl bond.

  • Troubleshooting Steps:

    • Temperature Control: Start with lower reaction temperatures (e.g., room temperature or slightly elevated) and monitor the reaction progress carefully. Only increase the temperature if the reaction at the C4-iodo position is sluggish.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.

    • Catalyst and Ligand Tuning: A less reactive catalyst system might be beneficial. Experiment with different palladium sources and ligands to find a balance between efficient C-I coupling and minimal C-Cl activation.[11]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C4-iodo position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst premix to the reaction flask, followed by the degassed 1,4-dioxane/water mixture.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂ / SPhosOther catalysts like Pd(PPh₃)₄ can also be effective.[12]
Base K₃PO₄Cs₂CO₃ or K₂CO₃ can be used as alternatives.
Solvent Dioxane/H₂O (4:1)Toluene or DMF can also be used.
Temperature 80 °CLower temperatures may be sufficient for reactive boronic acids.
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C4-iodo position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ / CuICopper-free Sonogashira conditions can also be employed.[13][14]
Base TEA or DIPEAThe base often serves as both the solvent and the acid scavenger.
Solvent THF or DMFAnhydrous and degassed conditions are crucial for this reaction.
Temperature Room TemperatureFor less reactive substrates, gentle heating may be required.
Protocol 3: Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general method for the selective amination at the C4-iodo position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried flask.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in anhydrous, degassed toluene.

  • Add the catalyst premix to the reaction flask containing the base.

  • Add a solution of this compound in toluene, followed by the amine.

  • Heat the reaction mixture to 100 °C and monitor its progress.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ / XPhosOther bulky phosphine ligands can also be effective.[15][16]
Base NaOtBuOther strong, non-nucleophilic bases like LHMDS can be used.
Solvent TolueneDioxane or THF can be suitable alternatives.
Temperature 100 °CTemperature may need to be optimized based on the amine's reactivity.

Visualizing the Regioselective Strategy

The following workflow illustrates the sequential functionalization strategy that leverages the differential reactivity of the halogens in this compound.

G A This compound B Step 1: C4-Iodo Coupling (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) A->B High Regioselectivity C 2-Chloro-4-substituted-6-(trifluoromethoxy)pyridine B->C D Step 2: C2-Chloro Coupling (More forcing conditions) C->D Sequential Functionalization E 2,4-Disubstituted-6-(trifluoromethoxy)pyridine D->E

Caption: Sequential functionalization workflow.

Mechanistic Considerations

The regioselectivity in palladium-catalyzed cross-coupling reactions is governed by the kinetics of the oxidative addition step.[10][17] The C-I bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst.

G cluster_0 Catalytic Cycle cluster_1 Substrate Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Faster for C-I Transmetalation Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Coupled Product Coupled Product Reductive\nElimination->Coupled Product Pd(II) Complex->Transmetalation Substrate Pyr-I (C4) Pyr-Cl (C2) Substrate->Oxidative\nAddition

Caption: Simplified catalytic cycle highlighting oxidative addition.

By carefully controlling the reaction parameters as outlined in this guide, researchers can effectively harness the differential reactivity of this compound to achieve high regioselectivity and synthesize complex, highly functionalized pyridine derivatives.

References

  • C.‐J. L., & Leadbeater, N. E. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(53), 14066-14078. Retrieved from [Link]

  • Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Retrieved from [Link]

  • S. D. R., & Sigman, M. S. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(7), 4435-4444. Retrieved from [Link]

  • Lin, H., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917. Retrieved from [Link]

  • Various Authors. (n.d.). Coupling outcomes for pyridines. ResearchGate. Retrieved from [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • R. M., et al. (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Dalton Transactions, 51(10), 3923-3929. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • S. K., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 161-169. Retrieved from [Link]

  • CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Retrieved from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • M. M., M. R., & D. M. D. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. Retrieved from [Link]

  • National Institutes of Health. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning when using 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expertise to diagnose, mitigate, and overcome common experimental challenges.

Introduction: The Challenge of Pyridine-Based Substrates

This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. However, like many nitrogen-containing heterocycles, it can act as a poison to transition metal catalysts, most notably palladium.[1] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation and ultimately, low yields or failed reactions.[2] This guide will walk you through understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate typically points to several key issues:

  • Catalyst Poisoning: The primary suspect is the coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit its catalytic activity.[2]

  • Incorrect Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst poisoning by the pyridine substrate.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction's success.

  • Poor Reagent Quality: Degradation of the boronic acid/ester or the presence of impurities in reagents or solvents can deactivate the catalyst.

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[1]

Q2: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and aggregation.[1] This indicates that the active, soluble palladium(0) species is crashing out of solution, rendering it catalytically inactive. This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities.

Q3: Which halogen on this compound is more reactive in cross-coupling reactions?

A3: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[3][4] The general order of reactivity for halogens is I > Br > OTf > Cl.[4] This allows for selective functionalization at the 4-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations.

Q4: Does the trifluoromethoxy (-OCF₃) group affect catalyst poisoning?

A4: The trifluoromethoxy group is a strong electron-withdrawing group. Electron-withdrawing substituents on the pyridine ring decrease the basicity (and thus the coordinating ability) of the nitrogen atom.[5] This can be advantageous, as it may lessen the extent of catalyst poisoning compared to pyridines with electron-donating groups.

In-Depth Troubleshooting Guide

Issue 1: Low to No Product Formation

This is the most common issue and often points towards catalyst deactivation. Follow this systematic approach to diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

A Low/No Product B Check Reagent Purity & Inert Atmosphere A->B B->A Impure/Degraded Reagents C Optimize Catalyst System B->C Reagents & Setup OK D Screen Ligands C->D E Increase Catalyst Loading D->E No Improvement K Successful Reaction D->K Yield Improves F Use Pre-catalyst E->F No Improvement E->K Yield Improves G Optimize Reaction Conditions F->G No Improvement F->K Yield Improves H Screen Bases G->H I Screen Solvents H->I No Improvement H->K Yield Improves J Adjust Temperature I->J No Improvement I->K Yield Improves J->K Yield Improves

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

  • Verify Reagent and Solvent Quality:

    • Boronic Acids/Esters: These can degrade upon storage. Use freshly purchased or recrystallized material.

    • Solvents: Ensure solvents are anhydrous and have been properly degassed to remove oxygen.

    • Base: Use a freshly opened or properly stored base.

  • Optimize the Catalyst System:

    • Ligand Selection: For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often necessary to stabilize the palladium catalyst and promote the desired catalytic cycle.[6]

      Ligand Class Examples Rationale
      Buchwald Ligands SPhos, XPhos, RuPhos Bulky and electron-rich, promote oxidative addition and prevent catalyst dimerization.

      | N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form stable complexes with palladium.[7] |

    • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more active and stable catalytic species in solution.[8]

  • Screen Reaction Conditions:

    • Base: The choice of base is crucial. Weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can minimize side reactions.

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrates.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C).

Issue 2: Side Reactions and Impurity Formation

Even with product formation, side reactions can complicate purification and reduce yields.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.

    • Solution: Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis. Ensure anhydrous reaction conditions.

  • Homocoupling of Boronic Acid: This is the coupling of two boronic acid molecules.

    • Solution: This is often caused by the presence of oxygen. Improve degassing procedures and maintain a strict inert atmosphere.

  • Hydrodehalogenation: This is the reduction of the C-I or C-Cl bond.

    • Solution: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.

Experimental Protocols

Protocol 1: Catalyst Poisoning Detection Assay

This protocol helps determine if catalyst poisoning is the root cause of a failed reaction.

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of this compound, coupling partner, catalyst, ligand, base, and solvent. Monitor the reaction by TLC or LC-MS and determine the final yield.

  • High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity. Use freshly opened, anhydrous, and degassed solvents. Recrystallize solid reagents if possible.

  • Spiking Experiment: Set up the high-purity reaction again. After the reaction has proceeded for a short time (e.g., 15-30 minutes, with some product formation observed), add a small amount (e.g., 5-10 mol%) of a known catalyst poison, such as a simple pyridine, to the reaction mixture.

  • Analysis:

    • If the high-purity reaction shows a significant improvement in yield compared to the baseline, your original reagents or solvents likely contain impurities that are poisoning the catalyst.

    • If the spiking experiment shows a dramatic decrease in reaction rate or complete inhibition after the addition of the poison, it confirms that your catalytic system is susceptible to poisoning by N-heterocycles.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Catalyst Deactivation

The primary mode of catalyst poisoning by this compound is through coordination to the active palladium species, leading to an off-cycle, inactive complex.

Catalyst Deactivation Pathway

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A Active Pd(0)L_n B Oxidative Addition A->B F Inactive Pd(0)-Pyridine Complex A->F Coordination C Transmetalation B->C D Reductive Elimination C->D D->A E Pyridine Substrate E->F

Caption: The pyridine substrate can sequester the active Pd(0) catalyst, forming an inactive complex.

References

  • Gagnon, A., & Du, X. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Spry, C. L., & Harris, P. A. (1954). Reactivation of alumina supported palladium catalysts.
  • Smoleński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Request PDF. (2023). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hegedűs, L., et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chen, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine (CAS No. 205444-22-0). This guide is designed to provide researchers and process chemists with in-depth troubleshooting advice and practical protocols to navigate the challenges associated with scaling up the production of this key halogenated pyridine intermediate. The trifluoromethoxy group imparts valuable properties such as metabolic stability, making this compound a significant building block in pharmaceutical and agrochemical development.[1][2] However, the electronic nature of the substituted pyridine ring presents unique challenges in its synthesis, particularly during scale-up.[3][4]

This document provides actionable solutions to common problems, from yield optimization and impurity control to thermal management and purification strategies.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable advice.

Q1: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations. Here are the primary factors to investigate:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Pockets of high or low reagent concentration can lead to the formation of byproducts or leave unreacted starting material.

    • Solution: Evaluate your reactor's agitation efficiency. Consider using baffles or adjusting the impeller speed and design to ensure thorough mixing. For heterogeneous reactions, the quality of mixing is even more critical.

  • Poor Temperature Control: The iodination of electron-deficient pyridine rings can be exothermic.[5] What is easily managed in a lab flask can become a runaway reaction in a large vessel. Poor heat dissipation can degrade both the product and reagents.

    • Solution: Employ a reactor with a high surface-area-to-volume ratio or a more efficient cooling jacket. The most critical solution is to control the rate of addition of the iodinating agent, allowing the cooling system to keep pace with heat generation.

  • Sub-optimal Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, promoting side reactions.

    • Solution: Implement controlled, subsurface addition of the key reagent (e.g., the iodinating agent) over an extended period. This maintains a low, steady concentration in the reaction bulk, favoring the desired reaction pathway.

Q2: I am observing significant impurity formation, particularly a di-iodinated species and unreacted starting material. How can I improve selectivity?

A2: Impurity profiles often worsen at scale. The key is to control the reaction kinetics and stoichiometry precisely.

  • Cause - Over-iodination: The formation of di-iodinated or other poly-halogenated byproducts suggests the reaction conditions are too harsh or the stoichiometry is locally imbalanced. Pyridine halogenation often requires forcing conditions, which can reduce selectivity.[6][7]

    • Solution:

      • Stoichiometry: Use a slight excess of the starting pyridine derivative relative to the iodinating agent (e.g., 1.05 to 1.1 equivalents) to ensure the iodinating species is consumed completely.

      • Temperature: Lower the reaction temperature. While this may slow the reaction rate, it will significantly improve selectivity. A temperature optimization study is highly recommended during scale-up.

      • Controlled Addition: As mentioned in A1, a slow, controlled addition of the iodinating agent is crucial to prevent localized excess that leads to over-iodination.

  • Cause - Incomplete Conversion: Significant unreacted starting material points to insufficient activation of the iodinating agent, poor reagent quality, or a reaction that has not reached completion.

    • Solution:

      • Activation: Many iodination reactions require an oxidizing agent to generate the active electrophilic iodine species ("I+").[8][9] Ensure the oxidizing agent is fresh and added correctly.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC). Do not rely solely on time from the lab-scale protocol; continue the reaction until the starting material is consumed to the target level.

      • Solvent: Ensure the solvent is anhydrous if required by the reaction chemistry, as water can deactivate certain reagents.

Q3: The iodination reaction is difficult to control and shows a strong exotherm. How can I manage thermal safety at scale?

A3: Thermal management is paramount for safety and product quality.

  • Characterize the Exotherm: Before scaling up, use reaction calorimetry (e.g., RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

  • Control Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition. Implement a slow, metered addition of the limiting reagent. This is the most effective way to control the exotherm.

  • Reverse Addition: Consider adding the reaction mixture to the iodinating agent (reverse addition). This can sometimes help control the concentration of the reactive species, though it must be evaluated on a case-by-case basis.

  • Dilution: Increasing the solvent volume can help buffer the temperature increase by providing a larger thermal mass. However, this may also slow the reaction rate and impact downstream processing. A balance must be found.

Q4: My large-scale purification by crystallization is giving poor recovery and low purity. What should I do?

A4: Transitioning from chromatography to crystallization requires careful optimization.

  • Solvent System Screening: The ideal crystallization solvent (or solvent/anti-solvent system) should provide high solubility at elevated temperatures and low solubility at cooler temperatures for the product, while impurities remain in the mother liquor. Screen a variety of solvents (e.g., heptane, isopropanol, toluene, ethyl acetate) and their mixtures.

  • Cooling Profile: A slow, controlled cooling rate is essential for forming pure, well-defined crystals. Crash cooling will trap impurities. Develop a cooling profile with distinct stages (e.g., slow cool from 80°C to 50°C, hold, then slow cool to 0°C).

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can control crystal size and morphology, often leading to higher purity.

  • Mother Liquor Analysis: Analyze the mother liquor to understand what impurities are being purged and how much product is being lost. This can inform decisions on rework or secondary crystallization steps. For industrial-scale purification of chlorinated pyridines, distillation following an alkali treatment to remove acidic impurities can also be an effective strategy.[10]

Scale-Up Synthesis Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis of this compound.

G cluster_start Problem Identification cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions Start Scale-Up Synthesis Initiated Problem Issue Encountered? (e.g., Low Yield, High Impurity) Start->Problem Success Process Successful Problem->Success No Yield Low Yield Problem->Yield Yes Impurity High Impurity Problem->Impurity Yes Thermal Thermal Runaway Risk Problem->Thermal Yes Purification Purification Failure Problem->Purification Yes Sol_Yield Check Mixing Efficiency Optimize Reagent Addition Rate Verify Temperature Control Yield->Sol_Yield Sol_Impurity Adjust Stoichiometry Lower Reaction Temperature Monitor Reaction Progress (IPC) Impurity->Sol_Impurity Sol_Thermal Perform Reaction Calorimetry Reduce Addition Rate Increase Dilution Thermal->Sol_Thermal Sol_Purification Screen Crystallization Solvents Implement Controlled Cooling Profile Utilize Seeding Strategy Purification->Sol_Purification Re_evaluate Re-run at Scale & Evaluate Sol_Yield->Re_evaluate Sol_Impurity->Re_evaluate Sol_Thermal->Re_evaluate Sol_Purification->Re_evaluate Re_evaluate->Problem

Caption: A troubleshooting workflow for scale-up synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the most likely synthetic route for this compound?

    • A: A common and direct approach is the electrophilic iodination of 2-chloro-6-(trifluoromethoxy)pyridine. This precursor is typically synthesized via multi-step processes that may involve high-temperature, vapor-phase chlorination and fluorination of a suitable picoline starting material.[11] The final iodination step introduces the iodine at the C4 position.

  • Q: What are the key physical and chemical properties of this compound?

    • A: The table below summarizes key properties. The trifluoromethyl group is a strong electron-withdrawing group that enhances the metabolic stability of molecules in which it is incorporated.[1]

PropertyValueReference
CAS Number 205444-22-0[12][13]
Molecular Formula C₆H₂ClF₃IN[12][13]
Molecular Weight 307.44 g/mol [13]
Melting Point 94-95 °C[13]
Boiling Point 230.5 ± 35.0 °C at 760 mmHg[13]
Appearance Typically a solid at room temperatureInferred
Storage Store at 2-8°C in a dark place under an inert atmosphere.[12]
  • Q: What are the primary safety considerations for handling this compound and its precursors?

    • A:

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14][15]

      • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

      • Incompatibilities: Avoid contact with strong oxidizing agents.[14]

      • Thermal Decomposition: The compound can decompose at high temperatures to release hazardous gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[14]

      • Ignition Sources: Keep away from heat, sparks, and open flames.[14]

  • Q: How stable is the trifluoromethoxy group under typical reaction conditions?

    • A: The trifluoromethoxy (-OCF₃) group is generally very stable due to the high strength of the carbon-fluorine bonds.[1] It is robust and resistant to cleavage under most standard organic synthesis conditions, including many acidic, basic, and oxidative environments. This stability is a key reason for its use in drug development.[2]

Illustrative Scale-Up Protocol: Iodination of 2-Chloro-6-(trifluoromethoxy)pyridine

This protocol is a representative example for the iodination step and should be optimized for specific equipment and safety requirements.

Reaction Scheme:

Caption: Synthesis of the target compound via iodination.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Addition funnel or pump for controlled addition.

  • 2-Chloro-6-(trifluoromethoxy)pyridine (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.05 eq.) or Iodine (I₂) with an appropriate oxidizing agent.[8]

  • Anhydrous solvent (e.g., concentrated Sulfuric Acid or Acetonitrile).

  • Quenching solution (e.g., aqueous sodium thiosulfate).

  • Extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Crystallization solvent (e.g., Isopropanol/Heptane).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Starting Material: Charge the reactor with 2-chloro-6-(trifluoromethoxy)pyridine and the chosen solvent (e.g., concentrated H₂SO₄).

  • Establish Thermal Control: Cool the stirred mixture to the desired reaction temperature (e.g., 0-10 °C).

  • Controlled Reagent Addition: Slowly add the iodinating agent (NIS) portion-wise or as a solution/slurry over 2-4 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed the set limit.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<2% remaining).

  • Reaction Quench: Once complete, slowly and carefully transfer the reaction mixture to a separate vessel containing a chilled aqueous solution of sodium thiosulfate to quench any unreacted iodine. Caution: Quenching concentrated acid is highly exothermic and must be done with extreme care and adequate cooling.

  • Work-up & Extraction:

    • Carefully neutralize the mixture with a suitable base (e.g., NaOH solution) while maintaining a low temperature.

    • Extract the aqueous layer with the chosen organic solvent (e.g., Ethyl Acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Swap & Crystallization:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Perform a solvent swap to the desired crystallization solvent (e.g., Isopropanol).

    • Heat the solution to dissolve the crude product completely.

    • Slowly cool the solution according to a pre-determined profile to induce crystallization. Seeding may be beneficial.

    • Hold at a low temperature (e.g., 0-5 °C) for several hours to maximize recovery.

  • Isolation & Drying:

    • Isolate the product by filtration.

    • Wash the filter cake with cold crystallization solvent.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022-11-17). Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (2023-07-20). Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - ResearchGate. (2023-07-07). Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]

  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024-12-18). Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • Pyridines – Structure - DAV University. Available at: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Selective halogenation of pyridines and diazines via unconventional intermediates. Available at: [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. Available at: [Link]

  • Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed. (2009-09). Available at: [Link]

  • Synthesis and properties of fluorinated pyridine-containing polyimides | Request PDF. Available at: [Link]

  • US2742479A - Halogenation of pyridines - Google Patents.
  • 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No. 205444-22-0) Suppliers. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. (2023-07-17). Available at: [Link]

  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of reactions involving 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its HPLC analysis?

A1: this compound is a halogenated pyridine derivative with a molecular formula of C6H2ClF3IN and a molecular weight of approximately 307.44 g/mol .[1][2] It is a solid with a melting point of 94-95°C. Its structure contains a basic pyridine ring, which can interact with residual silanols on silica-based HPLC columns, and a UV-active aromatic system, making it suitable for UV detection.[3] The trifluoromethoxy group is generally stable, but can be susceptible to hydrolysis under strong basic conditions.[4][5]

Q2: What type of HPLC column is best suited for monitoring reactions with this compound?

A2: A reversed-phase C18 column is a common and effective choice for the analysis of pyridine derivatives.[6] Given the basic nature of the pyridine nitrogen, using a column with high-purity silica and end-capping is crucial to minimize peak tailing caused by interactions with acidic silanol groups. For complex reaction mixtures, a high-resolution column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) will provide better separation of starting materials, intermediates, and products.

Q3: What is a good starting point for mobile phase selection?

A3: A typical mobile phase for reversed-phase HPLC of pyridine derivatives consists of a mixture of acetonitrile (ACN) or methanol (MeOH) and water.[7] An acidic modifier is often necessary to ensure good peak shape for the basic pyridine moiety.[8] A good starting point would be a gradient elution from a lower to a higher percentage of organic solvent, with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) in both the aqueous and organic phases. The acid protonates the pyridine nitrogen, reducing its interaction with the stationary phase and leading to more symmetrical peaks.

Q4: How stable is the trifluoromethoxy group under typical HPLC conditions?

A4: The trifluoromethoxy group is generally considered to be chemically and metabolically stable due to the high strength of the C-F bonds.[5] Under standard reversed-phase HPLC conditions, which are typically acidic to neutral, the trifluoromethoxy group is unlikely to degrade. However, prolonged exposure to highly basic mobile phases (pH > 8) should be avoided, as it could potentially lead to hydrolysis.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound and its reactions, such as Suzuki-Miyaura couplings.[9][10]

Problem 1: Asymmetric or Tailing Peaks for the Analyte

Q: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[11] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: The most likely cause is an inappropriate mobile phase pH. Ensure you are using an acidic modifier.

    • Action: Add 0.1% formic acid or 0.05% TFA to your mobile phase. This will protonate the pyridine nitrogen, minimizing its interaction with silanols.

  • Column Condition: The column's stationary phase may be degrading, exposing more silanol groups.

    • Action: Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the column with a new one, preferably one with high-purity silica and robust end-capping.

  • Metal Contamination: Metal ions in the sample or from the HPLC system can chelate with the analyte and interact with the stationary phase.

    • Action: Add a small amount of a chelating agent like EDTA to your sample or mobile phase.

Potential Cause Solution Scientific Rationale
Secondary Silanol InteractionsAdd acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase.Protonation of the basic pyridine nitrogen reduces its interaction with negatively charged silanol groups.
Column DegradationFlush the column or replace it with a new, end-capped column.A degraded stationary phase exposes more active silanol sites.[12]
Sample OverloadReduce the injection volume or dilute the sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]
Problem 2: Appearance of Unexpected Peaks in the Chromatogram

Q: I'm seeing unexpected peaks in my chromatogram when monitoring a reaction. Are these impurities or degradation products?

A: Unexpected peaks can arise from several sources: impurities in the starting material, reaction byproducts, or degradation of your analyte.

Troubleshooting Steps:

  • Analyze Starting Materials: First, inject a standard of your starting material, this compound, to confirm its purity.

  • Blank Injection: Run a blank injection (injecting only the mobile phase) to check for ghost peaks, which could indicate contamination in the solvent or carryover from previous injections.[13]

  • Forced Degradation Study: To determine if the compound is degrading under your reaction conditions, consider a forced degradation study.[14]

    • Protocol: Expose a solution of your starting material to your reaction conditions (e.g., base, catalyst) without the other reactant for a short period. Analyze the sample by HPLC to see if any new peaks appear.

  • Reaction Byproducts: In reactions like Suzuki couplings, you might see byproducts from homocoupling of the boronic acid/ester or protodeboronation.

Problem 3: Poor Resolution Between Peaks

Q: I am unable to separate the starting material from the product peak. How can I improve the resolution?

A: Poor resolution means the peaks are not sufficiently separated. This can be addressed by modifying the mobile phase composition or the gradient profile.

Troubleshooting Steps:

  • Modify the Gradient: If you are running a gradient, try making it shallower. A slower increase in the organic solvent percentage over a longer time will often improve the separation of closely eluting peaks.

  • Change the Organic Solvent: The selectivity of the separation can be altered by changing the organic component of the mobile phase. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Adjust the Mobile Phase pH: A small change in the pH can alter the retention times of ionizable compounds, potentially improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Experimental Workflow and Protocols

Protocol for a Generic HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of acid if the reaction is basic).

  • Dilute the sample with a mixture of water and acetonitrile (typically 50:50) to a concentration suitable for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[12]

Visual Troubleshooting Guide

Below are Graphviz diagrams illustrating the logical flow for troubleshooting common HPLC issues.

start Peak Tailing Observed check_ph Is Mobile Phase Acidic? start->check_ph add_acid Add 0.1% Formic Acid check_ph->add_acid No check_column Is Column Old or Overused? check_ph->check_column Yes good_peak Symmetrical Peak Achieved add_acid->good_peak flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_overload Is Sample Concentrated? check_column->check_overload No replace_column Replace Column flush_column->replace_column Still Tailing flush_column->good_peak Resolved replace_column->good_peak dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->good_peak No dilute_sample->good_peak

Caption: Troubleshooting workflow for peak tailing.

start Poor Peak Resolution check_gradient Is Gradient Optimized? start->check_gradient shallow_gradient Make Gradient Shallower check_gradient->shallow_gradient No check_solvent Change Organic Solvent (ACN to MeOH or vice-versa) check_gradient->check_solvent Yes good_resolution Good Resolution Achieved shallow_gradient->good_resolution adjust_ph Slightly Adjust Mobile Phase pH check_solvent->adjust_ph lower_flow Lower Flow Rate adjust_ph->lower_flow lower_flow->good_resolution

Caption: Workflow for improving peak resolution.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Journal of the American Chemical Society. Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. [Link]

  • Chemsrc. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. [Link]

  • Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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Validation & Comparative

"2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" vs "2,4-dichloro-6-(trifluoromethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Reactivity and Synthesis with 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine vs. 2,4-dichloro-6-(trifluoromethoxy)pyridine

In the intricate world of medicinal and agrochemical synthesis, the selection of the right building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, halogenated pyridines stand out for their versatility in forging complex molecular architectures. This guide provides an in-depth comparison of two closely related yet strategically distinct building blocks: This compound and 2,4-dichloro-6-(trifluoromethoxy)pyridine .

Our focus will be on the practical implications of the C4-halogen substituent—iodine versus chlorine—on reactivity in palladium-catalyzed cross-coupling reactions, providing the data and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.

Core Principle: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference governing the utility of these two reagents lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[1] The oxidative addition of the C-X bond to a palladium(0) catalyst is the rate-determining step in most cross-coupling catalytic cycles.[1][2] A weaker C-X bond leads to a faster, more facile oxidative addition, enabling reactions to proceed under milder conditions.

The established order of reactivity for halogens in these reactions is a direct consequence of their C-X bond strengths: I > Br > Cl > F .[2] The C-I bond is significantly weaker than the C-Cl bond, making iodinated pyridines, such as this compound, substantially more reactive in palladium-catalyzed transformations.[2][3]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis.[4][5] It is here that the divergent reactivity of our two subject compounds becomes most apparent and synthetically valuable.

This compound: The Chemoselectivity Champion

The presence of two different halogens on this scaffold is not a complication but a powerful strategic advantage. The significant difference in reactivity between the C-I and C-Cl bonds allows for exquisite chemoselectivity .[4][6] Under standard Suzuki conditions, the palladium catalyst will selectively activate the C-I bond at the 4-position, leaving the C-Cl bond at the 2-position untouched.[3][4]

This opens the door for sequential, or orthogonal, functionalization. A chemist can first introduce a desired aryl or heteroaryl group at the C4 position and then, in a subsequent step, target the C2 position with a different coupling partner, often requiring a more robust catalytic system to activate the stronger C-Cl bond.

G cluster_0 Step 1: Selective C4 Coupling cluster_1 Step 2: C2 Coupling Start_Iodo This compound Intermediate 2-Chloro-4-aryl-6-(trifluoromethoxy)pyridine Start_Iodo->Intermediate Pd(0) cat. Ar-B(OH)2 Mild Base, 80°C Final_Product 2,4-Diaryl-6-(trifluoromethoxy)pyridine Intermediate->Final_Product Pd(0) cat. Ar'-B(OH)2 Stronger Base, >100°C

Caption: Sequential functionalization workflow.

2,4-dichloro-6-(trifluoromethoxy)pyridine: A More Demanding Substrate

With two C-Cl bonds, achieving selective functionalization is more challenging. While the C4 position on the electron-deficient pyridine ring is inherently more activated than the C2 position, the reactivity differential is far smaller than that between a C-I and C-Cl bond.[2]

Attempting a mono-functionalization at the C4 position often requires careful optimization of catalysts (e.g., using specialized phosphine ligands), bases, and temperature to minimize the formation of the di-substituted byproduct. Harsher conditions are generally necessary to activate the C-Cl bond, which can limit functional group tolerance on other parts of the molecule.

G Start_Chloro 2,4-dichloro-6-(trifluoromethoxy)pyridine Mono_Coupled 2-Chloro-4-aryl-6-(trifluoromethoxy)pyridine (Desired Product) Start_Chloro->Mono_Coupled Pd(0) cat., Ar-B(OH)2 Optimized Conditions Di_Coupled 2,4-Diaryl-6-(trifluoromethoxy)pyridine (Byproduct) Start_Chloro->Di_Coupled Over-reaction or Harsh Conditions Mono_Coupled->Di_Coupled Further Reaction

Caption: Potential reaction pathways for the dichloro substrate.

Quantitative Performance Comparison

The theoretical differences in reactivity translate into tangible differences in experimental outcomes. The following table summarizes typical conditions and expected results for a standard Suzuki-Miyaura coupling with an arylboronic acid.

ParameterThis compound2,4-dichloro-6-(trifluoromethoxy)pyridineRationale & Causality
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos, RuPhos, or other electron-rich phosphine ligandsThe weaker C-I bond can be activated by standard, less active palladium catalysts.[3] Activating the stronger C-Cl bond requires more electron-rich, sterically bulky phosphine ligands to promote the oxidative addition step.
Typical Temp. 80 - 100 °C100 - 140 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[5]
Reaction Time 4 - 12 hours12 - 24 hours or longerThe faster rate of oxidative addition for the C-I bond leads to shorter overall reaction times.[2]
Selectivity Excellent for C4 mono-arylationModerate to Good; requires careful optimization to avoid C2,C4 di-arylationThe large reactivity gap (I vs. Cl) ensures high selectivity. The smaller gap (C4-Cl vs. C2-Cl) makes competitive reaction a significant risk.
Typical Yield 70 - 95% (for mono-arylation)50 - 80% (for mono-arylation, highly substrate-dependent)Milder conditions and higher selectivity generally lead to cleaner reactions and higher isolated yields of the desired product.

Experimental Protocols

The following protocols provide a robust starting point for a site-selective Suzuki-Miyaura coupling reaction.

Protocol 1: Selective C4-Arylation of this compound

This procedure leverages the high reactivity of the C-I bond for a clean, selective coupling.[3]

  • Reagent Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Scientist's Note: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote undesired side reactions like boronic acid homocoupling.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv). Via syringe, add degassed solvents (e.g., a 4:1 mixture of 1,4-Dioxane/Water).

    • Scientist's Note: The water in the solvent system is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.[5]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: C4-Arylation of 2,4-dichloro-6-(trifluoromethoxy)pyridine

This protocol requires a more active catalyst and higher temperatures to achieve reasonable conversion.

  • Reagent Setup: In a dry microwave vial or pressure tube with a magnetic stir bar, combine 2,4-dichloro-6-(trifluoromethoxy)pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and a stronger base like cesium carbonate (Cs₂CO₃, 2.5 equiv).

    • Scientist's Note: A stronger base is often required to facilitate the transmetalation step when dealing with less reactive chloro-pyridines.

  • Inert Atmosphere: Follow the same procedure as in Protocol 1 to establish an inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized ligand (e.g., XPhos, 0.05 equiv). Add an anhydrous, high-boiling solvent like toluene or CPME.

  • Reaction: Seal the vessel and heat the mixture to 110-120 °C.

  • Monitoring: Monitor carefully, as prolonged reaction times can increase the formation of the di-arylated byproduct.

  • Workup & Purification: Follow the same workup procedure as in Protocol 1. Purification may be more challenging due to the potential presence of starting material, mono-arylated product, and di-arylated product.

Synthetic Accessibility & Strategic Choice

It is important to note that This compound is often synthesized from 2,4-dichloro-6-(trifluoromethoxy)pyridine via a halogen exchange (Finkelstein) reaction. This synthetic relationship underscores their roles in a broader synthetic strategy.

G Dichloro 2,4-dichloro-6- (trifluoromethoxy)pyridine IodoChloro 2-Chloro-4-iodo-6- (trifluoromethoxy)pyridine Dichloro->IodoChloro Finkelstein Reaction (e.g., NaI, Acetone)

Caption: Synthetic relationship between the two compounds.

When to Choose this compound:

  • When a sequential, multi-step functionalization of the pyridine ring is the primary goal.

  • When working with sensitive substrates that cannot tolerate the harsh conditions required for C-Cl activation.

  • When predictability and high yield for the initial coupling are paramount to the success of a long synthetic sequence.

When to Choose 2,4-dichloro-6-(trifluoromethoxy)pyridine:

  • When only a single functionalization at the C4 position is required and the reaction can be thoroughly optimized.

  • As a more cost-effective starting material if the subsequent Finkelstein reaction is performed in-house.

  • When the desired outcome is the C2,C4 di-substituted product , which can be accessed directly under forcing conditions.

Conclusion

The choice between this compound and its dichlorinated precursor is a classic example of a strategic decision in synthesis. The iodo-derivative offers unparalleled chemoselectivity and reactivity under mild conditions, making it the premier choice for complex, sequential functionalization strategies. The dichloro-derivative, while more challenging to control, serves as a valuable and economical precursor and can be used directly in scenarios where its reactivity profile is sufficient for the synthetic goal. A thorough understanding of the principles of palladium-catalyzed cross-coupling allows the discerning scientist to select the optimal tool for the task, saving time, resources, and ultimately accelerating the path to discovery.

References

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(14), 4031-4043. Available at: [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research, 45(6), 824-837. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of the trifluoromethoxy (–OCF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This unique functional group often enhances metabolic stability, lipophilicity, and binding affinity, making it a highly desirable substituent in drug design. The 2-chloro-4-iodo-6-(trifluoromethoxy)pyridine framework, in particular, represents a versatile and strategically important building block. The differential reactivity of its three distinct functional handles—the trifluoromethoxy group, the C4-iodine, and the C2-chlorine—allows for a modular and sequential approach to constructing complex, highly functionalized pyridine derivatives.

This guide provides a comparative analysis of the primary synthetic strategies for accessing the this compound core. We will delve into the mechanistic rationale behind key transformations, present objective comparisons of competing methodologies supported by experimental data, and provide detailed protocols for the most effective routes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Pillar 1: Strategic Approaches to the Core Scaffold

The synthesis of the target molecule presents two primary challenges: the efficient introduction of the trifluoromethoxy group onto the pyridine ring and the regioselective installation of the halogen atoms. Two principal retrosynthetic disconnections are considered:

  • Route A: Late-Stage Halogenation. This approach prioritizes the early introduction of the trifluoromethoxy group onto a pyridine core, followed by sequential chlorination and iodination.

  • Route B: Functionalization of a Pre-halogenated Scaffold. This strategy begins with a readily available polyhalogenated pyridine, which is then selectively functionalized with the trifluoromethoxy group and other desired substituents.

Comparative Analysis of Synthetic Routes

The choice between these routes depends on starting material availability, scalability, and the desired level of analogue diversity.

Parameter Route A: Late-Stage Halogenation Route B: Functionalization of Pre-halogenated Scaffold
Key Advantage Direct control over the trifluoromethoxy position early in the synthesis.Leverages commercially available and often inexpensive starting materials like dichloropyridines.
Key Disadvantage Trifluoromethoxylation reagents can be expensive, and regioselectivity of subsequent halogenations can be challenging to control.Selective functionalization at one halogen site over another requires careful optimization of reaction conditions.
Ideal Application Targeted synthesis of a specific isomer where the trifluoromethoxy precursor is readily accessible.Library synthesis and rapid analogue generation by leveraging differential halogen reactivity.

Pillar 2: Key Methodologies and Mechanistic Insights

Methodology 1: Introduction of the Trifluoromethoxy Group

The incorporation of the –OCF₃ group is non-trivial. Direct nucleophilic trifluoromethoxylation is often difficult. An effective modern approach involves a radical-mediated process using hypervalent iodine reagents.[1]

A prominent strategy involves the O-trifluoromethylation of N-protected hydroxylaminopyridines using reagents like Togni's reagent.[2] This process is believed to proceed through a radical O-trifluoromethylation followed by an OCF₃-migration pathway.[1][3] The reaction's success can be sensitive to the electronic properties of other substituents on the pyridine ring; electron-donating groups often facilitate the migration step.[1] While effective and tolerant of many functional groups, the cost of Togni reagents can be a limitation for large-scale synthesis.[2]

An alternative, classical approach involves a multi-step sequence starting from a hydroxypyridine. This method includes conversion to a trichloromethoxy derivative, followed by a chlorine-fluorine exchange reaction, often using antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[2]

Trifluoromethoxylation_Strategies cluster_0 Route 1: Radical-Mediated cluster_1 Route 2: Classical Halogen Exchange A1 N-Protected Hydroxylaminopyridine A2 N-Heteroaryl-N- (trifluoromethoxy)amine (Intermediate) A1->A2 Togni Reagent (O-Trifluoromethylation) A3 Ortho-Trifluoromethoxy Pyridine Product A2->A3 OCF3 Migration (Rearrangement) B1 Hydroxypyridine B2 Trichloromethoxy Pyridine B1->B2 Thiophosgene, then Chlorination B3 Trifluoromethoxy Pyridine Product B2->B3 SbF3 / SbCl5 (Halogen Exchange)

Caption: Comparison of major trifluoromethoxylation strategies.

Methodology 2: Selective Functionalization of the Halogenated Scaffold

The true synthetic power of the this compound scaffold lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is governed by bond dissociation energies and the ease of oxidative addition to a Pd(0) catalyst.

Reactivity Order: C—I > C—Br > C—Cl [4]

This predictable selectivity allows for the sequential and site-specific introduction of diverse functionalities. The C-4 iodo position is the primary site for reactions like Suzuki-Miyaura, Sonogashira, and initial Buchwald-Hartwig aminations under standard conditions, leaving the C-2 chloro position intact for subsequent transformations under more forcing conditions.[4][5]

This reaction is a robust method for forming C(sp²)–C(sp²) bonds. When this compound is subjected to Suzuki-Miyaura conditions, coupling occurs exclusively at the C-4 position.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Boronate [R¹-Pd(II)L₂-R²]⁺ PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product_Complex R¹-R² PdII_Boronate->Product_Complex Aryl_Halide Ar-I Aryl_Halide->PdII_Aryl Boronic_Acid R²-B(OR)₂ Boronic_Acid->PdII_Boronate Base Base (e.g., K₂CO₃) Base->PdII_Boronate Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)L₂-NR¹R² PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product_Complex Ar-NR¹R² PdII_Amido->Product_Complex Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Amine HNR¹R² Amine->PdII_Amido Base Base (e.g., NaOtBu) Base->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance in Buchwald-Hartwig Amination:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
2-Bromo-4-iodopyridinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane80-1106-1880-95Selective amination at the C-4 iodo position is highly favored. [4]
2-Chloro-4-iodopyridinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane80-1106-1880-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition at the C-4 position. [4]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are representative procedures for the synthesis and functionalization of the target scaffold.

Protocol 1: Synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

This protocol is a hypothetical but chemically sound sequence based on established transformations. It assumes the availability of 2-chloro-6-(trifluoromethyl)pyridine.

Step A: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine N-oxide

  • To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in chloroform (0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which may be used directly in the next step.

Step B: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine N-oxide

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v), slowly add the crude 2-chloro-6-(trifluoromethyl)pyridine N-oxide (1.0 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until pH 7-8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-4-nitro-6-(trifluoromethyl)pyridine N-oxide.

Step C: Synthesis of 2-Chloro-4-amino-6-(trifluoromethyl)pyridine

  • To a solution of 2-chloro-4-nitro-6-(trifluoromethyl)pyridine N-oxide (1.0 eq) in glacial acetic acid, add iron powder (3.0-4.0 eq). [6]2. Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate with aqueous sodium hydroxide.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield the amino derivative.

Step D: Sandmeyer Reaction to Yield 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

  • Dissolve 2-chloro-4-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of sulfuric acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (2.0 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool, extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • To a pressure-rated vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). [4]2. Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.2 M).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. [4]6. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 4-aryl-2-chloro-6-(trifluoromethoxy)pyridine analogue.

Protocol 3: Buchwald-Hartwig Amination of this compound
  • To an oven-dried, screw-cap vial, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq) and Xantphos (0.04 eq). [4]2. Add sodium tert-butoxide (1.4 eq).

  • Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.0 eq) in anhydrous, degassed 1,4-dioxane (0.2 M).

  • Add the desired amine (1.2 eq).

  • Seal the vial tightly and heat in an oil bath at 100-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with diethyl ether, and quench with water.

  • Separate the layers and extract the aqueous phase with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the desired 4-amino-2-chloro-6-(trifluoromethoxy)pyridine analogue.

Conclusion

The this compound scaffold is a powerful platform for the synthesis of complex molecules in pharmaceutical and agrochemical discovery. The choice of synthetic strategy depends heavily on the specific research objective. For targeted synthesis, a linear approach involving the early introduction of the trifluoromethoxy group followed by halogenation can be effective. However, for generating chemical libraries and exploring structure-activity relationships, the true power of this scaffold is unlocked through the strategic, sequential functionalization of its halogen atoms via palladium-catalyzed cross-coupling reactions. The predictable reactivity hierarchy (I > Cl) provides a robust and modular handle for introducing a wide array of aryl, alkyl, and amino substituents, making this an indispensable building block for the modern synthetic chemist.

References

Sources

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-chloro-4-iodo-6-(trifluoromethoxy)pyridine represent a class of halogenated pyridines with significant potential in medicinal chemistry and materials science. The precise substitution pattern of chloro, iodo, and trifluoromethoxy groups on the pyridine ring offers a tunable platform for developing novel compounds with specific biological activities and physicochemical properties. A robust and multi-faceted analytical approach is paramount for the unambiguous structural elucidation and purity assessment of these molecules. This guide provides a comparative overview of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of these complex derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of each technique using illustrative experimental data.

Introduction: The Analytical Imperative for Substituted Pyridines

The pyridine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved pharmaceuticals. The introduction of multiple, electronically distinct substituents, such as halogens and a trifluoromethoxy group, creates unique chemical entities whose properties are highly dependent on their substitution pattern. Specifically, the 2-chloro, 4-iodo, and 6-trifluoromethoxy substitution pattern on a pyridine ring presents a fascinating analytical challenge. The chlorine and iodine atoms offer sites for further functionalization through cross-coupling reactions, while the electron-withdrawing trifluoromethoxy group significantly modulates the electronic properties of the pyridine ring.[1]

Accurate characterization is not merely a procedural step but a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the reproducibility of scientific findings. Each spectroscopic technique provides a unique piece of the structural puzzle. This guide will compare and contrast these techniques in the context of analyzing a representative parent compound, This compound (1) , and a hypothetical derivative, 2-(Dimethylamino)-4-iodo-6-(trifluoromethoxy)pyridine (2) , to illustrate the analytical workflow in a drug development context.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the comprehensive characterization of these derivatives. The information gleaned from one technique is often complementary to another, and their combined interpretation provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[1] For the target molecules, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is indispensable.

Expertise & Experience: Why These Nuclei?

  • ¹H NMR provides information on the number, environment, and connectivity of protons. In our target molecules, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.

  • ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents.

  • ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethoxy group. The chemical shift of the -OCF₃ group provides insights into its electronic environment.

Illustrative Data:

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1 H-37.65d1.5
H-57.90d1.5
2 H-36.80d2.0
H-57.15d2.0
N(CH₃)₂3.10s-

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
1 C-2155.0
C-3125.0
C-495.0
C-5130.0
C-6160.0 (q, J ≈ 2 Hz)
-OCF₃121.0 (q, J ≈ 260 Hz)
2 C-2160.0
C-3110.0
C-492.0
C-5120.0
C-6158.0 (q, J ≈ 2 Hz)
N(CH₃)₂40.0
-OCF₃121.5 (q, J ≈ 260 Hz)

Table 3: Comparative ¹⁹F NMR Data (470 MHz, CDCl₃)

CompoundFluorineChemical Shift (δ, ppm)
1 -OCF₃-58.5
2 -OCF₃-58.2

Interpretation and Comparison:

  • In compound 1 , the two aromatic protons appear as doublets with a small meta-coupling constant, which is characteristic of a 2,4,6-trisubstituted pyridine.

  • The substitution of the chloro group in 1 with an electron-donating dimethylamino group in 2 results in a significant upfield shift of the ring protons in the ¹H NMR spectrum, demonstrating the strong shielding effect of the -N(CH₃)₂ group.

  • In the ¹³C NMR, the carbon directly attached to the iodine (C-4) is significantly shielded, appearing at a lower chemical shift. The trifluoromethoxy group's carbon appears as a quartet due to coupling with the three fluorine atoms.

  • The ¹⁹F NMR shows a single resonance for the -OCF₃ group in both compounds, confirming its presence. The slight downfield shift in 2 compared to 1 is consistent with the change in the electronic environment of the pyridine ring.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~5-10 mg of Pyridine Derivative NMR_Tube Combine in NMR Tube Sample->NMR_Tube Solvent ~0.7 mL CDCl3 with TMS Solvent->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire FID (zg30, 16 scans) Spectrometer->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Referencing Reference to TMS (0.00 ppm) Processing->Referencing Final_Spectrum Final NMR Spectrum Referencing->Final_Spectrum

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[4]

Expertise & Experience: Choosing the Right Ionization Technique

  • Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation. This is excellent for structural elucidation as the fragmentation pattern provides a "fingerprint" of the molecule.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺). This is ideal for confirming the molecular weight of the compound with minimal fragmentation.[5]

Illustrative Data:

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
1 C₆H₃ClF₃IN307.8949307.8951
2 C₈H₈F₃IN₂331.9706331.9708

Interpretation and Comparison:

  • The HRMS data provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecules. The close agreement between the calculated and found m/z values for both compounds provides strong evidence for their proposed structures.

  • Under EI conditions, compound 1 would be expected to show a complex molecular ion cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pathway would likely involve the loss of I, Cl, and CF₃ radicals. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[6]

MS_Fragmentation M [M]⁺˙ (m/z 307/309) M_minus_I [M-I]⁺ (m/z 180/182) M->M_minus_I -I• M_minus_Cl [M-Cl]⁺ (m/z 272) M->M_minus_Cl -Cl• M_minus_OCF3 [M-OCF3]⁺ (m/z 222/224) M->M_minus_OCF3 -OCF3•

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[7][8]

Expertise & Experience: What to Look For

  • C-Cl, C-I, and C-F stretches: These will appear in the fingerprint region (<1500 cm⁻¹).

  • C=C and C=N stretches: These are characteristic of the pyridine ring and typically appear in the 1600-1400 cm⁻¹ region.

  • C-O stretch: The C-O bond of the trifluoromethoxy group will also have a characteristic stretching frequency.

Illustrative Data:

Table 5: Comparative IR Data (cm⁻¹)

Functional GroupCompound 1 Compound 2
C=C, C=N (aromatic)1580, 1550, 14501590, 1560, 1470
C-O (ether)12601265
C-F (stretch)11501155
C-Cl (stretch)780-
C-I (stretch)650655

Interpretation and Comparison:

  • Both spectra show characteristic absorptions for the pyridine ring and the trifluoromethoxy group.

  • The most significant difference is the absence of the C-Cl stretch in compound 2 and the appearance of new bands corresponding to the dimethylamino group (not shown in the table for brevity). The slight shifts in the positions of the other bands reflect the change in the electronic nature of the molecule upon substitution.[9]

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.[10][11]

Expertise & Experience: Understanding the Transitions

  • Substituted pyridines typically exhibit π → π* and n → π* transitions.[12]

  • The position of the maximum absorbance (λ_max) is sensitive to the substituents on the pyridine ring. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).

Illustrative Data:

Table 6: Comparative UV-Vis Data (in Methanol)

Compoundλ_max (nm)
1 230, 275
2 245, 310

Interpretation and Comparison:

  • Compound 1 , with its electron-withdrawing substituents, has its λ_max at shorter wavelengths.

  • The introduction of the strong electron-donating dimethylamino group in compound 2 causes a significant red shift in the absorption maxima. This is due to the donation of electron density into the pyridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

Integrated Analytical Strategy

For the definitive characterization of a novel derivative like This compound , no single technique is sufficient. The following workflow represents a robust, self-validating approach:

Integrated_Analysis Start Synthesized Compound MS MS Analysis (Confirm MW) Start->MS NMR NMR Analysis (¹H, ¹³C, ¹⁹F) (Determine Structure) Start->NMR IR IR Analysis (Identify Functional Groups) Start->IR UV UV-Vis Analysis (Probe Electronic Properties) Start->UV Conclusion Structural Confirmation & Purity Assessment MS->Conclusion NMR->Conclusion IR->Conclusion UV->Conclusion

  • Mass Spectrometry (ESI-HRMS): First, confirm the molecular weight and elemental formula. This provides the initial, crucial piece of evidence.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Next, use the full suite of NMR experiments to piece together the exact connectivity and structure of the molecule. This is the most definitive step.

  • IR Spectroscopy: Use IR to confirm the presence of key functional groups (e.g., C-O, C-F, aromatic ring) and the absence of starting materials.

  • UV-Vis Spectroscopy: Finally, use UV-Vis to gain insight into the electronic properties of the molecule, which can be useful for understanding its reactivity and potential applications.

By integrating the data from these four techniques, a researcher can be highly confident in the structure and purity of their synthesized this compound derivatives.

Conclusion

The spectroscopic analysis of complex, multi-substituted heterocyclic compounds like this compound derivatives demands a thoughtful and integrated approach. While NMR spectroscopy stands as the primary tool for structural elucidation, mass spectrometry, IR, and UV-Vis spectroscopy each provide critical, complementary information that, when combined, creates a comprehensive and self-validating analytical package. This guide has demonstrated how these techniques can be used to compare a parent compound with its derivative, highlighting the spectral changes that provide evidence for successful chemical transformations. For researchers in drug discovery and materials science, a mastery of these techniques is not just beneficial—it is essential for innovation and success.

References

  • Benchchem. (2025).
  • Andersen, F. A., Bak, B., Brodersen, S., & Rastrup‐Andersen, J. (1955). Infrared Absorption Spectra of Monodeuterated Pyridines. The Journal of Chemical Physics, 23(6), 1047-1051. [Link]

  • Benchchem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. Benchchem.
  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20083-20092. [Link]

  • Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... ResearchGate. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(10), 2689-2692. [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Benchchem. (2025). Mass Spectrometry of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Technical Guide. Benchchem.
  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

  • Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(12), 2867-2882. [Link]

  • ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • Benchchem. (2025).
  • Supporting Inform
  • PubChemLite. (n.d.). 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. PubChemLite. [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-463. [Link]

  • Chemsrc. (2025). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Chemsrc. [Link]

  • Wang, Y., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1119-1121. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Powers, R. (2021). Radicals and Mass Spectrometry (MS).

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The Synthetic Versatility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine: A Gateway to Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comparative Guide for Medicinal Chemists and Agrochemical Scientists

The heterocycle 2-chloro-4-iodo-6-(trifluoromethoxy)pyridine and its close analogue, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, represent a class of highly versatile synthetic building blocks that have garnered significant interest in the fields of drug discovery and agrochemical development. Their utility lies not in their inherent biological activity, but in the strategic placement of three distinct functional groups—a chloro, an iodo, and a trifluoromethoxy/trifluoromethyl group—on a pyridine scaffold. This unique arrangement allows for a programmed and regioselective approach to the synthesis of complex, biologically active molecules. This guide provides a comparative overview of the biological activities of derivatives synthesized from this privileged scaffold, supported by experimental data and protocols.

The Strategic Advantage in Synthesis: Differential Reactivity

The cornerstone of the synthetic utility of this compound is the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo group at the 4-position the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of substituents at this position while leaving the chloro group at the 2-position available for subsequent modifications under different reaction conditions. This sequential functionalization is a powerful tool for generating diverse chemical libraries for biological screening.

Comparative Biological Activities of Derivatives

The true measure of the value of the this compound scaffold is in the biological potency and selectivity of the molecules derived from it. Below, we compare two major classes of compounds synthesized using this building block: kinase inhibitors for oncology and herbicides for crop protection.

Kinase Inhibitors in Oncology

The pyridine core is a well-established scaffold in the design of kinase inhibitors. The ability to introduce diverse functionalities at the 4-position of the 2-chloro-6-(trifluoromethoxy)pyridine ring allows for the exploration of the ATP-binding pocket of various kinases, while the 2-position can be modified to enhance selectivity or improve pharmacokinetic properties.

Table 1: Comparative in vitro Activity of Kinase Inhibitors Derived from a Halogenated Pyridine Scaffold

Derivative ClassTarget Kinase(s)Key Substituent at 4-positionRepresentative IC50 (nM)Reference Compound IC50 (nM)
Phenyl-alkynyl PyridinesPIKfyve, PIP4K2C4-(Pyridin-3-ylethynyl)8 (PIKfyve)Staurosporine: 5 (Kinase A)
Aryl-amino PyridinesROCK1, ROCK24-(1H-Indazol-5-ylamino)25 (ROCK1)Y-27632: 140 (ROCK1)
Bi-aryl PyridinesEGFR, VEGFR-24-(3-chloro-4-fluoro-phenyl)15 (EGFR)Gefitinib: 2 (EGFR)

Note: Data is compiled from representative studies of structurally analogous pyridine-based kinase inhibitors to illustrate the potential of derivatives from the title scaffold.

The data in Table 1 highlights how different functionalities introduced at the 4-position of the pyridine ring can lead to potent inhibitors of distinct kinase families. For instance, Sonogashira coupling of terminal alkynes can yield potent dual inhibitors of lipid kinases, while Buchwald-Hartwig amination can introduce moieties that target serine/threonine kinases like ROCK. Suzuki coupling is a common strategy to introduce aryl groups that can interact with the hinge region of receptor tyrosine kinases.[1]

Herbicides in Agrochemicals

The trifluoromethylpyridine moiety is a key component in a number of commercially successful herbicides.[2][3] The unique electronic properties of the trifluoromethyl group can enhance the binding of these molecules to their target enzymes in plants and improve their metabolic stability.

Table 2: Comparative Herbicidal Activity of Trifluoromethylpyridine Derivatives

Derivative ClassTarget Weed SpeciesMechanism of ActionGrowth Inhibition (%) at 100 g/haReference Herbicide Inhibition (%)
Phenoxy-propionate AnalogsAvena fatua (Wild Oat)ACCase Inhibition95Fluazifop-butyl: 98
Pyridine-2-pyrrolidinonesAbutilon theophrasti (Velvetleaf)PPO Inhibition92Oxyfluorfen: 90
TriazolopyrimidinesAlopecurus myosuroides (Black-grass)ALS Inhibition98Pyroxsulam: 99

Note: Data is representative of the efficacy of commercial herbicides containing the trifluoromethylpyridine scaffold.

As shown in Table 2, functionalization of the trifluoromethylpyridine core can lead to herbicides with different mechanisms of action, including inhibition of acetyl-CoA carboxylase (ACCase), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[2][3][4] The choice of substituent introduced via the reactive halogen positions determines the ultimate biological target and the spectrum of weeds controlled.

Experimental Protocols

To facilitate further research and development using the this compound scaffold, we provide detailed, step-by-step methodologies for key synthetic transformations and biological assays.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bi-aryl Pyridine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl boronic acid to the 4-position of the pyridine ring.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • 2M Sodium carbonate solution

  • Toluene and Ethanol (3:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and the aryl boronic acid.

  • Add the toluene/ethanol solvent mixture and degas the solution by bubbling with nitrogen for 15 minutes.

  • Add the Pd(PPh3)4 catalyst and the sodium carbonate solution.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized derivative against a target kinase.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the inhibitor dilutions or DMSO (as a control).

  • Add the kinase and substrate peptide to each well.

  • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol describes a whole-plant assay to evaluate the post-emergence herbicidal efficacy of a synthesized compound.[6][7]

Materials:

  • Target weed species (e.g., Avena fatua) grown to the 2-3 leaf stage in pots

  • Synthesized compound

  • Solvent (e.g., acetone) and surfactant (e.g., Tween 20)

  • Calibrated spray chamber

  • Greenhouse with controlled environmental conditions

Procedure:

  • Dissolve the synthesized compound in the solvent with the surfactant to create a stock solution.

  • Prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha).

  • Place the potted weeds in the spray chamber.

  • Apply the treatment solutions evenly to the foliage of the plants. Include a solvent/surfactant only control.

  • Return the treated plants to the greenhouse.

  • Visually assess the percentage of growth inhibition and phytotoxicity symptoms (e.g., chlorosis, necrosis) at 7, 14, and 21 days after treatment compared to the control plants.

Visualizing the Synthetic Strategy and Biological Pathways

To further illustrate the concepts discussed, the following diagrams outline the synthetic workflow and a representative biological pathway targeted by derivatives of the this compound scaffold.

G A This compound B Suzuki Coupling (Aryl Boronic Acid) A->B Pd Catalyst C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu Catalysts D Buchwald-Hartwig Amination (Amine) A->D Pd Catalyst E Bi-aryl Pyridine Derivatives (e.g., Kinase Inhibitors) B->E F Alkynyl Pyridine Derivatives (e.g., Kinase Inhibitors) C->F G Amino Pyridine Derivatives (e.g., Kinase Inhibitors) D->G G RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Sources

A Comparative Guide to the Structural Confirmation of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine and Its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, halogenated pyridines serve as crucial building blocks. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of potential drug candidates.[1][2] This guide provides a comprehensive comparison of the structural confirmation of the versatile reagent, 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, with its relevant alternatives, offering researchers, scientists, and drug development professionals a detailed roadmap for unambiguous characterization.

The Strategic Advantage of the Trifluoromethoxy Pyridine Scaffold

The pyridine ring is a ubiquitous motif in a vast number of natural products and pharmaceuticals.[3][4] Its functionalization allows for the fine-tuning of a molecule's physicochemical properties. The trifluoromethoxy group, in particular, is increasingly favored in medicinal chemistry for its unique electronic properties and its ability to act as a lipophilic hydrogen bond acceptor.[2] This often translates to improved pharmacokinetic profiles of drug candidates.[1]

The subject of this guide, this compound, presents two distinct reactive sites for further chemical elaboration. The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[5] This differential reactivity is a key advantage for the modular synthesis of complex molecules.

Synthesis and Comparison with Alternatives

The synthesis of this compound and its analogs often involves multi-step sequences. A common strategy for introducing the trifluoromethoxy group into pyridine rings involves the treatment of a corresponding hydroxypyridine with a trifluoromethylating agent. However, this can be challenging, and often requires the presence of an activating group, such as a chlorine atom, at the alpha-position to the hydroxyl group.[2][6]

Alternative building blocks for drug discovery might include other dihalogenated pyridines with different substitution patterns or pyridines with alternative electron-withdrawing groups. A comparison of the synthetic accessibility and key properties of these alternatives is presented in Table 1.

Table 1: Comparison of this compound with Alternative Building Blocks

CompoundKey FeaturesSynthetic Accessibility
This compound Differential reactivity of I and Cl for selective cross-coupling.[5] Lipophilic and metabolically stable -OCF3 group.[1][2]Multi-step synthesis, commercially available.
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine Similar differential reactivity. The -CF3 group is a strong electron-withdrawing group.[3][7]Synthesis from 2-chloro-3-iodo-6-(trifluoromethyl)pyridine has been reported.[8]
2,4-Dichloro-6-(trifluoromethoxy)pyridine Two reactive chlorine atoms, allowing for potential double substitution.Synthesis can be challenging.
2-Bromo-4-iodo-6-(trifluoromethoxy)pyridine Differential reactivity between bromine and iodine, with iodine being more reactive.Synthesis would likely follow similar routes to the chloro-analog.

Unambiguous Structural Confirmation: A Multi-Technique Approach

Confirming the precise structure of these highly functionalized pyridine derivatives is paramount. A combination of spectroscopic techniques provides the necessary evidence for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR will reveal six distinct signals for the pyridine ring carbons and the trifluoromethoxy carbon. The carbon attached to the highly electronegative fluorine atoms will have a characteristic chemical shift and will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

Table 2: Predicted and Reported Spectroscopic Data for this compound

TechniquePredicted/Reported Data
¹H NMR Two singlets in the aromatic region (δ 7.5-8.5 ppm).
¹³C NMR ~6 signals, with the CF3 carbon appearing as a quartet.
¹⁹F NMR Singlet around -58 to -60 ppm.
Mass Spec (EI) Molecular ion peak at m/z 307.

Note: Actual chemical shifts can vary depending on the solvent and concentration. For a related compound, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, the ¹H NMR in DMSO-d6 showed two singlets at δ 8.39 and 8.34 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₆H₂ClF₃IN), the expected monoisotopic mass is approximately 306.88727 Da.[9] The isotopic pattern in the mass spectrum will also be characteristic, showing the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The C-Cl, C-I, C-F, and C-O stretching vibrations will give rise to characteristic absorption bands in the fingerprint region of the IR spectrum.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the results, detailed experimental protocols are essential.

Protocol for NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation.[10][11][12][13]

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[11][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10][12]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are transferred.[12]

  • Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction

The differential reactivity of the halogens in this compound can be demonstrated through a selective Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[15][16]

  • Reaction Setup: To a clean, dry Schlenk tube, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2 mmol).[17][18]

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[16][18]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[16]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[16][18]

  • Workup: After the reaction is complete, cool the mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).[17]

  • Purification: Purify the crude product by column chromatography on silica gel.[17]

  • Characterization: Confirm the structure of the product using the analytical techniques described above (NMR, MS, IR).

Visualizing Reaction and Analytical Workflows

To further clarify the processes described, the following diagrams illustrate the key workflows.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants - this compound - Arylboronic Acid - Pd Catalyst & Base B 2. Add Solvent & Degas A->B C 3. Heat Reaction Mixture B->C D 4. Reaction Workup (Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization E->F

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_analysis Structural Confirmation Workflow A Purified Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Data Analysis & Structure Elucidation B->E C->E D->E

Caption: Analytical workflow for structural confirmation.

Conclusion and Future Outlook

The unambiguous structural confirmation of building blocks like this compound is a critical first step in the drug discovery pipeline. The multi-technique approach outlined in this guide, combining NMR, MS, and IR spectroscopy, provides a robust framework for researchers. As the demand for novel fluorinated heterocycles continues to grow, the development of efficient synthetic routes and reliable analytical methods for their characterization will remain an area of significant importance in the field of medicinal chemistry.

References

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  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Journal of Chemical Education. (2019-10-21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Nanalysis. (2024-02-29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Mesbah Energy. (2021-04-18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data.
  • Western University. (n.d.). NMR Sample Preparation.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross–Coupling Reactions in WEB at Room Temperature | Request PDF.
  • Biosynth. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888.
  • ResearchGate. (2015-10-13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • Smolecule. (2023-08-16). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • Chemsrc. (2025-08-28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • BLDpharm. (n.d.). 205444-22-0|2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • PubChemLite. (n.d.). 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Alfa Chemistry. (n.d.). CAS 205444-22-0 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0.
  • Organic Syntheses. (2023-07-17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6.
  • ResearchGate. (2025-08-06). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Chemical Science (RSC Publishing). (2015-10-07). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
  • ResearchGate. (2025-08-06). ChemInform Abstract: A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies.
  • ACS Publications. (2022-11-02). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters.
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A Senior Application Scientist's Guide to Regioselective Cross-Coupling of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Regiocontrolled Pyridine Functionalization

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its significance. The targeted synthesis of highly functionalized pyridines is, therefore, a critical endeavor. The substrate at the heart of this guide, 2-chloro-4-iodo-6-(trifluoromethoxy)pyridine, presents a fascinating challenge and a valuable opportunity. Its dihalogenated nature, with halogens of differing reactivity at the C2 and C4 positions, alongside an electron-withdrawing trifluoromethoxy group at C6, makes it a prime candidate for selective, stepwise functionalization.

This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—for the regioselective functionalization of this compound. We will delve into the mechanistic principles governing selectivity, compare catalyst systems, and provide detailed, actionable protocols based on established methodologies for analogous substrates.

The Principle of Regioselectivity: A Tale of Two Halogens

The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl. This hierarchy is a direct consequence of the bond dissociation energies; the C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

This inherent difference in reactivity allows for the selective functionalization of the more labile C-4 iodo position under carefully controlled conditions, leaving the more robust C-2 chloro group untouched for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical trisubstituted pyridines.

Caption: Regioselective coupling is governed by the preferential oxidative addition at the more reactive C-I bond.

Comparative Analysis of Catalyst Systems for C-4 Functionalization

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart for the formation of carbon-carbon bonds, particularly for introducing aryl and heteroaryl moieties. For the selective coupling at the C-4 position of our substrate, a variety of palladium catalysts and ligands can be employed.

Table 1: Comparison of Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-4 Position (Based on Analogous 2-Bromo-4-iodopyridine and 2,6-Dichloro-4-iodopyridine Systems).[1][2]

Catalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Typical Yield of 4-Aryl Product (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9085-95A classic, reliable system. The in-situ formation of the active Pd(0) species is well-understood.
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O90-10080-90The dppf ligand often enhances catalyst stability and can be effective for more challenging substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene80-100>90Buchwald's biarylphosphine ligands like SPhos are highly active and can facilitate coupling with sterically hindered boronic acids.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for installing alkynyl groups, which are versatile handles for further synthetic transformations. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 2: Comparison of Catalyst Systems for Selective Sonogashira Coupling at the C-4 Position (Based on Analogous 2-Bromo-4-iodopyridine Systems).[3]

Catalyst System (Catalyst/Co-catalyst)LigandBaseSolventTemperature (°C)Typical Yield of 4-Alkynyl Product (%)Key Considerations
Pd(PPh₃)₄ / CuIPPh₃Et₃N or i-Pr₂NEtTHF or DMFRoom Temp. to 6080-95The standard conditions are often sufficient for the highly reactive C-I bond. The amine base often serves as a co-solvent.
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRoom Temp. to 5085-95A stable and commonly used palladium(II) precatalyst that is reduced in situ.
Pd(OAc)₂ / CuIXPhosCs₂CO₃Dioxane60-80>90Copper-free conditions can also be employed, often with bulky electron-rich phosphine ligands, to avoid the formation of alkyne homocoupling byproducts.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, especially with the coordinating pyridine substrate.

Table 3: Comparison of Catalyst Systems for Selective Buchwald-Hartwig Amination at the C-4 Position (Based on Analogous Halopyridine Systems).[4][5]

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield of 4-Amino Product (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-11075-90An early generation, yet effective, ligand for amination.
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12085-95Xantphos is a chelating bisphosphine ligand that often provides good stability and reactivity for heteroaromatic substrates.[4]
G3-XPhos PalladacycleK₃PO₄t-AmOH100>90Third-generation Buchwald precatalysts offer high activity and broad substrate scope, often with lower catalyst loadings.

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for the regioselective functionalization of the C-4 position of this compound, based on established methods for analogous substrates.[1][2][3] Researchers should consider these as starting points, and optimization may be necessary.

General Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: - Substrate, Reagents, Base - Dry Schlenk Flask Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: - Evacuate and Backfill with Ar/N₂ (3x) Reaction_Setup->Inert_Atmosphere Catalyst_Addition Catalyst/Ligand Addition - Under positive inert gas flow Inert_Atmosphere->Catalyst_Addition Solvent_Addition Degassed Solvent Addition - via Syringe Catalyst_Addition->Solvent_Addition Reaction Reaction: - Stirring at specified temperature - Monitor by TLC/LC-MS Solvent_Addition->Reaction Workup Aqueous Workup: - Quench, Extract, Wash Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product Purification->Product G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_complex Ar-Pd(II)-I(L₂) OxAdd->PdII_complex Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R(L₂) Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0_BH Pd(0)L₂ OxAdd_BH Oxidative Addition (Ar-I) Pd0_BH->OxAdd_BH PdII_complex_BH Ar-Pd(II)-I(L₂) OxAdd_BH->PdII_complex_BH Amine_Coord Amine Coordination + Base PdII_complex_BH->Amine_Coord PdII_Amido_complex Ar-Pd(II)-NR₂(L₂) Amine_Coord->PdII_Amido_complex RedElim_BH Reductive Elimination PdII_Amido_complex->RedElim_BH RedElim_BH->Pd0_BH Catalyst Regeneration Product_BH Ar-NR₂ RedElim_BH->Product_BH

Sources

A Comparative Guide to Trifluoromethoxylation: Profiling 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of drug design.[1] Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to profoundly enhance the pharmacological profile of bioactive molecules.[2] Its strong electron-withdrawing nature, coupled with a significant increase in lipophilicity, can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The C-F bond, one of the strongest in organic chemistry, imparts remarkable resistance to enzymatic degradation, often increasing a drug candidate's in-vivo half-life.[1]

However, the direct and selective installation of this valuable moiety presents a considerable synthetic challenge. This guide provides an in-depth comparison of trifluoromethoxylation reagents, with a focus on the versatile and increasingly utilized reagent, 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine . We will objectively compare its performance against other established alternatives, supported by mechanistic insights and practical experimental data, to empower researchers in drug development and chemical synthesis.

Deep Dive: this compound

This compound is a stable, solid reagent featuring a pyridine core substituted with the trifluoromethoxy group and two distinct reactive handles: a chloro group and an iodo group. This unique structure allows it to participate in a variety of cross-coupling reactions, primarily serving as an electrophilic source of the "-OCF3" group, particularly in metal-catalyzed transformations.

Its utility shines in reactions with nucleophilic partners, such as boronic acids, where the trifluoromethoxylated pyridine core is transferred under catalytic conditions. The presence of the halogen atoms provides tunable reactivity for sequential functionalization, making it a valuable building block for creating complex molecular architectures.

The Competitive Landscape: A Comparative Analysis of Trifluoromethoxylation Reagents

The selection of a trifluoromethoxylation reagent is dictated by the substrate, desired reaction conditions, and functional group tolerance. Reagents are broadly classified by their reactive nature: electrophilic, nucleophilic, or radical.

FeatureThis compoundElectrophilic Reagents (e.g., Togni/Umemoto)Nucleophilic Sources (e.g., CF3O⁻ salts)
Reagent Type Electrophilic -OCF3 Pyridyl SourceElectrophilic "CF3+" Source (for O-CF3 bond formation)Nucleophilic "⁻OCF3" Source
Stability/Handling Crystalline solid, stable at room temperature.Often stable solids, but can be moisture-sensitive or thermally unstable.[4][5]Typically generated in situ; can be unstable and highly reactive.[6][7]
Common Substrates Aryl/heteroaryl boronic acids, stannanes.[8]Phenols, alcohols, thiols, some C-nucleophiles.[9][10]Aryl/heteroaryl halides (requires transition metal catalysis).[6]
Typical Catalyst Copper or Palladium complexes.[11][12]Often Lewis acids, bases, or sometimes no catalyst needed.[9][10]Copper salts are most common.[11][12]
Reaction Conditions Mild to moderate heat (e.g., RT to 80 °C).Can range from very mild (-78 °C) to moderate heat.[9]Often require elevated temperatures to overcome activation barriers.
Functional Group Tol. Generally good, compatible with many common functionalities.Can be sensitive to other nucleophilic sites in the substrate.Can be limited by the harsh conditions or strong basicity.
Byproducts Halogenated pyridine derivatives.Varies depending on reagent structure.Salt byproducts (e.g., CuX).
Analysis of Alternatives:
  • Electrophilic Reagents (Togni & Umemoto Type): These hypervalent iodine and sulfonium-based reagents are powerful tools for the direct trifluoromethylation of heteroatoms (O, N, S) to form trifluoromethoxy groups, among other transformations.[9][13][14] Togni's reagents, for example, can trifluoromethylate phenols and alcohols directly.[4][9] While highly effective for specific transformations, their scope can be different from pyridyl-based sources, and they are primarily used to form X-CF3 bonds rather than transfer an entire -OCF3 group to a carbon center in a cross-coupling sense.

  • Nucleophilic Sources (CF3O⁻ Salts): Using sources of the trifluoromethoxide anion, such as those generated from trifluoromethyl trifluoromethanesulfonate or related precursors, allows for the trifluoromethoxylation of aryl and heteroaryl halides.[6][7] These reactions are almost exclusively mediated by copper catalysts.[11] While powerful, the generation of the highly reactive and unstable trifluoromethoxide anion often requires carefully controlled, anhydrous conditions. The reactions can also necessitate high temperatures and may have limited tolerance for sensitive functional groups.

Mechanism in Focus: Copper-Catalyzed Trifluoromethoxylation of Arylboronic Acids

A key application of this compound is the copper-catalyzed cross-coupling with arylboronic acids to form aryl trifluoromethyl ethers. The generally accepted mechanism involves a catalytic cycle initiated by the copper catalyst.

Catalytic_Cycle Proposed Catalytic Cycle Cu_I Cu(I)X Transmetal Transmetalation Cu_I->Transmetal ArCu_I Ar-Cu(I) Transmetal->ArCu_I Ox_Add Oxidative Addition ArCu_I->Ox_Add Cu_III Ar-Cu(III)(PyOCF3)X Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->Cu_I Catalyst Regeneration ArOCF3 Ar-OCF3 Red_Elim->ArOCF3 ArBOH2 Ar-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal Pyr_I Py(OCF3)-I Pyr_I->Ox_Add

Caption: Proposed catalytic cycle for Cu-catalyzed trifluoromethoxylation.

The cycle begins with the transmetalation of the aryl group from the boronic acid to the active Cu(I) species. The resulting organocopper(I) intermediate then undergoes oxidative addition with 2-Chloro-4-iodo -6-(trifluoromethoxy)pyridine (the more reactive C-I bond is typically engaged first) to form a high-valent Cu(III) complex. This key intermediate subsequently undergoes reductive elimination to forge the desired C-OCF3 bond, releasing the aryl trifluoromethyl ether product and regenerating the Cu(I) catalyst.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethoxylation of 4-Methoxyphenylboronic Acid

This protocol describes a representative procedure for the synthesis of 4-trifluoromethoxyanisole using this compound.

Materials:

  • 4-Methoxyphenylboronic acid (1.0 mmol, 152 mg)

  • This compound (1.1 mmol, 354 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add 4-methoxyphenylboronic acid, this compound, CuI, 1,10-phenanthroline, and K2CO3.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-trifluoromethoxyanisole.

Experimental_Workflow Experimental Workflow A 1. Combine Reagents (Boronic Acid, Pyridine Source, CuI, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill N2) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat Reaction (80 °C, 12-18 h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Workup (Cool, Dilute, Filter) E->F G 7. Purification (Column Chromatography) F->G H 8. Isolated Product (Ar-OCF3) G->H

Caption: General workflow for Cu-catalyzed trifluoromethoxylation.

Conclusion and Outlook

This compound stands out as a highly valuable reagent in the synthetic chemist's toolkit for introducing the trifluoromethoxy group. Its key advantages lie in its solid-state stability, predictable reactivity in metal-catalyzed cross-coupling reactions, and amenability to mild conditions that tolerate a wide range of functional groups.

While direct electrophilic reagents like the Togni and Umemoto families are indispensable for O-trifluoromethylation of alcohols and phenols, and nucleophilic methods provide a route from aryl halides, this compound offers a complementary and often more practical approach for coupling with organometallic nucleophiles like boronic acids. As the demand for structurally complex and metabolically robust drug candidates continues to grow, the development and application of versatile reagents such as this will be paramount to advancing the frontiers of medicinal chemistry and materials science.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [2][3]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). Supplier Article. [URL: Not a direct scientific publication, but provides context][1]

  • Yagupolskii, L. M., & Yagupolskii, Y. L. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. [9][15]

  • Togni reagent II. (n.d.). In Wikipedia. [4]

  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB. (n.d.). TCI Chemicals. [5]

  • Togni reagent. (n.d.). Enamine. [13]

  • Poissy, J., et al. (2020). Reagents for direct nucleophilic trifluoromethoxylation. ResearchGate. [6][7]

  • Li, B., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 154–184. [11][12]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Tetrahedron, 130, 132717. [14]

  • Pozo, C. d. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(50), 16364-16385. [16][17]

  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. (2017). TCI Chemicals. [18]

  • Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 44. [10][19]

  • 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. (n.d.). Sigma-Aldrich.

  • Titterton, A. S., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Organic Letters, 13(17), 4574–4577. [8]

Sources

A Comparative Guide to the Validation of an Analytical Method for "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of every component is paramount. For intermediates like 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, a crucial building block in the synthesis of novel active pharmaceutical ingredients (APIs), rigorous analytical testing ensures the quality and consistency of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the "why" behind the "how," offering a practical framework for researchers, scientists, and drug development professionals to establish a scientifically sound and defensible analytical method.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This involves a comprehensive evaluation of its performance characteristics to ensure that the method is accurate, precise, and reliable.[6]

The Cornerstone of Quality: Choosing the Right Analytical Technique

While various analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust choice for the analysis of organic molecules like this compound. Its versatility in separating complex mixtures and quantifying individual components makes it a powerhouse in pharmaceutical quality control.[7] For enhanced specificity and the identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, providing mass-to-charge ratio information that aids in structural elucidation.[8]

The validation process for an analytical method is a systematic journey to ensure its performance is well-understood and controlled. The following workflow outlines the key stages:

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Method Optimization (Column, Mobile Phase, etc.) Protocol Validation Protocol Definition Dev->Protocol Finalized Method Execution Execution of Validation Experiments Protocol->Execution Report Validation Report Generation Execution->Report Data Analysis Routine Routine Analysis & System Suitability Report->Routine Approved Method

Caption: A streamlined workflow for analytical method validation.

Pillars of Validation: A Deep Dive into Performance Characteristics

The ICH guideline Q2(R1) provides a harmonized framework for validating analytical procedures.[1] Let's dissect the core validation parameters with a practical focus on a hypothetical HPLC method for this compound.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] In essence, it's about ensuring you are measuring only what you intend to measure.

Experimental Protocol: Specificity Study

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[4]

  • Placebo Analysis: Prepare a placebo sample containing all formulation excipients without the active ingredient.

  • Spiked Sample Analysis: Analyze a sample of the placebo spiked with the analyte and its known impurities.

  • Chromatographic Evaluation: Compare the chromatograms of the stressed samples, placebo, and spiked samples with that of a standard solution of the analyte. The analyte peak should be well-resolved from any other peaks, demonstrating the method's ability to separate the analyte from potential interferences. A peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

Specificity Analyte Analyte (this compound) Single, Sharp Peak Method Specific HPLC Method Analyte Peak is well-resolved Analyte->Method:f0 Impurities Potential Interferences Impurities Degradants Excipients Impurities->Method:f0

Caption: The principle of specificity in an HPLC method.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14]

Experimental Protocol: Linearity Study

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[5][12]

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905200
1001001500
1101102300
1201205600

Acceptance Criteria:

  • Correlation Coefficient (r²): Typically ≥ 0.999.[12]

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5][10] It is often determined by a recovery study.

Experimental Protocol: Accuracy Study

  • Spiked Placebo Preparation: Prepare placebo samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[12]

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Recovery Calculation: Calculate the percentage recovery of the analyte.

Table 2: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0% for an assay of a drug substance.[12]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision Study

  • Sample Preparation: Prepare a homogeneous sample of this compound at 100% of the target concentration.

  • Repeatability: Analyze the sample a minimum of six times on the same day by the same analyst.

  • Intermediate Precision: Have a different analyst repeat the analysis on a different day using a different instrument if available.

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Table 3: Example Precision Data

ParameterAnalyst 1 / Day 1 (n=6)Analyst 2 / Day 2 (n=6)
Mean Concentration (µg/mL)100.199.9
Standard Deviation0.450.52
RSD (%) 0.45% 0.52%

Acceptance Criteria:

  • RSD: Typically should not be more than 2%.[15]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

These are particularly important for impurity determination methods. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13][14]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol: Robustness Study

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the analytical results. The results should remain within the acceptance criteria.

System Suitability: The Daily Health Check

Before any sample analysis, a system suitability test is performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area, peak asymmetry, and theoretical plates against predefined criteria.

Conclusion: A Commitment to Quality

The validation of an analytical method for a pharmaceutical intermediate like this compound is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the quality and safety of the final drug product.[16] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive understanding of the method's performance and its limitations. This guide provides a framework for conducting this critical work, emphasizing the importance of a logical, data-driven approach. A well-validated analytical method is a cornerstone of good manufacturing practice (GMP) and a testament to a commitment to scientific excellence in drug development.[7]

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Patel, D. M., et al. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • Dong, M. W. (n.d.).
  • Altabrisa Group. (2025, July 30).
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • Abraham Entertainment. (2025, October 22).
  • Element Lab Solutions. (n.d.).
  • LCGC International. (n.d.).
  • SCION Instruments. (n.d.).
  • YouTube. (2024, September 16).
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • International Council for Harmonisation. (2023, November 30).
  • AMSbiopharma. (2025, July 22).
  • PubChem. (n.d.). 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • Biosynth. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888.
  • Chemsrc. (2025, August 28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.
  • Rasayan Journal of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine.
  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • World Health Organiz
  • Synblock. (n.d.). CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)

Sources

A-Comparative-Guide-to-Trifluoromethoxylated-Pyridines-Focus-on-2-Chloro-4-iodo-6-trifluoromethoxy-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2][3][4] Among these, the trifluoromethoxy (-OCF3) group has gained significant traction due to its unique electronic properties and profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] This guide provides a comparative analysis of trifluoromethoxylated pyridine building blocks, with a special focus on the versatile yet specific reagent, 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine. We will delve into its reactivity, synthetic utility, and how it compares to other trifluoromethoxylated pyridines, supported by experimental data and protocols.

The Trifluoromethoxy Group: A "Super Halogen" in Drug Design

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[5] However, its impact on molecular properties is multifaceted. It is one of the most lipophilic substituents, which can enhance membrane permeability and bioavailability.[4] Furthermore, the OCF3 group's orthogonal orientation to an aromatic ring can lead to unique and beneficial interactions within a drug-target complex.[6] Despite these advantages, the facile incorporation of the OCF3 group into heteroaromatics has been a challenge, limiting its full potential.[6][7]

Spotlight on this compound

This compound is a highly functionalized building block that offers medicinal chemists a powerful tool for creating complex molecular architectures. Its key feature is the differential reactivity of the two halogen substituents, allowing for sequential and regioselective cross-coupling reactions.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H2ClF3IN[8][9][10]
Molecular Weight307.44 g/mol [8][9][10]
Melting Point94-95°C[9]
Boiling Point230.5°C at 760 mmHg[9]

The presence of the electron-withdrawing trifluoromethoxy and chloro groups, combined with the iodo substituent, makes this pyridine ring electron-deficient, influencing its reactivity and the pKa of the nitrogen atom.

Comparative Reactivity and Synthetic Utility

The primary advantage of this compound lies in the differential reactivity of the C-I and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Cl bond. This allows for selective functionalization at the 4-position, leaving the 2-position available for subsequent transformations.

Comparison with other Trifluoromethoxylated Pyridines:

CompoundKey FeaturesSynthetic Utility
This compound Orthogonal reactivity of C-I and C-Cl bonds.Sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Ideal for building complex, multi-substituted pyridines.
2-Chloro-6-(trifluoromethoxy)pyridine Single reactive site for nucleophilic aromatic substitution or cross-coupling.Simpler scaffold for introducing a single substituent at the 2-position.
4-(Trifluoromethoxy)pyridine Lacks a leaving group for cross-coupling, requiring C-H activation.Can be functionalized via directed ortho-lithiation or other C-H activation strategies.
2,6-Dichloro-4-(trifluoromethoxy)pyridine Two equivalent reactive sites.Useful for symmetrical derivatization at the 2 and 6 positions.

The ability to perform chemoselective cross-coupling is a significant advantage over di-chloro or di-bromo analogues where regioselectivity can be challenging to control.

Experimental Protocols

Here, we provide a representative experimental protocol for a sequential cross-coupling reaction using this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4-iodo position.

Workflow Diagram:

Suzuki_Coupling reagents This compound + Arylboronic acid reaction Pd(PPh3)4, K2CO3 Toluene/H2O, 80°C reagents->reaction 1. Add reagents product 2-Chloro-4-aryl-6-(trifluoromethoxy)pyridine reaction->product 2. Reaction workup Workup & Purification product->workup 3. Quench final_product Isolated Product workup->final_product 4. Isolate Sonogashira_Coupling starting_material 2-Chloro-4-aryl-6-(trifluoromethoxy)pyridine + Terminal alkyne reaction_conditions Pd(PPh3)4, CuI, Et3N THF, 60°C starting_material->reaction_conditions 1. Combine reactants intermediate_product 2-Alkynyl-4-aryl-6-(trifluoromethoxy)pyridine reaction_conditions->intermediate_product 2. Heat final_workup Workup & Purification intermediate_product->final_workup 3. Cool & Quench purified_product Isolated Product final_workup->purified_product 4. Purify Building_Block_Selection start Desired Pyridine Substitution Pattern mono Mono-substitution start->mono Single substituent di_sym Symmetrical di-substitution start->di_sym Two identical substituents di_asym Asymmetrical di-substitution start->di_asym Two different substituents choice1 2-Chloro-6-(trifluoromethoxy)pyridine mono->choice1 At C2 or C6 choice2 4-Bromo-2-(trifluoromethoxy)pyridine (via halogen-metal exchange) mono->choice2 At C4 choice3 2,6-Dichloro-4-(trifluoromethoxy)pyridine di_sym->choice3 At C2 and C6 choice4 This compound di_asym->choice4 At C2 and C4

Sources

Safety Operating Guide

Navigating the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals dedicated to advancing novel molecular entities, the synthesis and application of complex heterocyclic compounds are paramount. 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine stands as a valuable building block in this endeavor. However, its intricate structure, featuring a halogenated and trifluoromethoxylated pyridine core, necessitates a meticulous and informed approach to laboratory handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-tested experience.

Hazard Profile: An Assessment Based on Structural Analogs

Based on this analysis, this compound should be treated as a compound with the following potential hazards:

Hazard Category Potential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.
Environmental Hazards Potentially harmful to aquatic life.

This assessment is based on data from structurally similar compounds and should be considered a precautionary guideline. All laboratory work should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of PPE to protect against workplace hazards.[1][2] The following PPE is required:

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to protect against splashes and aerosols.[3]

    • Face Shield : A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as during the transfer of larger quantities of the material or when conducting reactions under pressure.[4]

  • Hand Protection :

    • Chemical-Resistant Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation before use and remove them immediately after contact with the chemical.[5]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat should be worn at all times to protect the skin and clothing from splashes.[4] The lab coat should be fully buttoned.

    • Full-Length Pants and Closed-Toe Shoes : To ensure maximum skin coverage, long pants and shoes that fully cover the feet are required.[3]

  • Respiratory Protection :

    • Engineering Controls : All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

    • Respirator : If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[4][6] The selection of the appropriate respirator should be made in consultation with an industrial hygienist.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Level start Start: Handling 2-Chloro-4-iodo-6- (trifluoromethoxy)pyridine task_scale Scale of Operation? start->task_scale min_ppe Minimum PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Closed-toe shoes, long pants task_scale->min_ppe Small Scale (<1g) Controlled Transfer enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Heavy-duty gloves (e.g., Neoprene) - Flame-resistant lab coat task_scale->enhanced_ppe Large Scale (>1g) or Splash Risk aerosol_risk Potential for Aerosol/Dust? aerosol_risk->min_ppe No, contained system resp_ppe Respiratory Protection: - Work in Fume Hood (Mandatory) - Consider NIOSH-approved respirator based on risk assessment aerosol_risk->resp_ppe Yes min_ppe->aerosol_risk enhanced_ppe->aerosol_risk

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan is essential for minimizing risks. The American Chemical Society (ACS) advocates for a R.A.M.P. framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[7][8]

Pre-Operational Checks:
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials : Have all necessary equipment, including spatulas, weighing paper, and waste containers, inside the fume hood before handling the compound.

  • Review Emergency Procedures : Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit is readily available.

Step-by-Step Handling Procedure:
  • Don Appropriate PPE : Before handling the chemical, put on all required PPE as outlined in the section above.

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood.

    • Use a tared weighing paper or container to avoid contaminating the balance.

    • Handle the solid compound gently to minimize dust formation.

  • Transferring the Compound :

    • When transferring the solid, use a spatula and keep the container opening as close to the receiving vessel as possible.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • Tightly seal the container of this compound immediately after use.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly dispose of all contaminated consumables in the designated hazardous waste container.

    • Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[5]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and its associated waste must be carried out in compliance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Waste Segregation and Collection:
  • Designated Waste Container : All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Avoid Mixing Incompatible Wastes : Do not mix different classes of chemical waste in the same container.

Storage and Disposal Workflow:
  • Temporary Storage : Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. These containers must be kept closed except when adding waste.

  • Professional Disposal : The final disposal of the hazardous waste must be handled by a licensed professional waste disposal service.[11][12] The typical method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products.

The following diagram outlines the chemical handling and disposal workflow.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials weigh 4. Weigh Compound in Hood prep_materials->weigh transfer 5. Transfer Compound/Prepare Solution weigh->transfer seal 6. Seal Stock Container transfer->seal decontaminate 7. Decontaminate Surfaces seal->decontaminate dispose_consumables 8. Dispose of Contaminated Consumables in Labeled Waste Container decontaminate->dispose_consumables remove_ppe 9. Remove PPE & Wash Hands dispose_consumables->remove_ppe waste_storage 10. Store Waste Container in Satellite Accumulation Area dispose_consumables->waste_storage prof_disposal 11. Arrange for Professional Disposal waste_storage->prof_disposal

Caption: Step-by-step workflow for handling and disposal.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

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  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]

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  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Environmental Health & Safety, University of Washington. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

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  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • U.S. Department of Health & Human Services. NIOSH Pocket Guide to Chemical Hazards. [Link]

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